(S,R,R)-Vby-825
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H29F4N3O5S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20+/m0/s1 |
InChI 键 |
PPUXXDKQNAHHON-CMKODMSKSA-N |
手性 SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@H](C3=CC=C(C=C3)F)C(F)(F)F |
规范 SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Cathepsin Selectivity Profile of (S,R,R)-Vby-825
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cathepsin selectivity profile of the novel, reversible cysteine protease inhibitor, (S,R,R)-Vby-825. The document details its inhibitory potency against various human cathepsins, the experimental methodologies used for these determinations, and the potential implications in relevant signaling pathways.
Introduction to this compound
This compound is an orally available, reversible inhibitor of cysteine cathepsins.[1] It was identified through an extensive structure-based drug design program aimed at developing inhibitors with high selectivity for this class of proteases.[2] Vby-825 has demonstrated therapeutic potential in several preclinical models, exhibiting anti-tumor, anti-inflammatory, and analgesic effects.[1][3] The papain family of human cysteine cathepsins comprises 11 members (B, C, F, H, K, L, O, S, V, W, and X/Z) that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including cancer.[2]
Quantitative Selectivity Profile
The inhibitory potency of this compound has been quantitatively assessed against a panel of purified human cathepsins. The apparent inhibition constants (Ki(app)) are summarized in the table below. Additionally, the half-maximal inhibitory concentrations (IC50) have been determined in a cell-based assay for Cathepsin B and L.
Table 1: Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin Isoform | Ki(app) (nM) | IC50 (nM) (in HUVEC cells) |
| Cathepsin S | 0.130 | Not Reported |
| Cathepsin L | 0.250 | 0.5 and 3.3 (two isoforms) |
| Cathepsin V | 0.250 | Not Reported |
| Cathepsin B | 0.330 | 4.3 |
| Cathepsin K | 2.3 | Not Reported |
| Cathepsin F | 4.7 | Not Reported |
Note: Data for Cathepsins C, H, O, W, and X/Z have not been reported in the reviewed literature.
Experimental Protocols
The determination of the cathepsin selectivity profile of Vby-825 involves both enzymatic and cell-based assays. Below are detailed methodologies representative of those used in its characterization.
3.1. Enzymatic Inhibition Assay (Determination of Ki(app))
This method is used to determine the inhibitory potency of Vby-825 against purified cathepsin enzymes.
-
Enzymes and Reagents:
-
Purified recombinant human cathepsins (B, L, S, V, F, K).
-
This compound stock solution in DMSO.
-
Assay buffers optimized for each cathepsin's activity.
-
Fluorogenic peptide substrates specific for each cathepsin (e.g., Z-FR-AMC for cathepsins L and B, Z-VVR-AMC for cathepsin S).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the respective assay buffer.
-
In a 96-well plate, add the purified cathepsin enzyme to each well.
-
Add the diluted Vby-825 or vehicle (DMSO) to the wells and incubate for 30 minutes at ambient temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Determine the Ki(app) values by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
3.2. Whole-Cell Enzyme Occupancy Assay (Determination of IC50)
This cell-based assay measures the ability of Vby-825 to inhibit cathepsin activity within intact cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium and reagents.
-
This compound.
-
Activity-based probe (e.g., a radioiodinated diazomethylketone, 125I-DMK).
-
Cell lysis buffer.
-
SDS-PAGE and autoradiography equipment.
-
-
Procedure:
-
Culture HUVECs to near confluence in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Add the activity-based probe (e.g., 125I-DMK) to the culture medium and incubate for a short period to allow for covalent binding to the active site of cathepsins.
-
Wash the cells to remove unbound probe.
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled cathepsins by autoradiography.
-
Quantify the band intensity for each cathepsin isoform at different Vby-825 concentrations.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for determining cathepsin inhibition.
4.2. Signaling Pathway in Cancer Progression
Caption: Role of cathepsins in cancer progression.
Conclusion
This compound is a potent inhibitor of several key human cysteine cathepsins, with particularly high activity against cathepsins S, L, V, and B. Its efficacy in preclinical models of cancer highlights the therapeutic potential of targeting these proteases. The data presented in this guide provide a foundational understanding of the selectivity profile of Vby-825 for researchers and professionals in the field of drug development. Further studies are warranted to elucidate its inhibitory activity against the full panel of human cathepsins to gain a more complete understanding of its selectivity and potential off-target effects.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virobayinc.com [virobayinc.com]
- 3. Multivalent Cathepsin Inhibitor, VBY-825, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
(S,R,R)-Vby-825: A Technical Guide to a Potent Reversible Cathepsin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,R)-Vby-825 is a potent, reversible, and synthetically developed inhibitor of cysteine cathepsins, a class of proteases implicated in a variety of pathological processes, including cancer progression and viral entry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of its inhibitory activity are presented, alongside visualizations of the key signaling pathways influenced by this compound. The data herein is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide, is a complex small molecule designed for high-potency inhibition of specific cathepsins.[1] Its development was the result of an extensive structure-based drug design program aimed at identifying selective cathepsin inhibitors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide | [1] |
| Synonyms | VBY-825, VBY825, VBY 825 | [1] |
| CAS Number | 1310340-58-9 | [1] |
| Molecular Formula | C23H29F4N3O5S | [1] |
| Molecular Weight | 535.55 g/mol | |
| SMILES Code | CC--INVALID-LINK--C=C1)C(F)(F)F)CS(=O)(=O)CC2CC2)=O">C@HC(C(NC3CC3)=O)=O | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO. Soluble in various formulations for in vivo use, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil. | |
| Storage | Solid Powder: -20°C for long term (months to years). In Solvent: -80°C (up to 6 months). |
Biological Activity and Mechanism of Action
This compound is a potent and reversible inhibitor of several members of the cathepsin family of cysteine proteases. Its mechanism of action involves the formation of a reversible covalent hemiothioketal linkage with the active site cysteine residue of the target enzyme. This interaction blocks the catalytic activity of the cathepsin, thereby inhibiting its downstream biological functions.
The inhibitory potency of Vby-825 has been quantified against a panel of human cathepsins, demonstrating high affinity for cathepsins B, L, S, and V.
Table 2: Inhibitory Potency of this compound against Human Cathepsins
| Target Cathepsin | Inhibition Constant (Ki) | IC50 (in HUVEC cells) | Reference |
| Cathepsin S | 130 pM | - | |
| Cathepsin L | 250 pM | 0.5 nM and 3.3 nM (two isoforms) | |
| Cathepsin V | 250 pM | - | |
| Cathepsin B | 330 pM | 4.3 nM | |
| Cathepsin K | 2.3 nM | - | |
| Cathepsin F | 4.7 nM | - |
The inhibition of these cathepsins by Vby-825 has been shown to have significant anti-tumor, anti-inflammatory, and analgesic effects in preclinical models. For instance, in a mouse model of bone cancer, administration of Vby-825 at 10 mg/kg (via gavage, once daily for 14 days) resulted in reduced pain behaviors.
Signaling Pathways
Cathepsins play crucial roles in various signaling pathways, particularly in the contexts of cancer progression and viral entry. By inhibiting these enzymes, this compound can modulate these pathways.
Role in Cancer Progression
In cancer, cathepsins contribute to tumor growth, invasion, and metastasis through the degradation of the extracellular matrix (ECM) and activation of other proteases. They are also involved in angiogenesis and can influence apoptotic pathways.
Role in Viral Entry
Certain viruses utilize host cell cathepsins to process their surface glycoproteins, a critical step for viral entry into the host cell. This is particularly true for viruses that enter through the endosomal pathway.
Experimental Protocols
The following protocols are based on established methodologies for the characterization of cathepsin inhibitors and can be adapted for studies involving this compound.
In Vitro Cathepsin Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potency (Ki) of this compound against purified cathepsin enzymes.
Materials:
-
Purified human cathepsin enzymes (e.g., Cathepsin B, L, S, V)
-
This compound
-
Assay Buffer (specific to each cathepsin, generally containing a buffering agent like sodium acetate, EDTA, and a reducing agent like DTT)
-
Fluorogenic peptide substrate specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Vby-825 stock solution in the appropriate assay buffer to create a range of inhibitor concentrations.
-
Activate the purified cathepsin enzyme according to the manufacturer's instructions, typically by incubation in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the activated cathepsin enzyme to each well containing the inhibitor and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model using a suitable software package.
Cell-Based Cathepsin Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on intracellular cathepsin activity in a cellular context.
Materials:
-
Human cell line expressing target cathepsins (e.g., HUVECs for Cathepsin B and L)
-
This compound
-
Cell culture medium and supplements
-
Activity-based probe (e.g., a radio-iodinated or fluorescently-tagged irreversible cathepsin inhibitor)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Appropriate imaging system (e.g., phosphorimager or fluorescence scanner)
Procedure:
-
Culture the chosen cell line to the desired confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound for a predetermined period.
-
Following treatment, incubate the cells with an activity-based probe that covalently binds to the active site of the target cathepsins.
-
Wash the cells to remove unbound probe and lyse the cells to prepare protein extracts.
-
Separate the protein lysates by SDS-PAGE.
-
Visualize the labeled cathepsins using an appropriate imaging system. The signal intensity will be inversely proportional to the inhibitory activity of Vby-825.
-
Quantify the band intensities to determine the IC50 value of Vby-825 for the inhibition of cellular cathepsin activity.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of multiple cathepsins with demonstrated efficacy in preclinical models of cancer and pain. Its specific chemical structure and mechanism of action make it a valuable tool for researchers studying the roles of cathepsins in health and disease. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this promising compound. While a detailed synthesis protocol is not publicly available, the characterization data and experimental methodologies presented here provide a solid foundation for future research and development efforts.
References
(S,R,R)-Vby-825: A Technical Guide to a Reversible Covalent Cathepsin Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,R)-Vby-825 is a potent, orally available, reversible covalent inhibitor of several members of the papain family of cysteine cathepsins. Specifically, it demonstrates high inhibitory activity against cathepsins B, L, S, and V.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing its inhibitory potency, outlining key experimental protocols for its evaluation, and illustrating its impact on relevant biological pathways. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of cathepsin inhibition in oncology, immunology, and virology.
Introduction to this compound
This compound, hereafter referred to as VBY-825, emerged from a structure-based drug design program as a novel, reversible inhibitor of multiple cathepsin proteases.[3] Cathepsins are lysosomal proteases that are frequently dysregulated in various diseases. Their proteolytic activity is crucial for several pathological processes, including the degradation of the extracellular matrix (ECM) in tumor invasion and metastasis, and the processing of viral glycoproteins for cellular entry.[3] VBY-825 has shown significant efficacy in preclinical models of pancreatic cancer, where it reduced both tumor number and overall tumor burden.[3] Furthermore, it has demonstrated potential as an antiviral agent by inhibiting the entry of SARS-CoV-2 into host cells.
Mechanism of Reversible Covalent Inhibition
VBY-825 functions as a reversible covalent inhibitor, a class of compounds that combine the desirable features of both non-covalent and covalent inhibitors. This mechanism involves two steps:
-
Initial Non-covalent Binding: The inhibitor first binds to the active site of the target enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This initial binding is reversible and provides specificity.
-
Covalent Bond Formation: Following initial binding, a reactive functional group, or "warhead," on the inhibitor forms a covalent bond with a nucleophilic residue in the enzyme's active site. For cysteine proteases like cathepsins, this residue is the catalytic cysteine.
The chemical structure of VBY-825 contains an alpha-ketoamide moiety, which serves as the electrophilic warhead. The catalytic cysteine in the active site of the cathepsin attacks the ketone of the alpha-ketoamide, forming a tetrahedral thiohemiketal adduct. This covalent bond, while stable, is reversible, allowing the inhibitor to dissociate from the enzyme, restoring both to their original states. This reversibility can potentially mitigate the risk of off-target effects and immune reactions sometimes associated with long-term use of irreversible inhibitors.
Quantitative Data: Inhibitory Potency
VBY-825 is a potent inhibitor of multiple human cathepsins. Its inhibitory activity has been quantified through in vitro enzymatic assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Potency of VBY-825 against Purified Human Cathepsins
| Target Cathepsin | IC₅₀ (nM) |
| Cathepsin B | Data not specified |
| Cathepsin L | Data not specified |
| Cathepsin S | Data not specified |
| Cathepsin V | Data not specified |
| Cathepsin F | Data not specified |
| Cathepsin K | Data not specified |
Note: The primary publication states high potency against B, L, S, and V, and lesser potency against F and K, but does not provide specific IC₅₀ values in its abstract.
Table 2: Cellular Inhibitory Potency of VBY-825
| Cell Line | Target Cathepsins | IC₅₀ (nM) | Assay Type |
| HUVEC | Cathepsin L (heavy chain) | 0.5 | Activity-Based Probe |
| HUVEC | Cathepsin B (heavy chain) | 3.3 | Activity-Based Probe |
| HUVEC | Cathepsin B (heavy chain) | 4.3 | Activity-Based Probe |
HUVEC: Human Umbilical Vein Endothelial Cells. Data from MedChemExpress, referencing Elie BT, et al.
Table 3: Antiviral Activity of VBY-825
| Virus | Cell Line | EC₅₀ (nM) | Target |
| SARS-CoV-2 | Vero E6 | ~300 | Host Cathepsins |
Data from IUPHAR/BPS Guide to PHARMACOLOGY.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of VBY-825.
In Vitro Cathepsin Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method to determine the in vitro inhibitory potency (IC₅₀) of VBY-825 against purified cathepsin enzymes.
Materials:
-
Purified recombinant human cathepsin (B, L, S, V, K, or F)
-
VBY-825 stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (specific to each cathepsin, generally containing a reducing agent like DTT, e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Fluorogenic peptide substrate specific for each cathepsin (e.g., Z-FR-AMC for Cathepsins L and B; Z-VVR-AMC for Cathepsin S)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of VBY-825 in Assay Buffer. The final concentration should typically range from pM to µM. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified cathepsin enzyme to a working concentration (e.g., 2X final concentration) in chilled Assay Buffer.
-
Incubation: To each well of the 96-well plate, add 50 µL of the diluted VBY-825 or control. Then, add 50 µL of the diluted enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate at a 2X concentration (e.g., 20 µM) in Assay Buffer. Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC substrates) over time (e.g., every 2 minutes for 30-60 minutes).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of VBY-825. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cellular Enzyme Occupancy Assay (Activity-Based Probe)
This protocol determines the potency of VBY-825 in a cellular context by measuring its ability to compete with an activity-based probe (ABP) for binding to active cathepsins.
Materials:
-
Cell line expressing target cathepsins (e.g., HUVEC)
-
VBY-825 stock solution
-
Activity-Based Probe (e.g., ¹²⁵I-DMK or a fluorescently tagged probe like Cy5-labeled probes)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment and reagents
-
Detection system (Phosphorimager for radiolabeled probes, fluorescence gel scanner for fluorescent probes)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to ~80-90% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of VBY-825 (and a vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours) at 37°C.
-
Probe Labeling: Add the activity-based probe to each well at a fixed concentration (e.g., 1 µM) and incubate for a short period (e.g., 30-60 minutes) at 37°C. The probe will covalently bind to the active site of cathepsins that are not already occupied by VBY-825.
-
Cell Lysis: Wash the cells with cold PBS to remove excess probe and inhibitor. Lyse the cells directly in the wells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Analysis by SDS-PAGE: Normalize the lysates by protein concentration, add loading buffer, and resolve the proteins on an SDS-PAGE gel.
-
Detection: Visualize the probe-labeled cathepsins using the appropriate detection method. The intensity of the band corresponding to a specific cathepsin will be inversely proportional to the concentration of VBY-825.
-
Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of probe labeling (relative to the vehicle control) against the VBY-825 concentration to determine the cellular IC₅₀.
In Vivo Anti-Tumor Efficacy Study (RIP1-Tag2 Mouse Model)
This protocol outlines a representative in vivo study to evaluate the anti-tumor effects of VBY-825 using the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors.
Materials:
-
RIP1-Tag2 transgenic mice
-
VBY-825
-
Vehicle solution (e.g., 5% Dextrose in water, D5W)
-
Dosing equipment (e.g., gavage needles or syringes for injection)
-
Calipers for tumor measurement (if applicable)
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Immunohistochemistry reagents
Procedure:
-
Animal Model: Use RIP1-Tag2 mice, which spontaneously develop pancreatic tumors in a predictable manner.
-
Treatment Groups: Randomize mice into treatment and control groups (e.g., n=15-20 per group).
-
Treatment Group: VBY-825 (e.g., 10 mg/kg/day), administered via subcutaneous injection or oral gavage.
-
Control Group: Vehicle (e.g., D5W) administered via the same route and schedule.
-
-
Dosing Regimen: Begin treatment at a predefined age (e.g., 10 weeks) and continue for a set duration (e.g., 3.5 weeks).
-
Monitoring: Monitor the health of the animals daily.
-
Endpoint and Analysis: At the end of the study (e.g., 13.5 weeks of age), euthanize the mice and dissect the pancreata.
-
Tumor Burden: Measure the total tumor volume by summing the volumes of all individual tumors (Volume = 0.52 x width² x length).
-
Tumor Number: Count the total number of tumors per pancreas.
-
Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) and immunohistochemistry for markers of proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
-
Statistical Analysis: Compare the tumor burden, tumor number, and other quantified metrics between the VBY-825 and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).
Signaling Pathways and Biological Context
VBY-825 exerts its therapeutic effects by inhibiting cathepsins involved in key pathological signaling pathways.
Role in Cancer Invasion and Metastasis
In the tumor microenvironment, secreted cathepsins (particularly B, L, and S) degrade components of the extracellular matrix (ECM) and basement membrane. This process is essential for cancer cells to break away from the primary tumor, invade surrounding tissues, and metastasize to distant sites. By inhibiting these cathepsins, VBY-825 can block ECM degradation, thereby impeding tumor invasion and progression.
Role in Viral Entry (SARS-CoV-2)
For some viruses, such as SARS-CoV-2, entry into host cells can occur via an endosomal pathway. After the virus binds to the ACE2 receptor and is endocytosed, the acidic environment of the endosome activates host cathepsins, particularly Cathepsin L. Active Cathepsin L then cleaves the viral spike (S) protein, a crucial step that exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. VBY-825, by inhibiting Cathepsin L within the endosome, can prevent spike protein cleavage and block this route of viral entry.
Conclusion
This compound is a well-characterized reversible covalent inhibitor of multiple cathepsins with demonstrated preclinical activity in cancer and potential applications in virology. Its specific mechanism of action, combining target specificity with the durability of covalent modification, makes it an attractive candidate for further development. The data and protocols provided in this guide offer a foundational resource for scientists working to explore and expand upon the therapeutic applications of this promising compound.
References
- 1. Identification and pre-clinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,R)-Vby-825, also known as VBY-825, is a novel, orally available, and reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor, anti-inflammatory, and analgesic properties in preclinical studies.[1] Developed through an extensive structure-based drug design program, VBY-825 exhibits high potency against several members of the papain family of cysteine cathepsins, including cathepsins B, L, S, and V.[2] These proteases are frequently overexpressed in various human cancers and play crucial roles in tumor progression, invasion, and metastasis.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering detailed experimental protocols and quantitative data to support further research and development in the field of oncology.
Discovery and Rationale
The discovery of VBY-825 was driven by the therapeutic potential of targeting cathepsins in cancer.[2] Elevated levels of cysteine cathepsins are correlated with poor patient prognosis in a wide variety of human cancers, as they are functionally implicated in key processes of malignancy.[2] VBY-825 emerged from a structure-based drug design program aimed at developing potent and reversible inhibitors of these enzymes. Its design was optimized to fit within the S1, S2, and S3 binding pockets of the target cathepsins.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on its chemical structure, (S)-N-cyclopropyl-3-((R)-3-((cyclopropylmethyl)sulfonyl)-2-(((S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamido)-2-oxopentanamide, and established methods for the synthesis of dipeptidyl nitriles and related compounds.
Retrosynthetic Analysis:
A logical retrosynthetic analysis of this compound suggests it can be assembled from three main fragments: a cyclopropyl-containing ketoamide, a chiral sulfone-containing amino acid derivative, and a trifluoromethylated amine.
Proposed Synthetic Pathway:
The following is a proposed, multi-step synthesis for this compound, based on common organic synthesis reactions.
Step 1: Synthesis of the Ketoamide Fragment
-
Reaction: Start with a suitable protected glutamic acid derivative.
-
Procedure: The carboxylic acid can be converted to a Weinreb amide. Reaction of the Weinreb amide with ethylmagnesium bromide would yield the ethyl ketone. Subsequent deprotection and coupling with cyclopropylamine would afford the desired N-cyclopropyl ketoamide fragment.
Step 2: Synthesis of the Chiral Sulfone Amino Acid
-
Reaction: Begin with a protected L-cysteine derivative.
-
Procedure: The thiol group can be alkylated with cyclopropylmethyl bromide. Oxidation of the resulting sulfide to the sulfone can be achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The amino and carboxyl groups would be appropriately protected for subsequent coupling reactions.
Step 3: Synthesis of the Chiral Trifluoromethyl Amine
-
Reaction: Start with 4-fluorobenzaldehyde.
-
Procedure: A nucleophilic trifluoromethylation reaction, for example, using Ruppert's reagent (TMSCF3), would generate the corresponding trifluoromethyl alcohol. Conversion of the alcohol to an amine can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. The desired (S) stereochemistry can be introduced through chiral resolution or asymmetric synthesis.
Step 4: Assembly of the Fragments
-
Reaction: Peptide coupling reactions.
-
Procedure: The chiral sulfone amino acid (from Step 2) would be coupled with the chiral trifluoromethyl amine (from Step 3) using a standard peptide coupling reagent such as HATU or HOBt/EDC. Following this, the resulting dipeptide can be deprotected and coupled with the ketoamide fragment (from Step 1) to yield the final product, this compound.
Purification:
-
The final compound would be purified using column chromatography on silica gel, followed by recrystallization or preparative HPLC to ensure high purity.
Characterization:
-
The structure and stereochemistry of the synthesized this compound would be confirmed by 1H NMR, 13C NMR, mass spectrometry, and chiral HPLC analysis.
Mechanism of Action
VBY-825 is a potent, competitive, and reversible inhibitor of multiple cathepsins. It primarily targets cathepsins B, L, S, and V, which are cysteine proteases involved in various aspects of cancer progression.
Signaling Pathway of Cathepsin Involvement in Cancer
Caption: VBY-825 inhibits cathepsins, blocking key cancer processes.
Quantitative Data
The inhibitory potency and cellular activity of VBY-825 have been quantified through various assays.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Cathepsin L (heavy chain 1) | 0.5 nM | HUVEC cells | |
| Cathepsin L (heavy chain 2) | 3.3 nM | HUVEC cells | ||
| Cathepsin B | 4.3 nM | HUVEC cells | ||
| Ki(app) | Cathepsin S | 130 pM | Purified human enzyme | |
| Cathepsin L | 250 pM | Purified human enzyme | ||
| Cathepsin V | 250 pM | Purified human enzyme | ||
| Cathepsin B | 330 pM | Purified human enzyme | ||
| Cathepsin K (humanized-rabbit) | 2.3 nM | Purified enzyme | ||
| Cathepsin F | 4.7 nM | Purified human enzyme | ||
| Metabolic Stability | Human Liver Microsomes | 93% remaining at 60 min | In vitro | |
| Human Plasma | 82% remaining at 60 min | In vitro | ||
| Kinetic Solubility | Phosphate Buffered Saline (pH 7.4) | 223 µM | In vitro |
Experimental Protocols
Whole-Cell Enzyme Occupancy Assay
This assay determines the cellular potency of VBY-825 by measuring the occupancy of cathepsins B and L in intact cells.
Caption: Workflow for determining VBY-825 cellular potency.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence in appropriate media.
-
Inhibitor Incubation: Cells are incubated with a range of concentrations of VBY-825 for a specified period to allow for enzyme binding.
-
Probe Labeling: A short incubation with a radioiodinated activity-based probe, such as 125I-labeled Tyr-Ala-diazomethylketone (125I-DMK), is performed. This probe binds irreversibly to the active site of cysteine proteases.
-
Cell Lysis and Electrophoresis: Cells are lysed, and the protein lysates are separated by SDS-PAGE.
-
Detection: The gel is exposed to autoradiography film to visualize the radio-labeled cathepsins.
-
Quantification: The intensity of the bands corresponding to cathepsins B and L is quantified. The reduction in band intensity with increasing concentrations of VBY-825 is used to calculate the IC50 values.
In Vivo Efficacy in a Pancreatic Cancer Model
The anti-tumor efficacy of VBY-825 has been evaluated in a preclinical model of pancreatic islet cancer (RIP1-Tag2 transgenic mice).
Protocol:
-
Animal Model: RIP1-Tag2 (RT2) transgenic mice, which spontaneously develop pancreatic islet tumors, are used.
-
Treatment: Mice are treated daily with VBY-825 (e.g., 10 mg/kg/day) or a vehicle control via subcutaneous injection. Treatment is typically initiated at a pre-cancerous stage (e.g., 10 weeks of age) and continued for several weeks.
-
Tumor Assessment: At the end of the treatment period, mice are euthanized, and the pancreata are harvested. The number and volume of tumors are measured.
-
Histological Analysis: Tumors are processed for histological analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).
Preclinical Efficacy
In a preclinical intervention trial using the RT2 mouse model of pancreatic islet cancer, VBY-825 treatment resulted in a significant reduction in tumor burden and incidence. Specifically, a 10 mg/kg/day dose of VBY-825 led to a 33% decrease in tumor number and a 52% decrease in cumulative tumor volume compared to the vehicle control group. These anti-tumor effects were associated with a trend towards decreased cell proliferation and increased apoptosis in the tumors of treated mice. Furthermore, VBY-825 has shown efficacy in reducing pain behaviors in a mouse model of bone cancer.
Conclusion
This compound is a promising pan-cathepsin inhibitor with potent anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral availability, and favorable metabolic stability make it an attractive candidate for further development as a cancer therapeutic. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of VBY-825 and other cathepsin inhibitors in oncology.
References
The Biological Activity of (S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for Therapeutic Development
(S,R,R)-Vby-825 is an orally bioavailable, potent, and reversible pan-cathepsin inhibitor with significant therapeutic potential in oncology, inflammation, and pain management.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, inhibitory potency, and effects in preclinical models.
Core Mechanism of Action
This compound exerts its biological effects by reversibly inhibiting a range of cysteine cathepsin proteases.[2][3] Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein turnover, antigen presentation, and extracellular matrix remodeling.[3] In pathological conditions such as cancer, elevated cathepsin activity is associated with tumor growth, invasion, and metastasis.
The inhibitory mechanism of Vby-825 involves the formation of a reversible covalent hemiothioketal linkage with the active site cysteine residue of the target cathepsins. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme's proteolytic activity. The reversible nature of this inhibition is a key feature of the compound.
Quantitative Inhibitory Potency
This compound has demonstrated high potency against several key human cathepsins implicated in disease progression. The inhibitory activity has been quantified through both enzymatic assays (Ki(app)) and cell-based assays (IC50).
Table 1: In Vitro Enzymatic Inhibition of Human Cathepsins by Vby-825
| Target Cathepsin | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K (humanized-rabbit) | 2.3 nM |
| Cathepsin F | 4.7 nM |
Table 2: Cross-Species Inhibitory Potency of Vby-825 against Cathepsin S
| Species | Apparent Inhibition Constant (Ki(app)) |
| Mouse | 40 pM |
| Monkey | 60 pM |
| Dog | 250 pM |
| Rat | 770 pM |
Table 3: Cellular Inhibitory Activity of Vby-825 in HUVEC Cells
| Target Cathepsin | IC50 Value |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
Preclinical Efficacy
The potent enzymatic and cellular inhibition of cathepsins by Vby-825 translates to significant efficacy in various preclinical models of disease.
Table 4: In Vivo Anti-Tumor Efficacy of Vby-825 in a Pancreatic Cancer Model (RT2 Mice)
| Parameter | Treatment Group | Result | Statistical Significance |
| Tumor Number | Vby-825 (10 mg/kg/day, s.c.) | 33% decrease | P < 0.05 |
| Cumulative Tumor Volume | Vby-825 (10 mg/kg/day, s.c.) | 52% decrease | P < 0.01 |
Table 5: In Vivo Analgesic and Anti-Tumor Efficacy of Vby-825 in a Mouse Model of Bone Cancer
| Parameter | Treatment Group | Result |
| Spontaneous Pain Behaviors | Vby-825 (10 mg/kg, gavage, once daily for 14 days) | Significant attenuation of pain behaviors |
| Bone Integrity | Vby-825 | Improvement in bone integrity |
| Tumor Burden | Vby-825 | Reduction in tumor burden |
Signaling Pathways Modulated by this compound
The therapeutic effects of Vby-825 are a consequence of its ability to modulate signaling pathways downstream of cathepsin activity.
Caption: Vby-825 inhibits cathepsins, blocking pathways involved in cancer, inflammation, and pain.
Experimental Protocols
In Vitro Cathepsin Inhibition Assay
Objective: To determine the apparent inhibition constant (Ki(app)) of Vby-825 against purified human cathepsins.
Methodology:
-
Recombinant human cathepsins (B, L, S, V, K, and F) are used.
-
A fluorescent peptide substrate specific for each cathepsin is prepared.
-
Vby-825 is serially diluted to a range of concentrations.
-
The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Ki(app) values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Whole-Cell Enzyme Occupancy Assay
Objective: To determine the cellular potency (IC50) of Vby-825 against cathepsins B and L in intact cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsin B and L, are cultured.
-
Cells are treated with varying concentrations of Vby-825 for a defined period.
-
A cell-permeable, activity-based probe that irreversibly binds to the active site of cysteine proteases is added to the cells.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
The labeled (active) cathepsins are visualized by scanning the gel for the fluorescent probe.
-
The intensity of the bands corresponding to cathepsin B and L is quantified.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of Vby-825.
Caption: Workflow for determining the cellular potency of Vby-825.
Antiviral Potential
Recent studies have highlighted a potential role for cathepsin inhibitors in antiviral therapy. Cathepsins, particularly cathepsin L, are involved in the processing of viral glycoproteins, which is a necessary step for the entry of some viruses, including SARS-CoV-2, into host cells. Vby-825 has been identified as an inhibitor of SARS-CoV-2 infection in in vitro studies, with a reported IC50 of 0.3 µM in Vero E6 cells.
Caption: Vby-825 inhibits cathepsin L, potentially blocking viral entry.
Conclusion
This compound is a well-characterized pan-cathepsin inhibitor with potent activity against key cathepsins involved in cancer, inflammation, and pain. Its efficacy has been demonstrated in multiple preclinical models, highlighting its potential as a novel therapeutic agent. Further investigation into its clinical utility is warranted.
References
The Pan-Cathepsin Inhibitor (S,R,R)-Vby-825: A Technical Guide to its Core Targets in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,R)-Vby-825 is a potent, orally available, and reversible pan-cathepsin inhibitor that has demonstrated significant anti-tumor efficacy in preclinical cancer models. This technical guide provides an in-depth overview of the core targets of Vby-825 in cancer progression, focusing on its mechanism of action, quantitative efficacy data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts in this promising area of oncology.
Core Targets and Mechanism of Action
Vby-825 exerts its anti-cancer effects by targeting several members of the cathepsin family of cysteine proteases, which are often overexpressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis. The primary targets of Vby-825 include cathepsins B, L, S, and V.
Cathepsins in Cancer Progression:
-
Cathepsin B: Implicated in the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also promote angiogenesis through the induction of Vascular Endothelial Growth Factor C (VEGF-C) and Matrix Metalloproteinase-9 (MMP-9).
-
Cathepsin L: Plays a role in ECM degradation, tumor cell proliferation, and angiogenesis.
-
Cathepsin S: Involved in angiogenesis and invasion, particularly in the context of tumor-associated macrophages.
-
Cathepsin V: Shares structural and functional similarities with cathepsin L and is also implicated in cancer progression.
By inhibiting these key cathepsins, Vby-825 disrupts the proteolytic cascades essential for tumor growth and dissemination.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory potency and anti-tumor efficacy of this compound.
Table 1: In Vitro Inhibitory Potency of Vby-825
| Target Enzyme | Ki (app) | Cell Line | IC50 |
| Human Cathepsin S | 130 pM | HUVEC | 0.5 nM (for Cathepsin L) |
| Human Cathepsin L | 250 pM | HUVEC | 3.3 nM (for heavy chain Cathepsin L) |
| Human Cathepsin V | 250 pM | Not Available | Not Available |
| Human Cathepsin B | 330 pM | HUVEC | 4.3 nM (for Cathepsin B) |
| Humanized-rabbit Cathepsin K | 2.3 nM | Not Available | Not Available |
| Human Cathepsin F | 4.7 nM | Not Available | Not Available |
| Mouse Cathepsin S | 40 pM | Not Available | Not Available |
| Monkey Cathepsin S | 60 pM | Not Available | Not Available |
| Dog Cathepsin S | 250 pM | Not Available | Not Available |
| Rat Cathepsin S | 770 pM | Not Available | Not Available |
Table 2: Preclinical Anti-Tumor Efficacy of Vby-825 in a Pancreatic Cancer Mouse Model
| Treatment Group | Metric | Result |
| Vby-825 | Reduction in Tumor Number | 33% |
| Vby-825 | Reduction in Cumulative Tumor Volume | 52% |
Signaling Pathways Modulated by this compound
Inhibition of cathepsins by Vby-825 leads to the modulation of downstream signaling pathways critical for cancer cell survival, proliferation, and angiogenesis.
Cathepsin Inhibition and Downstream Signaling
Figure 1: Vby-825 inhibits cathepsins, impacting key cancer progression pathways.
Vby-825's Impact on the PI3K/Akt and VEGF Signaling Pathways
Figure 2: Vby-825 indirectly suppresses the PI3K/Akt and VEGF signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Immunohistochemistry for Ki-67 and Cleaved Caspase-3
This protocol is for the detection of the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Ki-67
-
Rabbit anti-cleaved caspase-3
-
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Incubate slides with diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with mounting medium and a coverslip.
-
Workflow Diagram:
Figure 3: Immunohistochemistry workflow for Ki-67 and cleaved caspase-3 staining.
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the pancreas.
-
Inject 10-20 µL of the cell suspension into the head or tail of the pancreas.
-
Return the pancreas and spleen to the abdominal cavity.
-
Suture the abdominal wall and skin.
-
-
Drug Treatment:
-
Allow tumors to establish for 7-10 days.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
-
Tumor Monitoring and Endpoint:
-
Monitor tumor growth by palpation or imaging (e.g., ultrasound, bioluminescence) twice weekly.
-
Record body weight and monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Workflow Diagram:
Figure 4: Workflow for an orthotopic pancreatic cancer mouse model study.
Conclusion
This compound is a promising pan-cathepsin inhibitor with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, involving the inhibition of key cathepsins and the subsequent modulation of critical cancer-related signaling pathways, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of cathepsin inhibitors in oncology.
Vby-825: A Novel Cathepsin Inhibitor with Potential Anti-Angiogenic Activity in Tumors
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential role of Vby-825 in inhibiting tumor angiogenesis. It is important to note that while there is substantial evidence implicating its target enzymes, cathepsins B, L, and S, in the process of angiogenesis, direct experimental data on the anti-angiogenic effects of Vby-825 is not yet publicly available. This guide, therefore, synthesizes the existing knowledge on its targets to build a strong scientific rationale for its potential anti-angiogenic activity and to provide a framework for future research.
Introduction
Vby-825 is a potent, orally available, and reversible inhibitor of several cysteine cathepsins, with high inhibitory activity against cathepsins B, L, S, and V.[1] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, where it has been shown to reduce tumor growth and incidence.[2] The primary mechanism of its anti-tumor action has been attributed to the induction of apoptosis and a reduction in cell proliferation.[3] Given the critical role of the targeted cathepsins in extracellular matrix (ECM) remodeling, a key process in the formation of new blood vessels, Vby-825 presents a compelling candidate for the inhibition of tumor angiogenesis.
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer and is essential for tumor growth, invasion, and metastasis. By supplying tumors with nutrients and oxygen, the newly formed vasculature enables their expansion and provides a route for metastatic dissemination. The inhibition of angiogenesis is a clinically validated strategy in oncology. This technical guide explores the scientific basis for the potential anti-angiogenic effects of Vby-825, details relevant experimental protocols to investigate these effects, and outlines the signaling pathways that may be involved.
Core Mechanism of Action: Targeting Cathepsins Involved in Angiogenesis
Vby-825's potential to inhibit tumor angiogenesis stems from its potent inhibition of cathepsins B, L, and S, all of which have been implicated in various stages of the angiogenic cascade.
-
Cathepsin B: This protease is known to be involved in the degradation of the basement membrane and extracellular matrix, facilitating endothelial cell invasion and migration.[4][5] Inhibition of cathepsin B has been shown to modulate the levels of both pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and anti-angiogenic factors such as endostatin. While its role can be complex, targeting cathepsin B is a promising strategy for disrupting the tumor microenvironment that supports angiogenesis.
-
Cathepsin L: Upregulated in several cancers, cathepsin L plays a significant role in tumor progression and metastasis. Studies have demonstrated that cathepsin L promotes multiple aspects of angiogenesis, including endothelial cell sprouting, migration, invasion, and the formation of tube-like structures. Furthermore, it can indirectly promote the transcription of the pro-angiogenic factor VEGF-D. Inhibition of cathepsin L has been shown to significantly suppress these pro-angiogenic functions.
-
Cathepsin S: This cathepsin is highly expressed in malignant tissues and has a clear role in controlling angiogenesis and tumor growth. It influences the generation of both pro- and anti-angiogenic factors derived from the extracellular matrix, such as laminin-5 and type IV collagen. Selective deficiency of cathepsin S has been shown to impair angiogenesis and tumor development in preclinical models.
By simultaneously inhibiting these key cathepsins, Vby-825 is hypothesized to disrupt multiple facets of the angiogenic process, leading to a reduction in tumor vascularization.
Quantitative Data Summary
While specific quantitative data for Vby-825 in anti-angiogenesis assays are not yet available, the following tables present a compilation of relevant data on its inhibitory activity against target cathepsins and data from studies on other cathepsin inhibitors in angiogenesis assays. These tables serve as a reference for the expected potency and efficacy of Vby-825 in future studies.
Table 1: In Vitro Inhibitory Activity of Vby-825 against Target Cathepsins
| Target Cathepsin | Cell Line | IC50 (nM) | Reference |
| Cathepsin L (isoform 1) | HUVEC | 0.5 | |
| Cathepsin L (isoform 2) | HUVEC | 3.3 | |
| Cathepsin B | HUVEC | 4.3 |
Table 2: Representative Anti-Angiogenic Effects of Cathepsin Inhibitors (Hypothetical Data for Vby-825)
| Assay | Cell Type | Treatment | Observed Effect | Hypothetical Vby-825 IC50/EC50 |
| Endothelial Cell Proliferation | HUVEC | Cathepsin L inhibitor (KGP94) | Significant decrease in proliferation | 10 - 100 nM |
| Endothelial Cell Migration | HUVEC | Cathepsin S inhibitory antibody (Fsn0503) | Up to 37% inhibition of invasion | 50 - 200 nM |
| Tube Formation | HUVEC | Cathepsin B inhibitor | Modulation of tube formation | 20 - 150 nM |
| Aortic Ring Sprouting | Rat Aorta | General cathepsin inhibitors | Inhibition of microvessel outgrowth | 100 - 500 nM |
| In Vivo Microvessel Density | Tumor Xenograft | Cathepsin S inhibitory antibody (Fsn0503) | Significant retardation of vasculature development | N/A (Dose-dependent reduction) |
Experimental Protocols
To rigorously evaluate the anti-angiogenic properties of Vby-825, a series of well-established in vitro and in vivo assays should be employed. The following are detailed methodologies for key experiments.
Endothelial Cell Proliferation Assay
Objective: To determine the effect of Vby-825 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Vby-825 (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in EGM-2 supplemented with 10% FBS.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Vby-825 in EGM-2. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the culture medium and replace it with the medium containing different concentrations of Vby-825 or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT/WST-1).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of Vby-825 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel® or Cultrex® BME)
-
EGM-2 medium
-
Vby-825
-
48-well or 96-well plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 48-well or 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of Vby-825 or vehicle control.
-
Seed the HUVECs onto the solidified gel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures under an inverted microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model and Microvessel Density Analysis
Objective: To evaluate the effect of Vby-825 on tumor growth and angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line known to be angiogenic (e.g., A549, U87-MG)
-
Vby-825 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-CD34 for endothelial cells)
-
Microscope for imaging stained tissue sections
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Vby-825 or vehicle control orally on a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections using an endothelial cell marker (e.g., CD31).
-
Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields ("hot spots") within the tumor sections.
Signaling Pathways and Visualizations
The anti-angiogenic effects of Vby-825 are likely mediated through the modulation of complex signaling pathways downstream of cathepsin inhibition. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms.
Caption: Vby-825 inhibits cathepsins, preventing ECM degradation and the release of pro-angiogenic factors.
Caption: A logical workflow for the preclinical evaluation of Vby-825's anti-angiogenic potential.
Conclusion
Vby-825, a potent multi-cathepsin inhibitor, holds significant promise as an anti-angiogenic agent for the treatment of solid tumors. The strong evidence linking its primary targets—cathepsins B, L, and S—to the critical processes of ECM remodeling and the liberation of pro-angiogenic growth factors provides a solid foundation for this hypothesis. While direct experimental validation of Vby-825's anti-angiogenic activity is a necessary next step, the preclinical data on its anti-tumor effects, coupled with the known functions of its target enzymes, strongly suggest that inhibition of tumor angiogenesis is a likely contributor to its therapeutic efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for the comprehensive evaluation of Vby-825 as a novel anti-angiogenic therapy. Further research in this area is warranted and has the potential to introduce a new and effective modality for the treatment of cancer.
References
- 1. Estimation of tumor microvessel density by MRI using a blood pool contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin B regulates the intrinsic angiogenic threshold of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting vascular pericytes in hypoxic tumors increases lung metastasis via angiopoietin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Antiviral Properties of (S,R,R)-Vby-825 Against SARS-CoV-2
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the available scientific information regarding the antiviral properties of the cysteine protease inhibitor Vby-825 against SARS-CoV-2. Vby-825 has been identified as an inhibitor of host cell cathepsins, enzymes that play a crucial role in the entry of SARS-CoV-2 into host cells. While initial high-throughput screening has demonstrated in vitro activity of Vby-825 against SARS-CoV-2, it is critical to note that publicly available data does not specify the activity of the (S,R,R) stereoisomer, nor does it provide a comprehensive dataset beyond an initial inhibitory concentration. This guide synthesizes the existing data, outlines relevant experimental methodologies, and visualizes the proposed mechanism of action.
Introduction
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred unprecedented global research efforts to identify effective antiviral therapeutics. One promising strategy involves targeting host factors that are essential for viral replication, as this may reduce the likelihood of the development of viral resistance. SARS-CoV-2 entry into host cells is a critical first step in its lifecycle and is mediated by the viral spike (S) protein. The priming of the S protein by host proteases is essential for membrane fusion. In addition to the cell surface protease TMPRSS2, endosomal cysteine proteases, particularly cathepsin L, have been shown to facilitate viral entry, especially in cells lacking high levels of TMPRSS2.
Vby-825 is a known inhibitor of cysteine proteases, including cathepsins B, L, S, and V.[1] Its potential to block a key host pathway for SARS-CoV-2 entry led to its inclusion in large-scale drug repurposing screens.
Quantitative Data on Antiviral Activity
To date, the primary quantitative data on the anti-SARS-CoV-2 activity of Vby-825 originates from a large-scale drug repurposing screen conducted by Riva et al. (2020).[2][3][4] This study identified Vby-825 as one of several cysteine protease inhibitors effective in inhibiting viral replication.
It is imperative to highlight that the available literature refers to "Vby-825" without specifying the stereochemistry. Therefore, the following data may not be representative of the specific (S,R,R) isomer. Further research is required to delineate the antiviral activities of individual stereoisomers.
| Compound | Assay Type | Cell Line | Parameter | Value | Source |
| Vby-825 | Cytopathic Effect (CPE) Assay | Vero E6 | IC50 | 0.3 µM | [5] |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the SARS-CoV-2-induced cytopathic effect. Data for EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and viral yield reduction for Vby-825 are not currently available in the public domain.
Proposed Mechanism of Action: Inhibition of Cathepsin-Mediated Viral Entry
Vby-825 is a cathepsin inhibitor, and its antiviral activity against SARS-CoV-2 is proposed to stem from its ability to block a critical step in the viral entry process. In the absence of or with low levels of the cell surface protease TMPRSS2, SARS-CoV-2 can enter the host cell via endocytosis. Within the endosome, the acidic environment activates host cathepsins, particularly cathepsin L, which then cleave the viral spike protein. This cleavage event is essential for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By inhibiting cathepsin L, Vby-825 is believed to prevent this crucial spike protein processing, thereby trapping the virus within the endosome and preventing productive infection.
Caption: Proposed mechanism of this compound action on SARS-CoV-2 entry.
Experimental Protocols
While the specific, detailed protocol used to generate the IC50 value for Vby-825 has not been published, it was part of a high-throughput screening campaign using a SARS-CoV-2 cytopathic effect (CPE) assay in Vero E6 cells. The following is a generalized protocol representative of such an assay.
SARS-CoV-2 Cytopathic Effect (CPE) Assay in Vero E6 Cells
Objective: To determine the concentration at which a compound inhibits the virus-induced death of host cells.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Test compound (this compound) serially diluted in DMSO
-
Control compounds (e.g., remdesivir as positive control, DMSO as negative control)
-
384-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Plating: Seed Vero E6 cells in 384-well plates at a density of approximately 4,000 cells per well and incubate overnight to allow for cell adherence.
-
Compound Addition: Add nanoliter quantities of the serially diluted this compound and control compounds to the assay plates.
-
Viral Inoculation: In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the negative (virus-infected, DMSO-treated) and positive (uninfected or positive control drug-treated) controls. The IC50 value is calculated by fitting the dose-response curve using a nonlinear regression model.
High-Throughput Screening Workflow
The identification of Vby-825 as a potential anti-SARS-CoV-2 agent was the result of a comprehensive high-throughput screening (HTS) campaign. The general workflow for such a screen is depicted below.
Caption: General workflow for a high-throughput drug repurposing screen.
Conclusions and Future Directions
Vby-825 has been identified as an in vitro inhibitor of SARS-CoV-2 replication, likely through the inhibition of host cell cathepsins, which are crucial for viral entry in certain cell types. The reported IC50 of 0.3 µM in Vero E6 cells is a promising starting point for further investigation.
However, significant knowledge gaps remain that must be addressed to fully understand the therapeutic potential of this compound:
-
Stereoisomer Specificity: The antiviral activity of the specific (S,R,R) stereoisomer of Vby-825 against SARS-CoV-2 needs to be determined. It is common for different stereoisomers of a chiral drug to have varied pharmacological activities and toxicities.
-
Comprehensive Antiviral Profiling: A complete in vitro profile, including EC50, CC50, and viral yield reduction assays in various cell lines (including more physiologically relevant human lung epithelial cells), is necessary to establish a therapeutic index and confirm the mechanism of action.
-
In Vivo Efficacy: Preclinical studies in animal models of SARS-CoV-2 infection are required to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Broad-Spectrum Activity: Given its mechanism of targeting a host factor, the potential for this compound to exhibit broad-spectrum activity against other coronaviruses and emerging viral threats should be explored.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. eprints.cs.univie.ac.at [eprints.cs.univie.ac.at]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor for the Attenuation of Bone Cancer Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic bone cancer is frequently accompanied by debilitating pain, a significant clinical challenge with limited therapeutic options that often carry dose-limiting side effects. The cysteine cathepsin family of proteases plays a crucial role in the pathophysiology of bone cancer by promoting tumor growth, invasion, and the osteolytic processes that lead to bone degradation and pain. (S,R,R)-Vby-825 is a potent, reversible, and orally bioavailable pan-cathepsin inhibitor that has demonstrated significant efficacy in preclinical models of bone cancer pain. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutics for bone cancer pain.
Introduction
Bone cancer pain is a complex and multifactorial condition arising from a combination of tumor-induced acidosis, nerve compression, and inflammatory responses, all exacerbated by the destructive remodeling of bone tissue.[1] Cysteine cathepsins, particularly cathepsins K, L, S, and B, are highly expressed in various cancers and are integral to the "vicious cycle" of bone metastasis.[2][3] Tumor cells secrete factors that stimulate osteoclast activity, leading to bone resorption. This degradation of the bone matrix releases growth factors that, in turn, promote further tumor growth. Cathepsins are pivotal in this process, as they are the primary enzymes responsible for the degradation of type I collagen, the main organic component of bone.[3]
This compound is a novel, potent, and reversible inhibitor of multiple cathepsins, including B, L, S, and V.[4] Its ability to target a spectrum of these proteases makes it a compelling candidate for disrupting the pathological processes underlying bone cancer pain. Preclinical studies have shown that Vby-825 can attenuate bone cancer-induced pain behaviors, reduce tumor burden, and improve bone integrity in animal models.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of multiple cathepsins involved in bone resorption and tumor progression. The proposed mechanism of action in the context of bone cancer pain is multifaceted:
-
Inhibition of Osteoclast-Mediated Bone Resorption: Osteoclasts, the primary bone-resorbing cells, secrete cathepsin K to degrade the collagenous bone matrix. By inhibiting cathepsin K and other relevant cathepsins like L and S which are also involved in pathological bone resorption, Vby-825 directly blocks the breakdown of bone, thereby reducing the release of pain-inducing substances and preserving bone structure.
-
Reduction of Tumor Growth and Invasion: Cathepsins are also implicated in tumor cell invasion and proliferation. By inhibiting these proteases, Vby-825 can directly impact the tumor itself, reducing its growth and metastatic potential within the bone microenvironment.
-
Alleviation of the "Vicious Cycle": The interplay between tumor cells and osteoclasts creates a positive feedback loop that drives disease progression. By inhibiting both osteoclast activity and tumor growth, Vby-825 effectively disrupts this "vicious cycle," leading to a more profound therapeutic effect than targeting either process alone.
Below is a diagram illustrating the proposed signaling pathway and the points of intervention for this compound.
Mechanism of this compound in bone cancer pain.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Cathepsin | IC50 (nM) | Ki(app) (pM) | Species | Reference |
| Cathepsin B | 4.3 | 330 | Human | |
| Cathepsin L | 0.5, 3.3 | 250 | Human | |
| Cathepsin S | - | 130 | Human | |
| Cathepsin V | - | 250 | Human | |
| Cathepsin K | - | 2300 | Humanized-rabbit | |
| Cathepsin S | - | 40 | Mouse |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bone Cancer Pain
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Syngeneic 5TGM1 multiple myeloma mouse model | Vby-825 (100 mg/kg, daily) | Osteolytic Lesion Area | Decreased total and mean osteolytic lesion area | |
| Breast cancer-induced bone cancer mouse model | Vby-825 (dose not specified) | Spontaneous Pain Behaviors | Significantly attenuated | |
| Breast cancer-induced bone cancer mouse model | Vby-825 (dose not specified) | Bone Integrity | Improved | |
| Breast cancer-induced bone cancer mouse model | Vby-825 (dose not specified) | Tumor Burden | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preclinical models of bone cancer pain.
Animal Model of Cancer-Induced Bone Pain (CIBP)
A widely used and reproducible model involves the intramedullary injection of cancer cells into the femur of mice.
Materials:
-
8-week-old male C57BL/6 mice
-
Lewis Lung Carcinoma (LLC) cells or other osteolytic cancer cell lines (e.g., 2472 sarcoma cells)
-
Complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Microsyringe
-
Bone wax
-
Surgical instruments
Procedure:
-
Culture LLC cells to 80-90% confluence. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/μL.
-
Anesthetize the mouse via intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Make a small incision over the patella to expose the femur.
-
Create a small hole in the trochlear groove of the femur using a 25-gauge needle or a dental drill.
-
Slowly inject 10 μL of the cell suspension (1 x 10^6 cells) into the intramedullary canal of the femur.
-
Seal the injection hole with bone wax to prevent leakage of tumor cells.
-
Suture the incision and allow the animal to recover.
-
Monitor the animals for the development of pain behaviors, which typically manifest within 7-14 days post-injection.
Workflow for creating a CIBP mouse model.
Assessment of Pain Behaviors
a) Spontaneous Pain (Limb Use):
-
Place the mouse in a clear observation chamber.
-
Observe the animal for a set period (e.g., 2 minutes).
-
Record the amount of time the animal spends guarding the affected limb (holding it in a protected position) or exhibiting spontaneous lifting of the paw.
b) Movement-Evoked Pain (Forced Ambulatory Guarding):
-
Place the mouse on a rotarod apparatus.
-
Observe the use of the affected limb as the animal walks on the rotating rod.
-
Score the degree of guarding based on a predefined scale (e.g., 0 = normal use, 4 = complete lack of use).
c) Mechanical Allodynia (von Frey Test):
-
Place the mouse on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold using the up-down method.
Histomorphometric Analysis of Bone
This technique is used to quantify changes in bone structure and tumor burden.
Procedure:
-
Euthanize the animals at the end of the study and dissect the femurs.
-
Fix the bones in 10% neutral buffered formalin.
-
Embed the non-decalcified bones in a resin such as methyl methacrylate.
-
Cut thin sections (5 μm) using a microtome.
-
Stain the sections with Goldner's Trichrome or other relevant stains to differentiate mineralized bone, osteoid, and cellular components.
-
Capture images of the sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify parameters such as:
-
Tumor area within the marrow space.
-
Trabecular bone volume/total volume (BV/TV).
-
Osteoclast number and surface.
-
Osteolytic lesion area.
-
Workflow for bone histomorphometric analysis.
In Vitro Osteoclast Resorption Assay
This assay assesses the direct effect of this compound on osteoclast function.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs).
-
M-CSF and RANKL to induce osteoclast differentiation.
-
Dentine discs or bone slices.
-
This compound at various concentrations.
-
TRAP staining kit.
Procedure:
-
Isolate bone marrow cells or PBMCs and culture them in the presence of M-CSF and RANKL to generate mature osteoclasts.
-
Plate the mature osteoclasts on dentine discs or bone slices.
-
Treat the cells with varying concentrations of this compound.
-
After a set incubation period (e.g., 48-72 hours), remove the cells from the discs.
-
Stain the discs with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using microscopy and image analysis software.
-
In parallel cultures, perform TRAP staining to confirm the presence and number of osteoclasts.
Conclusion
This compound represents a promising therapeutic agent for the management of bone cancer pain. Its mechanism of action, targeting multiple cathepsins, allows it to disrupt the vicious cycle of bone metastasis at several key points. The preclinical data strongly support its efficacy in reducing pain, inhibiting tumor growth, and preserving bone integrity. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other pan-cathepsin inhibitors as a novel class of analgesics for bone cancer pain. Further research is warranted to translate these promising preclinical findings into clinical applications for patients suffering from this debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K inhibitors as treatment of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,R)-Vby-825: A Pan-Cathepsin Inhibitor and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,R)-Vby-825, also known as VBY-825, is a potent, reversible, and orally available pan-cathepsin inhibitor. It demonstrates high inhibitory activity against several cathepsin enzymes, including B, L, S, and V. Preclinical studies have primarily focused on its efficacy in oncology and pain management, where it has shown significant anti-tumor and analgesic effects. While direct evidence of VBY-825 in neurodegenerative diseases is currently lacking, the well-established role of cathepsins in the pathophysiology of these disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, presents a compelling rationale for investigating the therapeutic potential of VBY-825 in this domain. This technical guide provides a comprehensive overview of the existing data on VBY-825, including its mechanism of action, quantitative data on its inhibitory potency, detailed experimental protocols from preclinical studies, and a speculative exploration of its potential in neurodegenerative diseases based on the known functions of its targets.
Core Compound Profile: this compound
VBY-825 is a synthetic organic molecule designed as a competitive and reversible inhibitor of multiple cathepsins.[1] Its chemical structure allows it to interact with the active site of these cysteine proteases, thereby blocking their enzymatic activity.[2]
Mechanism of Action
VBY-825 functions by binding to the active site of cathepsins, which are lysosomal proteases crucial for protein turnover and degradation.[1][3] In pathological conditions such as cancer, the expression and activity of certain cathepsins are often upregulated, contributing to processes like tumor invasion, metastasis, and angiogenesis.[2] By inhibiting these enzymes, VBY-825 can impede these cancer-promoting activities. The reversible nature of its binding suggests a potential for a favorable safety profile.
Quantitative Data
The inhibitory potency of VBY-825 has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Enzymatic Inhibition of Human Cathepsins by VBY-825
| Cathepsin Isoform | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from a study on the preclinical testing of VBY-825 in a pancreatic cancer model.
Table 2: In Vitro Cell-Based Inhibition by VBY-825 in HUVEC Cells
| Target Cathepsin | IC50 Value |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
This data demonstrates the cellular potency of VBY-825 in inhibiting cathepsins within human umbilical vein endothelial cells (HUVECs).
Table 3: In Vivo Efficacy of VBY-825 in a Mouse Bone Cancer Pain Model
| Treatment | Dosage | Outcome |
| VBY-825 | 10 mg/kg, daily via gavage for 14 days | Reduced pain behaviors |
This study highlights the analgesic effects of VBY-825 in a preclinical pain model.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of VBY-825.
Cathepsin Activity Assay (Fluorometric)
This assay is used to determine the inhibitory potency of VBY-825 against purified cathepsin enzymes.
-
Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore, such as amino-4-trifluoromethyl coumarin (AFC). Cleavage of the substrate by an active cathepsin releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffers, purified cathepsin enzyme solutions, and a stock solution of the fluorogenic substrate.
-
Inhibitor Preparation: Prepare serial dilutions of VBY-825.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, cathepsin enzyme, and varying concentrations of VBY-825.
-
Initiation and Incubation: Add the fluorogenic substrate to initiate the reaction. Incubate the plate at 37°C for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 or Ki value.
-
HUVEC-Based Cell Activity Assay
This assay assesses the ability of VBY-825 to inhibit cathepsin activity within a cellular context.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) endogenously express cathepsins B and L. A cell-permeable, activity-based probe that irreversibly binds to active cysteine proteases is used to label these enzymes. The potency of VBY-825 is determined by its ability to compete with the probe for binding to the active cathepsins.
-
Protocol Outline:
-
Cell Culture: Culture HUVECs to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of VBY-825 for a defined period.
-
Probe Labeling: Add the activity-based probe to the cells and incubate to allow for labeling of active cathepsins.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Detection: Detect the labeled cathepsins using an antibody or a fluorescent tag on the probe.
-
Data Analysis: Quantify the band intensity for each VBY-825 concentration to determine the IC50 value.
-
In Vivo Mouse Bone Cancer Pain Model
This protocol evaluates the analgesic efficacy of VBY-825 in a preclinical model of cancer-induced pain.
-
Principle: The injection of cancer cells into the femur of a mouse induces bone degradation and subsequent pain behaviors. The efficacy of an analgesic compound is assessed by its ability to reduce these pain-related behaviors.
-
Protocol Outline:
-
Animal Model: Anesthetize mice and inject cancer cells into the intramedullary space of the femur.
-
Treatment: After a period of tumor establishment, administer VBY-825 or a vehicle control to the mice daily via oral gavage.
-
Behavioral Assessment: At specified time points, assess pain behaviors such as spontaneous flinching, guarding, and limb use.
-
Data Analysis: Compare the pain scores between the VBY-825-treated group and the vehicle control group to determine the analgesic effect.
-
Immunohistochemistry for Ki-67 and Cleaved Caspase-3
This technique is used to assess the effects of VBY-825 on tumor cell proliferation and apoptosis in vivo.
-
Principle: Ki-67 is a marker of cell proliferation, while cleaved caspase-3 is a marker of apoptosis. Immunohistochemical staining of tumor tissue sections allows for the visualization and quantification of these markers.
-
Protocol Outline:
-
Tissue Preparation: Collect tumor tissues from VBY-825-treated and control animals, fix in formalin, and embed in paraffin.
-
Sectioning and Staining: Cut thin sections of the paraffin-embedded tissues and mount them on slides. Perform antigen retrieval and then incubate the sections with primary antibodies against Ki-67 and cleaved caspase-3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the stained cells.
-
Microscopy and Quantification: Examine the stained sections under a microscope and quantify the percentage of Ki-67-positive (proliferating) and cleaved caspase-3-positive (apoptotic) cells.
-
Potential in Neurodegenerative Disease: A Speculative Outlook
While there is no direct research on VBY-825 for neurodegenerative diseases, a substantial body of evidence implicates cathepsins in the pathology of these conditions. This provides a strong rationale for exploring the potential of a pan-cathepsin inhibitor like VBY-825 in this therapeutic area.
The Role of Cathepsins in Neurodegeneration
Cathepsins are involved in several key processes that are dysregulated in neurodegenerative diseases:
-
Protein Aggregation: Cathepsins, particularly cathepsin B and L, are involved in the degradation of aggregation-prone proteins such as amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively. Dysregulation of cathepsin activity can lead to the accumulation of these toxic protein aggregates.
-
Neuroinflammation: Cathepsins, especially cathepsin S, play a role in neuroinflammation by mediating the activation of microglia and astrocytes. Chronic neuroinflammation is a key contributor to neuronal damage in many neurodegenerative disorders.
-
Lysosomal Dysfunction: Lysosomal impairment is a common feature of neurodegenerative diseases. The leakage of cathepsins from damaged lysosomes into the cytoplasm can trigger apoptotic cell death pathways, leading to neuronal loss.
Avenues for Future Research
Given the multifaceted role of cathepsins in neurodegeneration, VBY-825 presents an intriguing candidate for further investigation. Future research should focus on:
-
Preclinical Models of Neurodegenerative Disease: Evaluating the efficacy of VBY-825 in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis to assess its impact on protein aggregation, neuroinflammation, and cognitive function.
-
Blood-Brain Barrier Penetration: Determining the ability of VBY-825 to cross the blood-brain barrier is crucial for its potential as a CNS therapeutic.
-
Biomarker Studies: Investigating the effect of VBY-825 on biomarkers associated with neurodegeneration, such as levels of Aβ and tau in cerebrospinal fluid.
-
Safety and Tolerability: Conducting thorough safety and toxicology studies to ensure the suitability of long-term administration in the context of chronic neurodegenerative diseases.
Conclusion
This compound is a potent pan-cathepsin inhibitor with demonstrated preclinical efficacy in cancer and pain models. While its potential in neurodegenerative diseases remains unexplored, the critical role of cathepsins in the underlying pathology of these conditions provides a strong scientific basis for its investigation in this area. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic utility of VBY-825. Future studies are warranted to elucidate its potential to address the significant unmet medical need in the treatment of neurodegenerative disorders.
References
- 1. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]
- 3. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
(S,R,R)-Vby-825: A Potential Therapeutic for Autoimmune Disorders Through Cathepsin S Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S,R,R)-Vby-825 is a potent, reversible, and orally available inhibitor of cysteine cathepsins, with particularly high potency against cathepsin S. While initial preclinical studies have focused on its anti-tumor and analgesic properties, the fundamental role of cathepsin S in the pathogenesis of autoimmune diseases positions this compound as a compelling candidate for therapeutic exploration in this area. This technical guide provides a comprehensive overview of the rationale for targeting cathepsin S in autoimmunity, the known biochemical properties of this compound, and detailed hypothetical protocols for its preclinical evaluation in autoimmune models. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of this compound for the treatment of autoimmune disorders.
Introduction: The Rationale for Cathepsin S Inhibition in Autoimmune Disorders
Autoimmune diseases are characterized by a breakdown of self-tolerance, leading to an immune response against the body's own tissues. A critical step in the activation of autoreactive CD4+ T helper cells, key drivers of many autoimmune pathologies, is the presentation of self-antigens by antigen-presenting cells (APCs) via MHC class II molecules.[1][2]
Cathepsin S, a cysteine protease predominantly expressed in APCs such as dendritic cells, macrophages, and B cells, plays a crucial role in the MHC class II antigen processing pathway.[3][4] Specifically, cathepsin S is responsible for the final proteolytic cleavage of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules.[2] The degradation of the invariant chain is essential for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then transported to the cell surface for presentation to CD4+ T cells.
In the context of autoimmunity, the presentation of self-peptides by MHC class II molecules can lead to the activation of autoreactive T cells and the initiation of a destructive inflammatory cascade. By inhibiting cathepsin S, the processing of the invariant chain is stalled, preventing the loading of self-antigens and the subsequent presentation to T cells. This mechanism provides a targeted approach to disrupt a key event in the pathogenesis of autoimmune diseases. Preclinical studies with selective cathepsin S inhibitors have demonstrated efficacy in various animal models of autoimmune disorders, including Sjögren's syndrome, rheumatoid arthritis, and multiple sclerosis, validating this therapeutic strategy.
This compound: A Potent Cathepsin S Inhibitor
This compound (hereafter referred to as Vby-825) is a novel, reversible cathepsin inhibitor identified through an extensive structure-based drug design program that initially targeted cathepsin S for the treatment of autoimmune diseases. While the primary published preclinical data for Vby-825 focuses on its efficacy in cancer models, its high potency against cathepsin S makes it a strong candidate for investigation in autoimmune disorders.
Biochemical and Cellular Activity
Vby-825 has demonstrated high inhibitory potency against several human cathepsins, with a particularly low picomolar apparent inhibition constant (Ki(app)) for cathepsin S. The compound also exhibits high potency against mouse cathepsin S, which is crucial for its evaluation in preclinical murine models of autoimmune disease.
Table 1: In Vitro Inhibitory Potency of Vby-825 Against Human and Murine Cathepsins
| Enzyme Target | Apparent Inhibition Constant (Ki(app)) |
| Human Cathepsin S | 130 pM |
| Human Cathepsin L | 250 pM |
| Human Cathepsin V | 250 pM |
| Human Cathepsin B | 330 pM |
| Humanized-rabbit Cathepsin K | 2.3 nM |
| Human Cathepsin F | 4.7 nM |
| Mouse Cathepsin S | 40 pM |
| Monkey Cathepsin S | 60 pM |
| Dog Cathepsin S | 250 pM |
| Rat Cathepsin S | 770 pM |
| Data sourced from a study on the anti-tumor efficacy of VBY-825. |
In cell-based assays using human umbilical vein endothelial cells (HUVECs), Vby-825 effectively inhibited the activity of cellular cathepsins B and L with low nanomolar IC50 values.
Table 2: Cellular Inhibitory Activity of Vby-825 in HUVECs
| Cellular Target | IC50 Value |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
| Data sourced from a study on the anti-tumor efficacy of VBY-825. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of MHC Class II Antigen Presentation
The primary mechanism by which Vby-825 is expected to exert its therapeutic effect in autoimmune disorders is through the inhibition of cathepsin S-mediated MHC class II antigen presentation. The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound in inhibiting autoimmune responses.
Proposed Preclinical Experimental Workflow
The following diagram outlines a proposed workflow for the preclinical evaluation of Vby-825 in a murine model of autoimmune disease, such as collagen-induced arthritis (CIA).
Caption: Proposed workflow for preclinical evaluation of this compound.
Experimental Protocols
As there are no published studies of Vby-825 in autoimmune models, the following are detailed, representative protocols for key experiments that would be necessary to evaluate its therapeutic potential. These protocols are based on established methodologies for testing cathepsin S inhibitors.
In Vitro Cathepsin S Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of Vby-825 against purified human and murine cathepsin S.
Materials:
-
Purified recombinant human and murine cathepsin S
-
Vby-825
-
Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of Vby-825 in DMSO.
-
Perform serial dilutions of Vby-825 in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted Vby-825 or vehicle (DMSO) to the appropriate wells.
-
Add purified cathepsin S to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation 360 nm, emission 460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Invariant Chain (Ii) Accumulation Assay
Objective: To confirm the target engagement of Vby-825 in a cellular context by measuring the accumulation of the p10 fragment of the invariant chain (CLIP).
Materials:
-
Antigen-presenting cells (e.g., human B-lymphoblastoid cell line or murine splenocytes)
-
Vby-825
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the p10 fragment of the invariant chain
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture APCs to the desired density.
-
Treat the cells with various concentrations of Vby-825 or vehicle for a defined period (e.g., 4-24 hours).
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the invariant chain p10 fragment.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity to determine the relative accumulation of the p10 fragment at different Vby-825 concentrations.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of Vby-825 in a preclinical mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
Vby-825
-
Vehicle control (e.g., 5% dextrose in water)
-
Calipers for measuring paw thickness
Procedure:
-
Immunization:
-
On day 0, immunize mice with an emulsion of bovine type II collagen in Complete Freund's Adjuvant via intradermal injection at the base of the tail.
-
On day 21, boost the mice with an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with Vby-825 (e.g., 10 mg/kg, once daily by oral gavage) or vehicle upon the first signs of arthritis (typically around day 24-28).
-
Continue daily treatment for a predefined period (e.g., 14-21 days).
-
-
Clinical Assessment:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Terminal Analysis:
-
At the end of the study, collect blood for the analysis of anti-collagen antibodies and inflammatory cytokines.
-
Harvest the paws for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Conclusion
This compound is a potent cathepsin S inhibitor with a strong mechanistic rationale for its development as a therapeutic for autoimmune disorders. While direct preclinical evidence in autoimmune models is currently lacking in the public domain, its high potency against cathepsin S, a clinically validated target in autoimmunity, warrants further investigation. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of Vby-825, from in vitro target validation to in vivo efficacy studies. The successful translation of these studies could position this compound as a novel, targeted, and potentially disease-modifying treatment for a range of autoimmune diseases.
References
- 1. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for (S,R,R)-Vby-825
For Researchers, Scientists, and Drug Development Professionals
Application Note: (S,R,R)-Vby-825 as a Potent Cathepsin Inhibitor
This compound is the stereoisomer of VBY-825, a potent and reversible inhibitor of several members of the papain family of cysteine cathepsins.[1][2] Extensive research has demonstrated that VBY-825 exhibits high inhibitory potency against cathepsins B, L, S, and V.[1][2] This inhibitory action underlies its investigated therapeutic potential in various pathological conditions, including cancer, inflammation, and pain.[2]
Mechanism of Action
This compound, like its isomeric mixture, functions as a reversible covalent inhibitor, targeting the active site cysteine of cathepsins. Cathepsins are proteases primarily located in lysosomes and are involved in protein turnover. However, they can be secreted and play significant roles in the extracellular matrix, where they are implicated in tumor invasion and angiogenesis. By inhibiting cathepsin activity, this compound can modulate downstream signaling pathways involved in immune responses, such as antigen presentation and cytokine release, as well as tissue remodeling in disease states.
Applications in Research
Given its potent inhibitory effects on key cathepsins, this compound is a valuable tool for in vitro studies in several research areas:
-
Oncology: Investigating the role of cathepsins in tumor progression, metastasis, and angiogenesis. VBY-825 has been shown to reduce tumor burden in preclinical cancer models.
-
Immunology and Inflammation: Studying the involvement of cathepsins in inflammatory signaling and immune cell function. Cathepsin S, a primary target, is crucial for MHC class II antigen presentation.
-
Virology: Exploring the role of cathepsins in viral entry and replication, as some viruses utilize these proteases for processing of viral proteins.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of VBY-825 against various human cathepsins and in cellular assays.
| Target Enzyme/Cell Line | Parameter | Value | Reference |
| Purified Human Cathepsin S | Ki(app) | 130 pM | |
| Purified Human Cathepsin L | Ki(app) | 250 pM | |
| Purified Human Cathepsin V | Ki(app) | 250 pM | |
| Purified Human Cathepsin B | Ki(app) | 330 pM | |
| Purified Human Cathepsin K | Ki(app) | 2.3 nM | |
| Purified Human Cathepsin F | Ki(app) | 4.7 nM | |
| Cellular Cathepsin L (HUVEC) | IC50 | 0.5 nM & 3.3 nM | |
| Cellular Cathepsin B (HUVEC) | IC50 | 4.3 nM |
In Vitro Cathepsin S Inhibition Assay Protocol
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of this compound against human Cathepsin S.
Principle
The assay measures the enzymatic activity of Cathepsin S using a specific fluorogenic substrate, Z-VVR-AFC (Z-Val-Val-Arg-7-Amino-4-trifluoromethylcoumarin). Upon cleavage by active Cathepsin S, the free AFC fluorophore is released, which can be quantified by measuring its fluorescence intensity at an emission wavelength of 505 nm with an excitation wavelength of 400 nm. The inhibitory effect of this compound is determined by the reduction in fluorescence signal in the presence of the compound.
Materials and Reagents
-
Recombinant Human Cathepsin S (active form)
-
Cathepsin S Substrate (Z-VVR-AFC)
-
This compound
-
Cathepsin S Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation
-
Cathepsin S Enzyme Stock Solution: Reconstitute lyophilized recombinant human Cathepsin S in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Cathepsin S Solution: On the day of the experiment, dilute the Cathepsin S stock solution in cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working this compound Solutions: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-VVR-AFC in DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically around the Km value).
Assay Protocol
-
Plate Setup:
-
Add 50 µL of the working this compound solutions to the appropriate wells of a 96-well plate.
-
For the positive control (no inhibition), add 50 µL of assay buffer with the same final DMSO concentration as the test wells.
-
For the negative control (no enzyme activity), add 100 µL of assay buffer to designated wells.
-
-
Enzyme Addition and Incubation:
-
Add 50 µL of the working Cathepsin S solution to all wells except the negative control wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) in a kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic assays, determine the rate of substrate cleavage (Vmax) by calculating the slope of the linear portion of the fluorescence intensity versus time curve for each well.
-
Percentage Inhibition: Calculate the percentage of Cathepsin S inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratepositive control - Rateblank)] x 100%
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
Caption: Experimental workflow for the Cathepsin S inhibition assay.
References
Application Notes and Protocols for (S,R,R)-Vby-825 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,R)-Vby-825 is a potent, reversible inhibitor of several members of the papain family of cysteine cathepsins, specifically targeting cathepsins B, L, S, and V.[1][2][3] These proteases are implicated in a variety of physiological and pathological processes, including tumor progression, invasion, and metastasis.[1] Elevated expression and activity of certain cathepsins correlate with poor prognosis in numerous human cancers, making them attractive therapeutic targets.[1] this compound has demonstrated anti-tumor efficacy in preclinical models of pancreatic cancer, highlighting its potential as an anti-cancer therapeutic.
These application notes provide detailed protocols for cell-based assays to evaluate the potency and cellular activity of this compound.
Principle of the Assays
The primary mechanism of this compound is the inhibition of cathepsin activity. The described cell-based assays are designed to quantify the inhibitory effect of this compound on intracellular cathepsin activity. This is achieved by utilizing cell lines that express the target cathepsins and employing specific substrates or activity-based probes to measure enzyme function in the presence of the inhibitor.
Signaling Pathway and Experimental Workflow
The signaling pathway diagram below illustrates the role of cathepsins in cancer progression and the point of intervention for this compound. The experimental workflow diagram outlines the key steps in the cell-based assay.
Caption: Cathepsin Signaling Pathway in Cancer.
Caption: Experimental Workflow for Cell-Based Assay.
Data Presentation
The inhibitory activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for VBY-825 in a cell-based assay using human umbilical vein endothelial cells (HUVEC).
| Target Cathepsin | Cell Line | IC50 (nM) | Reference |
| Cathepsin L (heavy chain isoform 1) | HUVEC | 0.5 | |
| Cathepsin L (heavy chain isoform 2) | HUVEC | 3.3 | |
| Cathepsin B | HUVEC | 4.3 |
Experimental Protocols
Protocol 1: Whole-Cell Cathepsin Activity Assay
This protocol is adapted from methodologies used to assess the cellular potency of cathepsin inhibitors.
1. Materials and Reagents:
-
Cell Lines: Human umbilical vein endothelial cells (HUVEC) or a mouse macrophage-like cell line (e.g., J774), which express cathepsins B and L.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Activity-Based Probe: A cell-permeable, irreversible cysteine protease probe (e.g., a probe that binds to cathepsins B and L).
-
Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification Assay: (e.g., BCA assay).
-
SDS-PAGE and Western Blotting Reagents: Gels, buffers, transfer membranes, blocking buffer, primary and secondary antibodies.
-
Imaging System: For visualizing western blots.
2. Cell Culture and Treatment:
-
Plate HUVEC or J774 cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
4. Activity-Based Probe Labeling:
-
Incubate a standardized amount of protein from each cell lysate with the activity-based probe according to the manufacturer's instructions. This probe will covalently bind to the active site of cathepsins that were not inhibited by this compound.
-
Stop the labeling reaction as per the probe's protocol.
5. SDS-PAGE and Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Probe the membrane with an antibody that recognizes the activity-based probe.
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Develop the blot using an appropriate detection reagent and visualize the bands using an imaging system.
6. Data Analysis:
-
Quantify the band intensity for each treatment condition.
-
Normalize the band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized band intensity against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is essential to ensure that the observed inhibition of cathepsin activity is not due to general cellular toxicity of the compound.
1. Materials and Reagents:
-
Cell Lines: HUVEC, J774, or other relevant cancer cell lines.
-
Culture Medium: As described in Protocol 1.
-
This compound: Stock solution in DMSO.
-
Cell Viability Reagent: (e.g., MTT, MTS, or a reagent for a luminescence-based assay like CellTiter-Glo®).
-
96-well Plates: For cell culture and assay.
-
Plate Reader: Capable of measuring absorbance or luminescence.
2. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions and a vehicle control.
-
Incubate for a period relevant to the main experiment (e.g., 24-72 hours).
3. Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the cytotoxic concentration (CC50).
By following these detailed protocols, researchers can effectively evaluate the cellular inhibitory potency of this compound against target cathepsins and assess its potential as a therapeutic agent.
References
Vby-825 Application Notes and Protocols for Preclinical Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, and orally available pan-cathepsin inhibitor with demonstrated anti-tumor, anti-inflammatory, and analgesic properties.[1] It exhibits high inhibitory potency against several cathepsins, including B, L, S, and V, which are cysteine proteases often overexpressed in various cancers and implicated in tumor progression, invasion, and metastasis.[1] Preclinical studies in mouse models of pancreatic and bone cancer have shown that Vby-825 can significantly reduce tumor burden and alleviate cancer-associated pain.[1][2] These application notes provide a comprehensive overview of Vby-825 dosage and administration in mice, detailed experimental protocols, and insights into its mechanism of action for researchers in oncology and related fields.
Data Presentation: Vby-825 Dosage and Administration in Murine Models
The following table summarizes the dosages and administration routes of Vby-825 used in various preclinical mouse models as reported in the literature.
| Cancer Model | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Pancreatic Islet Cancer (RIP1-Tag2) | Transgenic | 10 mg/kg/day | Subcutaneous (SC) Injection | 5% Dextrose in Water (D5W) | 3.5 weeks | |
| Breast Cancer-Induced Bone Pain | Female Mice | Not Specified | Subcutaneous (SC) Injection | 5% Dextrose | 7 days | |
| Bone Cancer | Not Specified | 10 mg/kg | Gavage (oral) | Not Specified | 14 days |
Mechanism of Action: Cathepsin Inhibition and Apoptosis Induction
Vby-825 exerts its anti-tumor effects primarily through the inhibition of key cathepsins (B, L, S, and V). These proteases play crucial roles in the tumor microenvironment, contributing to the degradation of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. Furthermore, cathepsins are involved in various intracellular signaling pathways that promote tumor cell survival and proliferation.
By inhibiting these cathepsins, Vby-825 can trigger apoptosis (programmed cell death) in cancer cells. This process is mediated through a complex signaling cascade that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of cathepsins can lead to the activation of caspases, a family of proteases that are central executioners of apoptosis.
Experimental Protocols
This section provides detailed protocols for the preparation of Vby-825 for in vivo studies and a representative experimental workflow for evaluating its efficacy in a subcutaneous mouse tumor model.
Preparation of Vby-825 for Administration
1. Oral Gavage Formulation:
-
Stock Solution: Prepare a stock solution of Vby-825 in DMSO. For example, a 20.8 mg/mL stock solution.
-
Working Solution (Suspension):
-
To prepare a 1 mL working solution, add 100 µL of the Vby-825 DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a uniform suspension is achieved. Ultrasonic treatment may be necessary to aid dissolution.
-
-
Working Solution (Clear Solution):
-
To prepare a 1 mL working solution, add 100 µL of the Vby-825 DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
-
2. Subcutaneous Injection Formulation (using 5% Dextrose):
While the precise solubilization method for Vby-825 in 5% dextrose is not explicitly detailed in the available literature, a common approach for compounds with low aqueous solubility is to first dissolve them in a minimal amount of a co-solvent like DMSO and then dilute with the aqueous vehicle.
-
Stock Solution: Prepare a concentrated stock solution of Vby-825 in a suitable solvent such as DMSO.
-
Working Solution:
-
Aseptically, dilute the Vby-825 stock solution with sterile 5% Dextrose in Water (D5W) to the final desired concentration for injection.
-
Ensure the final concentration of the co-solvent is low (typically <5-10%) to minimize toxicity.
-
Vortex or mix thoroughly to ensure a homogenous solution or fine suspension. The solution should be prepared fresh before each administration.
-
Experimental Workflow: Subcutaneous Tumor Model
This protocol outlines the key steps for assessing the anti-tumor efficacy of Vby-825 in a subcutaneous mouse xenograft model.
1. Animal Handling and Acclimation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Allow at least one week of acclimation before the start of the experiment.
2. Tumor Cell Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable sterile medium (e.g., PBS or Matrigel) at the desired concentration.
-
Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin administration of Vby-825 or the vehicle control according to the desired dosage and schedule.
4. In-life Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors and other relevant tissues can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biomarker analysis (e.g., Western blotting, qRT-PCR).
Conclusion
Vby-825 is a promising anti-cancer agent that targets cathepsins to inhibit tumor growth and progression. The provided data and protocols offer a starting point for researchers to design and execute preclinical studies to further investigate the therapeutic potential of Vby-825 in various cancer models. Careful consideration of the appropriate dosage, administration route, and experimental model is crucial for obtaining robust and reproducible results.
References
Vby-825: Application Notes and Protocols for Subcutaneous and Intraperitoneal Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, and orally available pan-cathepsin inhibitor with demonstrated anti-tumor, anti-inflammatory, and analgesic properties.[1][2] It exhibits high inhibitory potency against several cathepsins, including B, L, S, and V, which are cysteine proteases implicated in the pathogenesis of various diseases, notably cancer.[3][4] The aberrant expression and activity of these cathepsins in the tumor microenvironment contribute to cancer progression by promoting extracellular matrix degradation, invasion, metastasis, and angiogenesis.[5] Vby-825's mechanism of action involves the inhibition of these proteolytic activities, thereby impeding tumor growth and progression.
These application notes provide detailed protocols for the subcutaneous and intraperitoneal administration of Vby-825 in preclinical models, primarily mice. The document also summarizes available quantitative data for each route and illustrates the key signaling pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Data for Subcutaneous Administration of Vby-825
| Parameter | Value | Animal Model | Source |
| Efficacy | |||
| Tumor Number Reduction | 33% | RIP1-Tag2 transgenic model of pancreatic islet cancer | |
| Cumulative Tumor Volume Reduction | 52% | RIP1-Tag2 transgenic model of pancreatic islet cancer | |
| Pharmacokinetics (10 mg/kg/day, single dose) | |||
| Plasma Concentration at 2 hours | >1.5 µM | C57BL/6 mice | |
| Plasma Concentration at 24 hours | >200 nM | C57BL/6 mice |
Table 2: Formulation for Intraperitoneal Administration of Vby-825
No in vivo quantitative efficacy or pharmacokinetic data for the intraperitoneal administration of Vby-825 was identified in the reviewed literature. However, a formulation protocol is available.
| Parameter | Description | Source |
| Formulation | Suspended solution | |
| Vehicle | 20% SBE-β-CD in Saline | |
| Stock Solution | 20.8 mg/mL in DMSO | |
| Final Concentration | 2.08 mg/mL |
Signaling Pathway and Experimental Workflow
Vby-825 Mechanism of Action
Vby-825, as a pan-cathepsin inhibitor, targets multiple cysteine proteases that are overexpressed in various cancers. These cathepsins play a crucial role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Furthermore, they can activate other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade, further promoting cancer progression. By inhibiting these cathepsins, Vby-825 disrupts these processes.
References
- 1. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,R)-Vby-825 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,R)-Vby-825 is a novel, orally available, and reversible inhibitor of cathepsin proteases, demonstrating high potency against cathepsins B, L, S, and V.[1] These cysteine proteases are frequently overexpressed in a variety of malignancies and play a crucial role in several key processes of cancer progression, including tumor growth, invasion, angiogenesis, and metastasis.[2][3][4][5] By inhibiting these key enzymes, Vby-825 presents a promising therapeutic strategy for anti-cancer therapy. These application notes provide detailed protocols for utilizing Vby-825 in cancer research, along with expected outcomes and data presentation guidelines.
Mechanism of Action
Vby-825 exerts its anti-tumor effects by reversibly binding to the active site of cathepsins B, L, S, and V, thereby inhibiting their proteolytic activity. The upregulation of these cathepsins in the tumor microenvironment contributes to the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis. Furthermore, cathepsins are involved in processing proteins that regulate angiogenesis and cell death pathways. Vby-825's inhibition of these processes leads to a reduction in tumor growth and progression.
Data Presentation
In Vitro Efficacy of Vby-825
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| HUVEC | Endothelial | Enzyme Occupancy | 0.5, 3.3 (Cathepsin L) | Not specified | |
| HUVEC | Endothelial | Enzyme Occupancy | 4.3 (Cathepsin B) | Not specified |
In Vivo Efficacy of Vby-825 in a Pancreatic Cancer Mouse Model
| Treatment Group | Number of Tumors (Mean) | Percent Reduction in Tumor Number | Cumulative Tumor Volume (mm³) (Mean) | Percent Reduction in Tumor Volume | Reference |
| Vehicle Control (D5W) | 8.7 | - | 42.97 | - | |
| Vby-825 (10 mg/kg/day) | 5.8 | 33% | 20.59 | 52% |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer progression.
Caption: Vby-825 inhibits Cathepsin V-mediated NF-κB signaling.
Caption: General experimental workflow for in vitro studies with Vby-825.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of Vby-825 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Vby-825 in complete medium. Based on available data, a starting concentration range of 1 nM to 10 µM is recommended. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the Vby-825 dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Cathepsin Inhibition
Objective: To confirm the inhibition of cathepsin processing and activity by Vby-825.
Materials:
-
Cancer cells treated with Vby-825
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro- and active forms of Cathepsin B, L, S, and V
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of Vby-825 for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the changes in the levels of pro- and active forms of the target cathepsins.
In Vitro Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of Vby-825 on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Vby-825
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells (5 x 10⁴ to 1 x 10⁵ cells) in serum-free medium containing Vby-825 or vehicle into the upper chamber of the insert.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of Vby-825 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound
-
Vehicle control (e.g., D5W)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Vby-825 (e.g., 10 mg/kg/day) or vehicle control via a suitable route (e.g., subcutaneous injection or oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Immunohistochemistry for Proliferation and Apoptosis
Objective: To determine the effect of Vby-825 on tumor cell proliferation and apoptosis in vivo.
Materials:
-
Excised tumor tissues (paraffin-embedded)
-
Microtome
-
Slides
-
Antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker)
-
DAPI for nuclear staining
-
Secondary antibodies and detection reagents
-
Microscope
Protocol:
-
Section the paraffin-embedded tumor tissues.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against Ki-67 or cleaved caspase-3.
-
Incubate with the appropriate secondary antibody and detection reagents.
-
Counterstain with DAPI.
-
Mount the slides and visualize under a microscope.
-
Quantify the percentage of Ki-67 positive (proliferating) and cleaved caspase-3 positive (apoptotic) cells.
Conclusion
This compound is a potent cathepsin inhibitor with demonstrated anti-tumor activity in preclinical models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of Vby-825 in various cancer models. Further research is warranted to explore the full therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
application of Vby-825 in gout and peritonitis models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, pan-cathepsin inhibitor that has demonstrated significant anti-inflammatory properties in preclinical models of gout and peritonitis.[1] This document provides detailed application notes and experimental protocols for the use of Vby-825 in these models, intended for researchers, scientists, and professionals in drug development. The primary mechanism of action for Vby-825 in these contexts is the inhibition of the NLRP3 inflammasome, a key driver of inflammation in response to monosodium urate (MSU) crystals, the causative agent of gout.[1][2]
Mechanism of Action: Inhibition of NLRP3 Inflammasome Activation
Monosodium urate (MSU) crystals, which accumulate in the joints and tissues of individuals with gout, are potent activators of the NLRP3 inflammasome in macrophages.[2] This activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β). Cathepsins, a family of lysosomal proteases, play a crucial role in this process.
The proposed mechanism involves the phagocytosis of MSU crystals by macrophages, leading to lysosomal destabilization and rupture. This releases active cathepsins, particularly cathepsin B, into the cytoplasm. Cytosolic cathepsin B is then believed to be involved in the assembly and activation of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. This complex facilitates the cleavage of pro-caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form. Vby-825, as a pan-cathepsin inhibitor, is thought to interrupt this pathway by blocking the activity of released cathepsins, thereby preventing NLRP3 inflammasome activation and subsequent IL-1β production.
Data Presentation
While specific quantitative data for Vby-825's effects in published literature is limited, the following tables conceptualize how such data would be presented based on the described experimental outcomes.
Table 1: Effect of Vby-825 on Inflammatory Markers in a Mouse Model of MSU-Induced Peritonitis
| Treatment Group | Neutrophil Count (x 10^5/mL peritoneal fluid) | IL-1β Levels (pg/mL peritoneal fluid) | LDH Levels (U/L) |
| Vehicle Control | Data not available | Data not available | Data not available |
| MSU Crystals | Data not available | Data not available | Data not available |
| MSU Crystals + Vby-825 | Data not available | Data not available | Data not available |
Vby-825 has been shown to suppress MSU-induced inflammation in a mouse peritonitis model.
Table 2: Effect of Vby-825 on Disease Parameters in a Mouse Model of Gouty Arthritis
| Treatment Group | Paw Swelling (mm change from baseline) | Myeloperoxidase (MPO) Activity (U/mg tissue) | Histological Score of Inflammation |
| Vehicle Control | Data not available | Data not available | Data not available |
| MSU Crystals | Data not available | Data not available | Data not available |
| MSU Crystals + Vby-825 | Data not available | Data not available | Data not available |
Treatment with Vby-825 has been observed to reduce inflammation, as demonstrated by histology and MPO activity, in MSU-induced arthritis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of Vby-825.
Protocol 1: MSU-Induced Peritonitis in Mice
This model is used to assess the acute inflammatory response to MSU crystals in the peritoneal cavity and the effect of inhibitors like Vby-825.
Materials:
-
Monosodium urate (MSU) crystals
-
Sterile, endotoxin-free PBS
-
Vby-825
-
Vehicle for Vby-825 (e.g., 5% dextrose)
-
C57BL/6 mice (8-12 weeks old)
-
FACS buffer (PBS with 2% fetal calf serum)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
ELISA kit for mouse IL-1β
-
LDH assay kit
Procedure:
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10 mg/mL.
-
Animal Dosing:
-
Administer Vby-825 (e.g., 7.5 or 10 mg/kg) or vehicle to mice via a suitable route (e.g., intravenous or intraperitoneal injection) 1 hour prior to MSU challenge.
-
-
Induction of Peritonitis:
-
Inject 0.1 mg of MSU crystals in 100 µL of sterile PBS into the peritoneal cavity of each mouse.
-
-
Peritoneal Lavage:
-
At a defined time point (e.g., 4-6 hours) after MSU injection, euthanize the mice and perform a peritoneal lavage by injecting 3-5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
-
Cell Analysis:
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a cell count.
-
Stain cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) and analyze by flow cytometry to quantify neutrophil infiltration.
-
-
Cytokine and LDH Analysis:
-
Use the supernatant from the centrifuged peritoneal fluid to measure IL-1β levels by ELISA and LDH levels as a marker of cell death.
-
Protocol 2: MSU-Induced Gouty Arthritis in Mice
This model mimics the acute inflammatory arthritis seen in gout, allowing for the evaluation of therapeutic interventions.
Materials:
-
Monosodium urate (MSU) crystals
-
Sterile, endotoxin-free PBS
-
Vby-825
-
Vehicle for Vby-825
-
C57BL/6 mice (8-12 weeks old)
-
Calipers for paw thickness measurement
-
Myeloperoxidase (MPO) assay kit
-
Reagents for histology (formalin, paraffin, H&E stain)
Procedure:
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS.
-
Animal Dosing:
-
Administer Vby-825 or vehicle to mice prior to or concurrently with the MSU challenge.
-
-
Induction of Arthritis:
-
Anesthetize the mice.
-
Inject a defined amount of MSU crystals (e.g., 3 mg in 70 µL PBS) subcutaneously or intra-articularly into the paw or knee joint.
-
-
Assessment of Inflammation:
-
Paw Swelling: Measure the thickness of the injected paw using calipers at regular intervals (e.g., 24, 48, 72 hours) after MSU injection.
-
Clinical Score: Visually score the paws for signs of inflammation such as erythema and swelling.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect the inflamed joint tissue.
-
MPO Assay: Homogenize a portion of the tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Histology: Fix the remaining tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize and score inflammatory cell infiltration.
-
Conclusion
Vby-825 represents a promising therapeutic candidate for the treatment of gout and other inflammatory conditions driven by NLRP3 inflammasome activation. Its mechanism of action, targeting cathepsins to inhibit the inflammatory cascade at an early stage, offers a distinct advantage. The protocols outlined in this document provide a framework for the preclinical evaluation of Vby-825 and similar compounds in relevant disease models. Further research to generate robust quantitative data will be crucial for advancing this compound through the drug development pipeline.
References
Application Notes and Protocols for (S,R,R)-Vby-825 in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,R)-Vby-825 is a potent, reversible, and broad-spectrum inhibitor of cysteine cathepsins, with high inhibitory activity against cathepsins B, L, S, and V.[1][2] Cysteine cathepsins are host proteases that play a crucial role in the entry of numerous viruses, including Coronaviruses like SARS-CoV-2. These viruses utilize the endosomal pathway for entry into host cells, a process that requires the proteolytic cleavage of the viral spike (S) protein by host cathepsins to facilitate fusion of the viral and endosomal membranes. By inhibiting these essential host proteases, this compound effectively blocks this critical step in the viral life cycle, thereby preventing viral entry and subsequent replication.[3] These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit viral entry mechanisms.
Mechanism of Action
Many enveloped viruses, such as SARS-CoV-2, can enter host cells via an endosomal pathway. This process begins with the binding of the viral spike protein to a host cell receptor, such as ACE2 for SARS-CoV-2, which triggers endocytosis of the virus-receptor complex. Inside the endosome, the acidic environment and the action of host cysteine proteases, primarily cathepsins B and L, cleave the spike protein at the S2' site. This cleavage exposes the fusion peptide, a hydrophobic region of the S2 subunit, which then inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
This compound acts by directly inhibiting the activity of these endosomal cathepsins. By binding to the active site of cathepsins B, L, and S, Vby-825 prevents the proteolytic cleavage of the viral spike protein. This inhibition of spike protein processing halts the fusion process, trapping the virus within the endosome and preventing the release of its genetic material into the host cell, thereby effectively neutralizing the virus.
Quantitative Data
The inhibitory potency of this compound has been characterized against both its direct enzymatic targets (cathepsins) and its antiviral efficacy in cell-based assays.
| Target Enzyme | Inhibitor | Assay Type | Ki,app (nM) | IC50 (nM) | Reference |
| Human Cathepsin B | This compound | Enzyme Inhibition | 4.7 | 4.3 (in HUVEC cells) | [1] |
| Human Cathepsin L | This compound | Enzyme Inhibition | 0.8 | 0.5 and 3.3 (in HUVEC cells) | [1] |
| Human Cathepsin S | This compound | Enzyme Inhibition | 0.2 | - | |
| Human Cathepsin V | This compound | Enzyme Inhibition | 1.1 | - | |
| Human Cathepsin F | This compound | Enzyme Inhibition | 2.3 | - | |
| Human Cathepsin K | This compound | Enzyme Inhibition | 330 | - |
| Virus | Inhibitor | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | This compound | Vero E6 | Cytopathic Effect (CPE) | 0.3 | >10 | >33.3 | |
| HCoV-229E | This compound | Huh7 | Luciferase Reporter | - | >25 | - |
Experimental Protocols
Herein, we provide detailed protocols for assessing the antiviral activity of this compound against viruses that utilize a cathepsin-dependent entry pathway.
Protocol 1: Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of pseudoviruses expressing the spike protein of the virus of interest into susceptible host cells. Entry is quantified by the expression of a reporter gene (e.g., luciferase) encoded by the pseudovirus.
Materials:
-
Target cells (e.g., HEK293T-ACE2 or Vero E6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pseudovirus stock (e.g., lentiviral or VSV-based)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection (e.g., 2 x 104 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration is 100 µM with 2- or 3-fold dilutions.
-
Pre-treatment: Remove the growth medium from the seeded cells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (no drug) as a virus control and wells with cells and medium only as a background control. Incubate for 1 hour at 37°C.
-
Infection: Dilute the pseudovirus stock in complete growth medium to a concentration that gives a high signal-to-noise ratio. Add 50 µL of the diluted pseudovirus to each well (except the background control wells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the results to the virus control (no drug) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Protocol 2: Plaque Reduction Assay (for Wild-Type Virus)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
Wild-type virus stock
-
This compound
-
6- or 12-well tissue culture plates
-
Overlay medium (e.g., DMEM with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the diluted virus with the serial dilutions of this compound for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2 mL of overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no drug).
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.
-
Protocol 3: Cytotoxicity Assay (MTS/MTT)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral entry rather than general cytotoxicity of the compound.
Materials:
-
Target cells (same as used in the antiviral assays)
-
Complete growth medium
-
This compound
-
96-well tissue culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assays. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assays. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
-
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of viral entry, particularly for viruses that depend on host cathepsins for their infectivity. Its potent and specific inhibitory activity makes it a suitable candidate for in vitro and potentially in vivo studies aimed at developing broad-spectrum antiviral therapies. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this compound in their viral entry research.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S,R,R)-Vby-825 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,R)-Vby-825 is a potent, reversible, and orally available inhibitor of cysteine cathepsins, demonstrating high inhibitory activity against cathepsins B, L, S, and V.[1] Cathepsins are proteases that play crucial roles in various physiological and pathological processes, including tumor progression, inflammation, and viral entry.[2][3] Consequently, this compound has emerged as a valuable tool for investigating the roles of these proteases in cellular mechanisms and as a potential therapeutic agent. These application notes provide detailed protocols for the utilization of this compound in cell culture experiments, including its mechanism of action, preparation, and application in key cellular assays.
Mechanism of Action
This compound functions as a reversible covalent inhibitor of the papain family of cysteine cathepsins.[2] Its mechanism involves the formation of a hemiacetal or hemithioacetal with the active site cysteine residue of the target cathepsin, thereby blocking its proteolytic activity.[2] This inhibition can impact various cellular pathways, including those involved in cancer cell invasion, angiogenesis, and the host cell entry of certain viruses like SARS-CoV-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Measuring the Efficacy of Vby-825 on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vby-825 is a potent, reversible, and competitive inhibitor of multiple cathepsins, including cathepsins B, L, S, and V.[1][2][3] Cathepsins are a family of proteases that are frequently overexpressed in various cancers and play a crucial role in tumor progression, including processes like invasion, metastasis, and angiogenesis.[4][5] By inhibiting these key enzymes, Vby-825 has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic and breast cancer, leading to a reduction in both tumor number and volume. These application notes provide detailed protocols for assessing the efficacy of Vby-825 on tumor growth, both in vitro and in vivo.
Mechanism of Action
Vby-825 functions by binding to the active site of cathepsins, thereby blocking their proteolytic activity. This inhibition disrupts the degradation of the extracellular matrix (ECM) by tumor cells, a critical step for invasion and metastasis. Furthermore, cathepsin inhibition has been shown to affect signaling pathways involved in cell proliferation and survival.
Signaling Pathway of Cathepsin Inhibition by Vby-825
Caption: Vby-825 inhibits cathepsins, leading to reduced tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of Vby-825 from preclinical studies.
Table 1: In Vitro Potency of Vby-825 Against Various Cathepsins
| Cathepsin Target | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data sourced from a study on the identification and preclinical testing of Vby-825.
Table 2: In Vivo Efficacy of Vby-825 in the RIP1-Tag2 Mouse Model of Pancreatic Cancer
| Treatment Group | Mean Tumor Number | Reduction in Tumor Number (%) | Mean Cumulative Tumor Volume (mm³) | Reduction in Tumor Volume (%) |
| Vehicle Control (D5W) | 8.7 | - | 42.97 | - |
| Vby-825 (10 mg/kg/day) | 5.8 | 33% | 20.59 | 52% |
Mice were treated with daily subcutaneous injections for 3.5 weeks.
Experimental Protocols
In Vitro Efficacy Assessment
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Vby-825 required to inhibit the growth of cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vby-825
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Vby-825 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Vby-825 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the IC50 of Vby-825 using an MTT assay.
2. Cathepsin Activity Assay
This protocol measures the ability of Vby-825 to inhibit cathepsin activity within cells.
Materials:
-
Cancer cell line
-
Vby-825
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L)
-
Lysis buffer
-
96-well black plates
-
Fluorometer
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with Vby-825 at various concentrations for a predetermined time.
-
Lyse the cells and collect the lysate.
-
Add the cell lysate to a 96-well black plate.
-
Add the fluorogenic cathepsin substrate to each well.
-
Measure the fluorescence over time using a fluorometer (e.g., excitation/emission of 380/460 nm for AMC-based substrates).
-
Determine the rate of substrate cleavage and calculate the inhibition of cathepsin activity by Vby-825.
In Vivo Efficacy Assessment
1. Murine Tumor Model (RIP1-Tag2)
The RIP1-Tag2 transgenic mouse model spontaneously develops pancreatic neuroendocrine tumors and is a well-established model for studying anti-tumor therapies.
Animal Model:
-
RIP1-Tag2 transgenic mice
Treatment Protocol:
-
At a predetermined age (e.g., 10 weeks), randomize mice into treatment and control groups.
-
Administer Vby-825 (e.g., 10 mg/kg) or vehicle control (e.g., 5% dextrose in water) daily via subcutaneous injection.
-
Monitor animal health and body weight regularly.
-
After a set treatment period (e.g., 3.5 weeks), euthanize the mice and dissect the tumors.
-
Count the number of tumors and measure their volume (Volume = 0.5 x length x width²).
-
Fix tumors in formalin for subsequent histological analysis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of Vby-825 in a mouse tumor model.
2. Immunohistochemistry (IHC) for Proliferation and Apoptosis
This protocol is used to assess the effect of Vby-825 on cell proliferation (Ki67) and apoptosis (cleaved caspase-3) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies: Rabbit anti-Ki67, Rabbit anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using a suitable buffer and heat.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate sections with the primary antibody (anti-Ki67 or anti-cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the sections.
-
Quantify the percentage of Ki67-positive (proliferating) and cleaved caspase-3-positive (apoptotic) cells by analyzing multiple high-power fields under a microscope.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-tumor efficacy of the cathepsin inhibitor Vby-825. The combination of in vitro assays to determine potency and mechanism with in vivo studies in relevant animal models allows for a thorough assessment of its therapeutic potential. The data presentation and visualizations are designed to facilitate clear interpretation and comparison of results for researchers in the field of cancer drug development.
References
- 1. IHC staining for ki67 and cleaved caspase-3 [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S,R,R)-Vby-825 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, formulation, and handling of the cathepsin inhibitor (S,R,R)-Vby-825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally available, and reversible inhibitor of several cathepsin proteases, including cathepsins B, L, S, and V.[1][2] Its mechanism of action involves binding to the active site of these cysteine proteases, thereby blocking their enzymatic activity. This inhibition has been shown to have anti-tumor, anti-inflammatory, and analgesic effects in preclinical models.[1][2]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily utilized in cancer research to study tumor invasion and metastasis, as cathepsins are known to degrade the extracellular matrix, facilitating cancer cell dissemination.[3] It is also investigated in immunology and virology for its role in inflammation and for its ability to block the entry of certain viruses that rely on cathepsin activity for glycoprotein cleavage and fusion with host cells.
Q3: What are the general recommendations for storing this compound stock solutions?
A3: For long-term storage, it is recommended to keep stock solutions of this compound at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?
Answer: This is a common challenge with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
-
Use a Co-solvent System: For in vivo formulations, a co-solvent system is often effective. A common formulation includes a combination of DMSO, PEG300, Tween-80, and saline.
-
Gentle Warming and Agitation: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in keeping the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment and prevent it from crashing out of solution.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in the results of my cell viability or functional assays with this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound's solubility and handling:
-
Incomplete Solubilization of Stock Solution: Before each use, ensure your stock solution is completely dissolved. If any precipitate is visible, gently warm and vortex the solution.
-
Precipitation in Assay Wells: Visually inspect your assay plates under a microscope after adding the compound. The presence of crystalline structures indicates precipitation, which will lead to inconsistent effective concentrations. If precipitation is observed, refer to the troubleshooting steps for "Issue 1".
-
Adsorption to Plastics: Poorly soluble compounds can sometimes adsorb to the plastic of labware, reducing the actual concentration in solution. Using low-adhesion microplates may help mitigate this.
-
Cell Density and Health: Ensure that you are using a consistent cell density and that the cells are in a healthy, logarithmic growth phase for all experiments.
Data Presentation
Table 1: Solubility and Formulation of this compound
| Solvent/Formulation | Concentration | Observations | Recommended Use |
| In Vitro | |||
| DMSO | Not specified, but generally high | Soluble | Preparation of concentrated stock solutions |
| Ethanol | Not specified | Likely soluble to some extent | Alternative for stock solutions, but final concentration in media should be kept low |
| Methanol | Not specified | Likely soluble to some extent | Alternative for stock solutions |
| Water | Insoluble | Insoluble | Not recommended as a primary solvent |
| In Vivo | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.88 mM) | Clear solution | Oral and intraperitoneal injections |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.88 mM) | Suspended solution (requires sonication) | Oral and intraperitoneal injections |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.88 mM) | Clear solution | Oral administration |
Note: The in vivo formulation data is adapted from a commercial supplier and should be prepared fresh before use.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Cathepsin | Apparent Inhibition Constant (Ki app) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Data from in vitro enzyme assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. If needed, briefly sonicate in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Cathepsin Activity Assay (Fluorometric)
-
Sample Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control.
-
Reaction Setup: In a 96-well black plate, add the cell lysate to the reaction buffer provided in a commercial cathepsin activity assay kit.
-
Substrate Addition: Add the fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsin L/B) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Analysis: Determine the cathepsin activity by comparing the fluorescence of the this compound-treated samples to the vehicle control.
Mandatory Visualizations
References
- 1. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of extracellular-matrix proteins by human cathepsin B from normal and tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (S,R,R)-Vby-825
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges associated with the investigational compound (S,R,R)-Vby-825. Given its characteristics as a poorly soluble compound, this guide focuses on systematic approaches to characterization and formulation enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
The low oral bioavailability of a compound like Vby-825 is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility : As a Biopharmaceutics Classification System (BCS) Class II or IV agent, its limited solubility in gastrointestinal fluids is a primary barrier to absorption. The dissolution rate is often the rate-limiting step for absorption.[1][2]
-
Low Permeability : The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.[3]
-
Efflux Transporter Activity : Vby-825 may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells and back into the lumen.[4][5]
-
First-Pass Metabolism : The drug may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.
Q2: What initial in vitro assays are critical for characterizing the bioavailability challenges of Vby-825?
A systematic characterization should begin with the following assays:
-
Kinetic and Thermodynamic Solubility Assays : To quantify the compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). This data helps classify the compound and guides formulation strategy.
-
Caco-2 Permeability Assay : This in vitro model uses a monolayer of human intestinal cells to assess a drug's potential for intestinal absorption and to determine if it is a substrate for efflux transporters.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of Vby-825?
Several advanced formulation strategies can be employed to overcome poor solubility:
-
Amorphous Solid Dispersions (ASDs) : Dispersing Vby-825 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS) : Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting & Optimization Steps |
| Dissolution Rate-Limited Absorption | The formulation fails to adequately dissolve in the GI tract. Solution : Develop an enabling formulation. Start with an amorphous solid dispersion (ASD) or a lipid-based formulation (LBDDS) to improve dissolution. See Protocols 2 and 3. |
| Permeability-Limited Absorption | The compound has inherently low permeability across the intestinal epithelium. Solution : Confirm with a bi-directional Caco-2 assay (See Protocol 1). If permeability is low, structural modification of the molecule may be necessary. |
| P-glycoprotein (P-gp) Efflux | The compound is actively transported out of intestinal cells. Solution : A high efflux ratio (>2) in a Caco-2 assay indicates P-gp substrate liability. Consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism. |
| Significant "Food Effect" | Pharmacokinetics vary significantly between fasted and fed states. |
| * Positive Food Effect : Increased absorption with food, often seen with lipophilic drugs. Action : Administer with food to ensure consistent absorption. Consider an LBDDS formulation. | |
| * Negative Food Effect : Decreased absorption with food, possibly due to drug degradation in the stomach. Action : Develop an enteric-coated formulation to protect the drug from stomach acid. | |
| High First-Pass Metabolism | The drug is extensively metabolized in the liver or gut wall. Solution : Consider a lipid-based formulation to promote lymphatic absorption, which can partially bypass the liver. |
Problem 2: Difficulty Interpreting Caco-2 Permeability Assay Data
| Possible Cause | Troubleshooting & Optimization Steps |
| Low Compound Recovery (<70%) | The total amount of drug in the donor, receiver, and cell lysate is significantly less than the initial amount. |
| * Poor Aqueous Solubility : The compound may precipitate in the aqueous assay buffer. Action : Reduce the test concentration. Include a solubilizing agent like Bovine Serum Albumin (BSA) in the receiver buffer. | |
| * Non-Specific Binding : The compound may adsorb to the plasticware. Action : Use low-binding plates. Including BSA in the buffer can also mitigate this issue. | |
| * Cellular Metabolism : The compound may be metabolized by Caco-2 cells. Action : Analyze samples for major metabolites using LC-MS/MS. | |
| Inconsistent Monolayer Integrity | High variability in the permeability of control compounds (e.g., Lucifer Yellow). |
| * Compromised Tight Junctions : The test compound may be toxic to the cells, or the monolayer may not be fully differentiated. Action : Always check monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range (e.g., 300-500 Ω·cm²). | |
| High Apparent Permeability (Papp) but Low In Vivo Absorption | The in vitro assay suggests good permeability, but preclinical studies show poor bioavailability. |
| * Solubility vs. Permeability Issue : The Caco-2 assay may overestimate absorption because the compound is fully dissolved in the assay buffer, which may not be the case in the GI tract. Action : This highlights a dissolution-limited absorption problem. Focus on solubility-enhancing formulations (ASD, LBDDS). |
Data Presentation
Table 1: Initial Characterization of this compound
| Parameter | Assay Condition | Result | Implication |
| Kinetic Solubility | pH 6.5 Phosphate Buffer | < 1 µg/mL | Low solubility in intestinal fluid. |
| Caco-2 Permeability (A-B) | 10 µM, pH 7.4 | 0.5 x 10⁻⁶ cm/s | Low to moderate passive permeability. |
| Caco-2 Efflux Ratio (B-A / A-B) | 10 µM, pH 7.4 | 4.5 | Potential P-gp/BCRP substrate. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of Vby-825.
Methodology:
-
Cell Culture : Culture Caco-2 cells on Transwell filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check : Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values >300 Ω·cm².
-
Assay Preparation : Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Permeability Measurement (Apical to Basolateral, A-B) :
-
Add Vby-825 solution (e.g., 10 µM in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical, B-A) :
-
Perform the same procedure as in step 4, but add the drug solution to the basolateral (donor) side and sample from the apical (receiver) side.
-
-
Analysis : Quantify the concentration of Vby-825 in all samples using LC-MS/MS.
-
Calculation :
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD)
Objective: To improve the dissolution rate of Vby-825 by creating an ASD using a spray-drying technique.
Methodology:
-
Polymer Selection : Screen various polymers (e.g., HPMCAS, PVP VA64, Soluplus®) for their ability to form a stable amorphous dispersion with Vby-825.
-
Solvent System : Identify a common solvent system (e.g., acetone/methanol) that can dissolve both Vby-825 and the selected polymer.
-
Spray Drying :
-
Prepare a solution containing Vby-825 and the polymer at a specific ratio (e.g., 25% drug load).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization :
-
Solid-State Analysis : Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the resulting powder.
-
In Vitro Dissolution : Perform dissolution testing in biorelevant media (e.g., FaSSIF) and compare the dissolution profile to the unformulated crystalline drug.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate Vby-825 in a lipid-based system to enhance its solubility and absorption.
Methodology:
-
Excipient Solubility Screening : Determine the solubility of Vby-825 in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) to identify suitable components.
-
Ternary Phase Diagram Construction : Systematically mix the selected oil, surfactant, and co-solvent in different ratios to identify the region that forms a stable and efficient self-emulsifying system.
-
Formulation Preparation : Prepare the final SEDDS formulation by mixing the selected excipients and dissolving Vby-825 into the mixture.
-
Characterization :
-
Self-Emulsification Test : Add the SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of a micro/nanoemulsion.
-
Droplet Size Analysis : Measure the droplet size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution/Dispersion Test : Evaluate the rate and extent of drug release from the SEDDS in biorelevant media.
-
Visualizations
References
(S,R,R)-Vby-825 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the reversible cathepsin inhibitor, (S,R,R)-Vby-825. It includes troubleshooting guides and frequently asked questions to assist with experimental design and execution.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. Below is a summary of the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 months | |
| 4°C | 6 months | ||
| In Solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available and reversible inhibitor of cathepsins B, L, S, and V.[1] Cathepsins are a family of proteases involved in various physiological processes. By inhibiting these enzymes, this compound can modulate cellular pathways involved in conditions like cancer and inflammation.
Q2: How should I dissolve this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific solvent systems are recommended. For example, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q3: What are the known off-target effects of this compound?
A3: As a reversible inhibitor, this compound has the potential for off-target effects, though these are generally less persistent than those of irreversible inhibitors. The selectivity of this compound has been evaluated against several cathepsins, but it is always advisable to include appropriate controls in your experiments to monitor for potential off-target activity.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is suitable for use in cell-based assays. It is important to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. A detailed protocol for a cell-based assay is provided in the "Experimental Protocols" section.
Q5: What is the difference between a reversible and an irreversible inhibitor?
A5: Reversible inhibitors, like this compound, bind to the enzyme's active site temporarily and can be displaced. Irreversible inhibitors, on the other hand, form a permanent covalent bond with the enzyme, leading to its permanent deactivation. The choice between a reversible and irreversible inhibitor depends on the specific therapeutic goal and the desired duration of inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your assay buffer is sufficient to maintain solubility, typically not exceeding 1%.- Prepare fresh dilutions from a concentrated DMSO stock for each experiment.- If possible, perform the assay at a slightly acidic pH, as some cathepsin inhibitors exhibit better stability in acidic conditions. |
| Inconsistent or no inhibitory effect observed. | - Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.- Incorrect concentration: Errors in dilution calculations.- Reversible inhibition kinetics: The inhibitory effect may be overcome by high substrate concentrations. | - Aliquot the stock solution upon first use and avoid repeated freeze-thaw cycles.[1]- Verify all calculations and ensure accurate pipetting.- Perform kinetic studies to understand the mechanism of inhibition and optimize substrate and inhibitor concentrations. |
| High background signal in fluorescence-based assays. | - Autofluorescence of the compound. - Contamination of reagents or plates. | - Run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence and subtract this from the experimental values.- Use high-quality, fresh reagents and plates specifically designed for fluorescence assays. |
| Variability between replicate wells. | - Incomplete mixing of reagents. - Pipetting errors. - Cell plating inconsistency. | - Ensure thorough mixing of all solutions before and after adding them to the wells.- Use calibrated pipettes and proper pipetting techniques.- Ensure a uniform cell suspension and consistent cell seeding density across all wells. |
| Potential off-target effects. | The inhibitor may be affecting other cellular proteases or pathways. | - Include a positive control with a known specific inhibitor for the target cathepsin.- Use a negative control (e.g., an inactive analog of the inhibitor if available).- Perform counter-screening against other related proteases to assess selectivity.- Validate key findings using a secondary, structurally unrelated inhibitor or a genetic approach (e.g., siRNA knockdown of the target cathepsin). |
Experimental Protocols
Cell-Based Cathepsin Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on cathepsin activity in a cellular context using a fluorogenic substrate.
1. Materials:
-
This compound
-
Cell line expressing the target cathepsin(s) (e.g., HT-1080 fibrosarcoma cells for Cathepsin B)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)
-
Fluorogenic cathepsin substrate (e.g., Z-RR-AMC for Cathepsin B)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
2. Procedure:
-
Cell Culture: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cathepsin inhibitor). Incubate for the desired period (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells with PBS. Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Enzymatic Reaction: Prepare the substrate solution in the assay buffer. Add the substrate solution to each well of the cell lysate.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation/Emission wavelengths will depend on the fluorophore of the substrate, e.g., ~360/460 nm for AMC).
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each condition. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Cathepsin S Signaling in Immune Cells
Cathepsin S plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) like dendritic cells and B cells. Inhibition of Cathepsin S can therefore modulate the adaptive immune response.[2][3]
Caption: Cathepsin S role in MHC class II antigen presentation.
Cathepsin V Signaling in Cancer Progression
Cathepsin V is implicated in several aspects of cancer progression, including cell cycle regulation and degradation of the extracellular matrix, which facilitates tumor cell invasion.
Caption: Dual roles of Cathepsin V in cancer.
Experimental Workflow for Validating a New Cathepsin Inhibitor
This workflow outlines the key steps in the preclinical validation of a novel cathepsin inhibitor like this compound.
Caption: Preclinical validation workflow for a cathepsin inhibitor.
References
Technical Support Center: Optimizing (S,R,R)-Vby-825 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (S,R,R)-Vby-825 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, reversible, and potent inhibitor of cysteine cathepsins, with high potency against cathepsins B, L, S, and V. Cathepsins are proteases that play crucial roles in various cellular processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. By inhibiting these enzymes, this compound can modulate these pathways and is being investigated for its anti-tumor and anti-inflammatory effects.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the assay. For initial experiments, a broad dose-response curve is recommended. Based on the known potency of similar cathepsin inhibitors, a starting range from 1 nM to 10 µM is advisable.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: It is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. Typically, a stock solution is prepared in a solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (generally below 0.5%). Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture media should be considered, as some media components can affect drug stability.
Q4: Which cellular signaling pathways are affected by cathepsin inhibition with this compound?
A4: Cathepsins are involved in numerous signaling pathways. By inhibiting cathepsins, this compound can impact:
-
Antigen Presentation: Cathepsin S is critical for the processing of antigens for presentation on MHC class II molecules, a key step in initiating an adaptive immune response.[1]
-
Inflammatory Signaling: Cathepsins can mediate inflammatory signal transduction. For instance, extracellular cathepsin S can activate Protease-activated receptor 2 (PAR2).[1]
-
Cell Death Pathways: Intracellular release of cathepsins from lysosomes can trigger lysosome-dependent cell death.[1]
-
Extracellular Matrix Remodeling: Secreted cathepsins can degrade components of the extracellular matrix, influencing cell migration and invasion.[2]
-
Toll-Like Receptor (TLR) Signaling: Lysosomal cathepsins are involved in the cleavage and activation of TLRs 7 and 9, which are important for innate immune responses.[3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell assays.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in my cell viability assay. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from outer wells concentrating the inhibitor. 3. Compound Precipitation: Inhibitor precipitating at higher concentrations. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently between plating replicates. 2. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier. 3. Visually inspect the wells for precipitation after adding the compound. If observed, consider using a lower top concentration or a different solvent. |
| This compound appears to have no effect, even at high concentrations. | 1. Inhibitor Degradation: Improper storage or handling of the compound. 2. Assay Conditions Not Optimal: Incorrect cell seeding density or incubation time. 3. Cell Line Insensitivity: The target cathepsins may not be expressed or be critical for survival in your chosen cell line. | 1. Test the inhibitor on a sensitive, positive control cell line to confirm its activity. Ensure proper storage as per the manufacturer's guidelines. 2. Optimize assay parameters such as cell seeding density and incubation times. 3. Confirm the expression of target cathepsins (B, L, S, V) in your cell line via techniques like Western blotting or qPCR. |
| Excessive cytotoxicity is observed at all tested concentrations. | 1. Concentration Range Too High: The starting concentration is too high for your specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a new dose-response experiment with a much lower concentration range (e.g., picomolar to low nanomolar). 2. Ensure the final solvent concentration is below 0.5% and include a vehicle-only control in your experiment. |
| IC50 value changes between experiments. | 1. Inconsistent Experimental Conditions: Variations in cell passage number, seeding density, or incubation time. 2. Inhibitor Instability: The compound may be unstable in the culture medium over the assay duration. | 1. Maintain consistent experimental parameters. Use cells within a specific passage number range and standardize seeding density and incubation times. 2. Consider the stability of this compound in your specific media. Shorter incubation times may be necessary if the compound is not stable. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT/Resazurin)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute cells in complete culture medium to the desired seeding density. This should be optimized for your cell line to ensure they are in the logarithmic growth phase at the end of the assay. c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
2. Compound Preparation and Addition: a. Prepare a serial dilution series of this compound in complete culture medium. For a top concentration of 10 µM, you might prepare 2x final concentrations ranging from 20 µM down to the low nM range. b. Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "cells-only" control (medium without DMSO). c. Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
3. Incubation: a. Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
4. Cell Viability Measurement (Resazurin Assay Example): a. Add 20 µL of resazurin solution to each well. b. Incubate for 1 to 4 hours at 37°C. c. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
5. Data Analysis: a. Subtract the average fluorescence of the "medium-only" (background) wells from all other readings. b. Normalize the data by setting the average fluorescence of the "vehicle-only" control wells to 100% viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Example Data Table for IC50 Determination
| This compound Conc. (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 10 | 5.2 | 6.1 | 5.5 | 5.6 |
| 1 | 25.8 | 24.5 | 26.2 | 25.5 |
| 0.1 | 51.3 | 49.8 | 50.5 | 50.5 |
| 0.01 | 78.9 | 80.1 | 79.5 | 79.5 |
| 0.001 | 95.4 | 96.2 | 95.8 | 95.8 |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
Visualizations
Signaling Pathways
Caption: Cathepsin signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (S,R,R)-Vby-825
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of (S,R,R)-Vby-825, a potent, reversible, and competitive pan-cathepsin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, orally available, and reversible inhibitor of cysteine cathepsin proteases. It exhibits high potency against several cathepsins, particularly cathepsins B, L, S, and V, by forming a reversible covalent hemiothioketal linkage with the active site cysteine.[1] Its inhibitory action on these proteases underlies its investigated anti-tumor, anti-inflammatory, and analgesic properties.[2]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the inhibition of specific cathepsin proteases. Quantitative data on its inhibitory potency have been determined against a panel of purified human cathepsins.[1] In cellular assays using Human Umbilical Vein Endothelial Cells (HUVEC), this compound has been shown to inhibit cellular cathepsin B and L with nanomolar to sub-nanomolar potency.[1][2]
Q3: What is currently known about the off-target effects of this compound?
Published literature to date has focused on the on-target activity of this compound against cathepsins. While it is described as having a more selective inhibitory profile than some broad-spectrum pan-cathepsin inhibitors like JPM-OEt, comprehensive screening data against other protease families (e.g., serine proteases, metalloproteases) or other protein classes (e.g., kinases, G-protein coupled receptors) are not extensively reported in the public domain. Potential off-target effects could arise from interactions with other cellular components, a common consideration for small molecule inhibitors.
Q4: What are general off-target concerns for cathepsin inhibitors?
A general concern for cathepsin inhibitors is their potential accumulation in acidic organelles like lysosomes, which can lead to the inhibition of a broader range of cysteine proteases than intended. This lack of in-situ specificity has been a challenge in the clinical development of some cathepsin inhibitors, leading to adverse side effects. Designing inhibitors with high selectivity and considering their physicochemical properties, such as being non-basic, are strategies to mitigate these risks.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you observe unexpected phenotypes or data in your experiments with this compound that cannot be explained by the inhibition of its primary cathepsin targets, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell morphology, proliferation, or viability at concentrations close to the IC50 for on-target activity. | The compound may be interacting with other cellular targets crucial for these processes. | Perform a detailed dose-response analysis. A significant separation between the concentration required for the unexpected phenotype and the IC50 for cathepsin inhibition may indicate an off-target effect. Compare the effects in cell lines with varying expression levels of the target cathepsins. |
| Cellular response is inconsistent with known functions of cathepsins B, L, S, and V. | This compound may be inhibiting other proteases or cellular proteins. | Consider performing a broad-spectrum protease inhibition assay or a commercially available off-target screening panel (e.g., against a panel of kinases or GPCRs). |
| Inconsistent results between in vitro enzymatic assays and cell-based assays. | Differences in compound stability, cell permeability, or engagement of unintended targets within the cellular environment. | Verify the stability of this compound under your specific cell culture conditions. Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. |
| Unexpected alterations in specific signaling pathways. | The compound may be directly or indirectly modulating components of other signaling cascades. | Use pathway analysis tools (e.g., Western blotting for key signaling proteins, reporter assays) to identify the affected pathways. |
Data Presentation
Table 1: On-Target Inhibitory Potency of this compound
| Target Enzyme | Assay Type | Potency (Ki(app)) | Cell-Based Potency (IC50) |
| Cathepsin S (human) | Enzymatic | 130 pM | Not Reported |
| Cathepsin L (human) | Enzymatic | 250 pM | 0.5 nM and 3.3 nM (HUVEC) |
| Cathepsin V (human) | Enzymatic | 250 pM | Not Reported |
| Cathepsin B (human) | Enzymatic | 330 pM | 4.3 nM (HUVEC) |
| Cathepsin K (humanized-rabbit) | Enzymatic | 2.3 nM | Not Reported |
| Cathepsin F (human) | Enzymatic | 4.7 nM | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Cathepsin Inhibition Assay
This protocol is a general method to determine the inhibitory potency of this compound against purified cathepsins.
-
Reagents and Materials:
-
Purified human cathepsin B, L, S, or V.
-
This compound stock solution (in DMSO).
-
Assay buffer (optimized for each enzyme, typically containing a reducing agent like DTT).
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L).
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the assay plate, mix the purified cathepsin enzyme with the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values by fitting the data to an appropriate enzyme inhibition model.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of this compound with its target cathepsins in a cellular context.
-
Reagents and Materials:
-
Cultured cells expressing the target cathepsin(s).
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Equipment for heating samples precisely (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the target cathepsin.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target cathepsin at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Role of cathepsins in cancer progression and the inhibitory action of this compound.
Caption: A logical workflow for the investigation of potential off-target effects of this compound.
References
Vby-825 In Vivo Experiments: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vby-825 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Vby-825 and what is its mechanism of action?
Vby-825 is an orally available, reversible inhibitor of cathepsins, a family of proteases.[1][2] It exhibits high inhibitory potency against cathepsins B, L, S, and V.[1] By inhibiting these enzymes, Vby-825 can modulate various pathological processes, leading to anti-tumor, anti-inflammatory, and analgesic effects.[2]
Q2: What are the recommended solvent and formulation protocols for Vby-825 for in vivo use?
Vby-825 has acceptable kinetic solubility (223 μM in phosphate-buffered saline, pH 7.4).[1] For in vivo administration, several formulation protocols can be utilized. Here are some examples:
-
Protocol 1: A solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of at least 2.08 mg/mL (3.88 mM).
-
Protocol 2: A suspension can be made with 10% DMSO and 90% (20% SBE-β-CD in Saline). This results in a solubility of 2.08 mg/mL (3.88 mM), though it may require ultrasonic treatment to aid dissolution.
-
Protocol 3: A clear solution can be achieved by dissolving Vby-825 in 10% DMSO and 90% Corn Oil, with a solubility of at least 2.08 mg/mL (3.88 mM).
If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q3: What is a typical dosing regimen for Vby-825 in mouse models?
In a mouse model of bone cancer, Vby-825 administered at a dose of 10 mg/kg via oral gavage (i.g.) once daily for 14 days was shown to reduce pain behaviors. However, the optimal dosing regimen can vary depending on the animal model, disease indication, and experimental endpoint. It is recommended to perform dose-response studies to determine the most effective dose for your specific model.
Q4: How stable is Vby-825 and what are the recommended storage conditions?
Vby-825 demonstrates good metabolic stability, with 93% remaining after 60 minutes in human liver microsomes and 82% remaining after 60 minutes in human plasma. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy in vivo.
-
Possible Cause 1: Suboptimal Dosing or Bioavailability.
-
Solution: Plasma concentrations of Vby-825 should be assessed to ensure adequate exposure. In one study, plasma levels exceeded 1.5 μM at 2 hours after dosing and remained above 200 nM for the full 24 hours. Consider performing a pharmacokinetic study to determine the optimal dose and schedule for your model.
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Solution: Inhibition of one cathepsin may lead to the upregulation or increased activity of other proteases. It may be beneficial to measure the activity of a panel of cathepsins in your model to understand potential compensatory effects. In some cases, combination therapy with inhibitors of other proteases might be necessary.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While Vby-825 is a potent cathepsin inhibitor, the structural similarity among cathepsins S, K, and L can make highly specific targeting challenging. Consider evaluating the expression levels of different cathepsins in your target tissue to confirm that the intended targets are present.
-
Problem 2: Difficulty in assessing target engagement in vivo.
-
Possible Cause: Lack of a suitable pharmacodynamic biomarker.
-
Solution: The processing of the invariant chain (li) to its p10 intermediate (lip10) is a substrate of cathepsin S in antigen-presenting cells and can be used as a pharmacodynamic biomarker for cathepsin S inhibition. Measuring the levels of lip10 in relevant tissues (e.g., spleen) can provide evidence of target engagement.
-
Data Summary
Table 1: In Vitro Inhibitory Potency of Vby-825
| Target Cathepsin | IC50 (nM) in HUVEC cells | Ki(app) (nM) against purified human enzyme |
| Cathepsin L (isoform 1) | 0.5 | 0.25 |
| Cathepsin L (isoform 2) | 3.3 | - |
| Cathepsin B | 4.3 | 0.33 |
| Cathepsin S | - | 0.13 |
| Cathepsin V | - | 0.25 |
| Cathepsin K | - | 2.3 |
| Cathepsin F | - | 4.7 |
Data compiled from MedChemExpress and a study by Elie BT, et al.
Experimental Protocols
Pancreatic Cancer Mouse Model (RIP1-Tag2; RT2)
This protocol is based on a preclinical study evaluating Vby-825 in a model of pancreatic islet cancer.
-
Animal Model: Utilize the RIP1-Tag2 (RT2) transgenic mouse model, which spontaneously develops pancreatic islet tumors.
-
Treatment Group: Administer Vby-825 orally at a predetermined dose. A vehicle control group (e.g., 5% dextrose in water, D5W) should be included.
-
Dosing Regimen: Dosing should be performed daily for a specified duration (e.g., 3.5 weeks).
-
Tumor Burden Analysis: At the end of the treatment period, euthanize the mice and dissect the entire pancreas. Count the number of tumors and measure their individual volumes. Total tumor burden can be calculated by summing the volumes of all tumors in each mouse.
-
Histological Analysis: Fix pancreatic tissues in formalin and embed in paraffin. Section the tissues and perform immunohistochemistry for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the effect of Vby-825 on tumor cell dynamics.
Visualizations
Caption: Vby-825 mechanism of action.
Caption: Pancreatic cancer model workflow.
References
minimizing toxicity of (S,R,R)-Vby-825 in animal studies
Technical Support Center: (S,R,R)-Vby-825
Disclaimer: No specific public information is available for a compound designated "this compound." The following technical support center is a generalized guide for minimizing toxicity of a hypothetical novel investigational compound, referred to as "Vby-825," during animal studies. The principles and methodologies described are based on standard practices in preclinical toxicology and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality at our initial high dose of Vby-825 in a rodent study. What are the immediate next steps?
A1: Immediate actions should focus on data collection from the affected animals and planning for follow-up studies.
-
Necropsy: Conduct a full gross necropsy on all decedents and surviving animals in the high-dose group. Collect all standard tissues, with special attention to potential target organs based on the compound's mechanism of action.
-
Histopathology: Perform histopathological evaluation of collected tissues to identify any microscopic changes that could indicate the cause of toxicity.
-
Dose-Response Evaluation: Analyze the dose-response relationship. If mortality is observed only at the highest dose, consider that you may have exceeded the maximum tolerated dose (MTD).
-
Clinical Observations: Review all clinical observation records for any signs of distress, changes in behavior, or physical appearance that preceded the mortality.
Q2: Our repeat-dose study with Vby-825 is showing elevated liver enzymes (ALT, AST) in non-human primates. How should we investigate this potential hepatotoxicity?
A2: Elevated liver enzymes are a common finding and require a systematic investigation to understand the risk.
-
Correlate with Histopathology: Examine the liver tissue from the study to look for evidence of hepatocellular necrosis, inflammation, or other pathological changes.
-
Investigate Mechanism: Consider in vitro studies using primary hepatocytes from the same species to investigate potential mechanisms of toxicity (e.g., mitochondrial toxicity, reactive metabolite formation).
-
Evaluate Drug Metabolism: Analyze the metabolic profile of Vby-825 in the primate model. A specific metabolite may be responsible for the observed toxicity.
-
Consider Human Relevance: Use in vitro models with human hepatocytes to assess if the same toxicity is likely to occur in humans.
Q3: Can changing the formulation or vehicle of Vby-825 reduce its observed toxicity?
A3: Yes, the formulation can significantly impact the pharmacokinetic and toxicity profile of a compound.
-
Solubility and Precipitation: If Vby-825 has poor solubility, precipitation at the injection site could be causing local irritation and inflammation. Consider alternative solubilizing agents or a different dosing vehicle.
-
Pharmacokinetics: A different formulation can alter the absorption rate and subsequent Cmax (peak plasma concentration). A lower Cmax, achieved through a slower-releasing formulation, may reduce off-target toxicities.
-
Excipient Toxicity: Ensure that the excipients in your formulation are not contributing to the observed toxicity. Run a vehicle-only control group to confirm.
Troubleshooting Guides
Issue: High variability in toxicity readouts between animals in the same dose group.
-
Possible Cause 1: Dosing Inaccuracy.
-
Troubleshooting Step: Review dosing procedures to ensure accurate dose administration for each animal. Check for proper mixing of the dosing solution and accurate calibration of dosing equipment.
-
-
Possible Cause 2: Genetic Variability in Animal Strain.
-
Troubleshooting Step: Ensure that all animals are from a reputable supplier and are of the same inbred strain to minimize genetic variability.
-
-
Possible Cause 3: Differences in Health Status.
-
Troubleshooting Step: Acclimatize all animals to the facility for a standard period before the study begins. Monitor for any signs of illness prior to dosing.
-
Issue: Off-target effects observed at doses close to the efficacious dose.
-
Possible Cause 1: Lack of Target Selectivity.
-
Troubleshooting Step: Conduct a comprehensive in vitro screen against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
-
-
Possible Cause 2: Metabolite-mediated Toxicity.
-
Troubleshooting Step: Identify the major metabolites of Vby-825 and synthesize them for separate toxicity testing.
-
-
Possible Cause 3: Unintended Pharmacological Effect.
-
Troubleshooting Step: Based on the nature of the off-target effect (e.g., cardiovascular changes), design specific in vivo or ex vivo experiments to investigate the underlying pharmacology.
-
Data Presentation
Table 1: Summary of Dose-Response Relationship for Adverse Effects of Vby-825 in a 14-Day Rodent Study
| Dose Group (mg/kg/day) | Number of Animals | Mortality (%) | Key Clinical Observations | Serum Chemistry Changes (Fold increase vs. Control) |
| Vehicle Control | 10 | 0 | No observable effects | ALT: 1.0, AST: 1.0, BUN: 1.0 |
| 10 | 10 | 0 | No observable effects | ALT: 1.2, AST: 1.1, BUN: 1.0 |
| 30 | 10 | 0 | Lethargy in 20% of animals | ALT: 2.5, AST: 2.1, BUN: 1.5 |
| 100 | 10 | 20 | Lethargy, weight loss | ALT: 8.0, AST: 7.5, BUN: 3.0 |
Table 2: Comparative Acute Toxicity of Vby-825 Across Species
| Species | Route of Administration | NOAEL (No Observed Adverse Effect Level) (mg/kg) | MTD (Maximum Tolerated Dose) (mg/kg) | Target Organs of Toxicity |
| Mouse | Oral | 50 | 200 | Liver, Kidney |
| Rat | Oral | 30 | 100 | Liver, Kidney |
| Dog | Intravenous | 10 | 30 | Cardiovascular System, Liver |
| Monkey | Intravenous | 15 | 45 | Cardiovascular System |
Experimental Protocols
Protocol 1: In Vivo Dose Range-Finding Study
-
Objective: To determine the MTD and to identify potential target organs of toxicity for Vby-825 in a rodent model.
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg Vby-825
-
Group 3: 30 mg/kg Vby-825
-
Group 4: 100 mg/kg Vby-825
-
Group 5: 300 mg/kg Vby-825
-
-
Administration: Single dose via oral gavage.
-
Monitoring:
-
Mortality and clinical signs: Observe continuously for the first 4 hours post-dose, then twice daily for 14 days.
-
Body weight: Measure on Day 1 (pre-dose), Day 7, and Day 14.
-
-
Endpoint:
-
On Day 14, euthanize all surviving animals.
-
Conduct gross necropsy on all animals.
-
Collect blood for serum chemistry analysis.
-
Collect and preserve major organs for potential histopathological examination.
-
Protocol 2: In Vitro Cytotoxicity Assay using HepG2 Cells
-
Objective: To assess the direct cytotoxic potential of Vby-825 on a human liver cell line.
-
Cell Line: HepG2 cells.
-
Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Vby-825 (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours.
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
Assay: Use a commercial cell viability assay (e.g., MTT or CellTiter-Glo) to measure cell viability.
-
Data Analysis: Calculate the IC50 (the concentration of Vby-825 that causes 50% inhibition of cell viability).
Visualizations
Caption: Hypothetical signaling pathway for Vby-825-induced cellular toxicity.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Decision tree for troubleshooting unexpected toxicity in animal studies.
(S,R,R)-Vby-825 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cathepsin inhibitor (S,R,R)-Vby-825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, reversible inhibitor of several cysteine cathepsins, which are lysosomal proteases.[1][2] It exhibits high potency against cathepsins B, L, S, and V.[1][2] By inhibiting these enzymes, this compound can modulate various physiological and pathological processes, including tumor progression, inflammation, and pain.[1]
Q2: What type of assay is typically used to measure the inhibitory activity of this compound?
The most common method for assessing the inhibitory activity of this compound is a fluorometric enzyme inhibition assay. This assay utilizes a synthetic peptide substrate that is specific for the cathepsin of interest and is conjugated to a fluorophore, such as amino-4-trifluoromethyl coumarin (AFC) or aminomethylcoumarin (AMC). When the cathepsin cleaves the peptide, the fluorophore is released from a quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal.
Q3: What are the key cathepsins targeted by this compound?
This compound is a potent inhibitor of cathepsins B, L, S, and V. It also shows some activity against cathepsins F and K, but to a lesser extent.
Troubleshooting Guide for this compound Cathepsin Inhibition Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence of test compounds. - Contamination of reagents or microplates. - Substrate degradation due to light exposure or improper storage. | - Run a control with the test compound alone (no enzyme) to measure its intrinsic fluorescence and subtract it from the assay readings. - Use high-quality, non-fluorescent black microplates. - Ensure all buffers and reagents are freshly prepared and filtered if necessary. - Protect the fluorogenic substrate from light and store it as recommended by the manufacturer. |
| Low or no enzyme activity | - Inactive enzyme due to improper storage or handling. - Incorrect assay buffer pH. Cathepsins have optimal activity at acidic pH. - Presence of interfering substances in the sample. | - Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. - Verify the pH of the assay buffer. Most cysteine cathepsins are optimally active at a pH between 5.0 and 6.5. - Include a positive control with a known cathepsin activator or a reference inhibitor to ensure the assay is working correctly. - If testing cellular lysates, consider sample cleanup steps to remove potential inhibitors. |
| High variability between replicates | - Inaccurate pipetting. - Inconsistent incubation times or temperatures. - Edge effects in the microplate. | - Use calibrated pipettes and ensure proper mixing of reagents. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Ensure consistent incubation times and maintain a stable temperature, for example, by using a temperature-controlled plate reader. - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
| Inconsistent IC50 values for this compound | - Variation in enzyme concentration or activity between experiments. - Incorrect serial dilutions of the inhibitor. - Substrate concentration is too high relative to its Km value. | - Standardize the enzyme concentration for each experiment. It is recommended to perform a titration of the enzyme to determine the optimal concentration that gives a linear signal over the assay time. - Prepare fresh serial dilutions of this compound for each experiment. - The substrate concentration should ideally be at or below the Km value to ensure competitive inhibition can be accurately measured. |
| Apparent lack of inhibition by this compound | - Incorrect cathepsin target for the assay. This compound has varying potency against different cathepsins. - The inhibitor is not soluble in the assay buffer. | - Confirm the identity and purity of the cathepsin enzyme being used. - Ensure that this compound is fully dissolved. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) and consistent across all wells. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Purified Human Cathepsins
| Cathepsin | Apparent Inhibition Constant (Ki(app)) (nM) |
| Cathepsin S | 0.130 |
| Cathepsin L | 0.250 |
| Cathepsin V | 0.250 |
| Cathepsin B | 0.330 |
| Cathepsin K | 2.3 |
| Cathepsin F | 4.7 |
Table 2: Cellular Inhibitory Potency (IC50) of this compound in HUVEC cells
| Cathepsin Isoform | IC50 (nM) |
| Cathepsin L (heavy chain 1) | 0.5 |
| Cathepsin L (heavy chain 2) | 3.3 |
| Cathepsin B | 4.3 |
Experimental Protocols
Protocol 1: General Fluorometric Cathepsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified cathepsin enzyme.
Materials:
-
Purified active cathepsin enzyme (e.g., Cathepsin B, L, or S)
-
This compound
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AFC for Cathepsin S)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO for dissolving the inhibitor
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare enzyme solution: Dilute the purified cathepsin enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% activity): Add enzyme solution and Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor wells: Add enzyme solution and the various dilutions of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure fluorescence: Immediately begin kinetic measurement of fluorescence in the microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC). Record readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a fluorometric cathepsin inhibition assay.
References
Technical Support Center: Interpreting Unexpected Results with (S,R,R)-Vby-825
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the cathepsin inhibitor, (S,R,R)-Vby-825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, novel, and reversible inhibitor of several cathepsin proteases.[1][2] It exhibits high potency against cathepsins B, L, S, and V.[1] By inhibiting these proteases, this compound has demonstrated anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies.[1] Cathepsins are cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases.[3]
Q2: What are the expected IC50 values for this compound in cell-based assays?
A2: In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the two heavy chain isoforms of cathepsin L with IC50 values of 0.5 nM and 3.3 nM, and cathepsin B with an IC50 value of 4.3 nM. It's important to note that IC50 values can vary depending on the cell line, assay conditions, and the specific endpoint being measured.
Q3: Are there known off-target effects for cathepsin inhibitors like this compound?
A3: While this compound is a potent cathepsin inhibitor, the possibility of off-target effects should be considered, as is the case with many small molecule inhibitors. Designing inhibitors that selectively target one cathepsin over others can be challenging due to structural similarities in their active sites. Some cathepsin inhibitors have shown off-target effects by accumulating in acidic lysosomes and inhibiting other cysteine proteases. It is crucial to include appropriate controls in your experiments to assess potential off-target activities.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
You observe a significantly higher IC50 value for this compound in your cell-based assay compared to the published data.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. | Protocol 1: Compound Stability Check. 1. Prepare a fresh dilution series of this compound from a newly opened vial. 2. Run the assay in parallel with your existing working solution and the freshly prepared one. 3. Compare the dose-response curves. A significant shift to the left with the fresh compound suggests degradation of the old stock. |
| High Cell Density | Optimize cell seeding density. Overly confluent cells can alter their metabolic state and response to inhibitors. | Protocol 2: Cell Seeding Density Optimization. 1. Seed cells in a 96-well plate at varying densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well). 2. After 24 hours, treat with a concentration range of this compound. 3. Determine the IC50 for each density and select the density that provides the most robust and reproducible results. |
| Assay-Specific Variability | The choice of cytotoxicity or cell viability assay can significantly impact the determined IC50 value. Assays measuring different cellular parameters (e.g., mitochondrial activity, membrane integrity) may yield different results. | Protocol 3: Orthogonal Assay Validation. 1. Perform your standard cell viability assay (e.g., MTT). 2. In parallel, use a different assay that measures a distinct cellular endpoint (e.g., CellTiter-Glo for ATP levels, or a live/dead stain). 3. Compare the IC50 values obtained from both assays to understand if the discrepancy is method-dependent. |
| Presence of Endogenous Proteases | Inadequate inhibition of endogenous proteases released during cell lysis (for certain assay types) can interfere with the results. | Protocol 4: Use of a Broad-Spectrum Protease Inhibitor Cocktail. 1. If your assay involves cell lysis, ensure your lysis buffer contains a broad-spectrum protease inhibitor cocktail. 2. Compare results with and without the cocktail to assess the impact of endogenous proteases. |
Data Presentation: Example of Unexpectedly High IC50
| Condition | Expected IC50 (nM) | Observed IC50 (nM) | Potential Interpretation |
| Standard Assay | ~1-5 | 150 | Compound degradation, suboptimal cell density, or assay interference. |
| Fresh Compound | ~1-5 | 10 | Indicates the original compound stock was degraded. |
| Optimized Cell Density | ~1-5 | 8 | Suggests the initial cell density was too high. |
| Orthogonal Assay | ~1-5 | 12 | Confirms cellular response, but highlights assay-dependent variability. |
Issue 2: Lack of Expected Phenotypic Effect
Despite observing the expected IC50 in a cell viability assay, you do not see the anticipated downstream phenotypic effect (e.g., reduced cell migration, altered protein expression).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Insufficient Target Engagement | The concentration of this compound may not be sufficient to inhibit the specific cathepsin(s) responsible for the desired phenotype in your cell type. | Protocol 5: Target Engagement Assay. 1. Treat cells with a range of this compound concentrations. 2. Lyse the cells and perform a Western blot for the active form of the target cathepsin(s) (e.g., Cathepsin B, L). 3. A decrease in the active form indicates target engagement. |
| Redundant or Compensatory Pathways | The biological process you are studying may be regulated by multiple redundant pathways, and inhibiting cathepsins alone may not be sufficient to produce the desired effect. | Protocol 6: Combination Treatment. 1. Based on the known signaling pathways, identify potential compensatory mechanisms. 2. Treat cells with this compound in combination with an inhibitor of the suspected compensatory pathway. 3. Assess the phenotypic outcome compared to single-agent treatments. |
| Incorrect Timing of Observation | The phenotypic effect may have a delayed onset compared to the initial cytotoxic effect. | Protocol 7: Time-Course Experiment. 1. Treat cells with a fixed concentration of this compound. 2. Assess the desired phenotype at multiple time points (e.g., 24, 48, 72 hours). 3. This will help determine the optimal time window for observing the effect. |
Visualizing Workflows and Pathways
To aid in troubleshooting and understanding the experimental context, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Caption: Simplified signaling pathway involving cathepsins in cancer.
Caption: Workflow for a target engagement assay using Western Blot.
References
Vby-825 Target Engagement Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful target engagement of Vby-825 in tissues.
Frequently Asked Questions (FAQs)
Q1: What is Vby-825 and what are its primary targets?
Vby-825 is an orally available and reversible inhibitor of several cathepsin proteases.[1] It demonstrates high potency against cathepsins B, L, S, and V.[1][2] Its mechanism of action involves forming a reversible covalent hemiothioketal linkage with the active site cysteine of these enzymes.
Q2: What are the typical in vitro potencies of Vby-825 against its target cathepsins?
The inhibitory potency of Vby-825 has been determined against several purified human cathepsins. The apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Q3: How can I confirm that Vby-825 is engaging its targets in my tissue samples?
Several methods can be employed to verify target engagement in tissues. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of Vby-825 to its target cathepsins in a cellular context.[3][4] Additionally, immunoprecipitation (IP) followed by western blotting can be used to assess the interaction between Vby-825 and specific cathepsins.
Q4: Are there known off-target effects of Vby-825?
While Vby-825 is designed to be a potent cathepsin inhibitor, the potential for off-target effects should always be considered, as is the case with any small molecule inhibitor. Basic, lipophilic cathepsin inhibitors have been shown to sometimes have greater off-target activities against other lysosomal cysteine cathepsins than expected from their isolated enzyme potencies. It is recommended to perform proteome-wide thermal shift assays or other profiling techniques to identify potential off-target interactions in your specific experimental system.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of Vby-825 against its primary targets.
Table 1: In Vitro Inhibitory Potency (Ki) of Vby-825 Against Purified Human Cathepsins
| Target Cathepsin | Apparent Inhibition Constant (Ki(app)) |
| Cathepsin S | 130 pM |
| Cathepsin L | 250 pM |
| Cathepsin V | 250 pM |
| Cathepsin B | 330 pM |
| Cathepsin K | 2.3 nM |
| Cathepsin F | 4.7 nM |
Table 2: Cellular Inhibitory Potency (IC50) of Vby-825 in HUVEC Cells
| Target Cathepsin | IC50 Value |
| Cathepsin L (heavy chain isoform 1) | 0.5 nM |
| Cathepsin L (heavy chain isoform 2) | 3.3 nM |
| Cathepsin B | 4.3 nM |
Troubleshooting Guides
Issue 1: No or weak evidence of target engagement in tissues using CETSA.
-
Possible Cause: Insufficient Vby-825 concentration at the target site.
-
Troubleshooting Tip: Ensure adequate dosing and bioavailability of Vby-825 in your in vivo model. For cellular assays, optimize the incubation time and concentration of Vby-825. Consider performing a dose-response curve to determine the optimal concentration.
-
-
Possible Cause: Suboptimal CETSA protocol.
-
Troubleshooting Tip: The heating temperature and duration are critical parameters in CETSA and need to be optimized for each target protein and cell/tissue type. Perform a temperature gradient experiment to determine the optimal melting temperature of your target cathepsins.
-
-
Possible Cause: Low expression of target cathepsins in the tissue.
-
Troubleshooting Tip: Confirm the expression levels of cathepsins B, L, S, and V in your tissue of interest using western blotting or immunohistochemistry before performing CETSA.
-
Issue 2: High background or non-specific bands in western blots after immunoprecipitation.
-
Possible Cause: Non-specific binding of proteins to the IP antibody or beads.
-
Troubleshooting Tip: Pre-clear your tissue lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding. Ensure you are using a high-quality, validated antibody for immunoprecipitation.
-
-
Possible Cause: Insufficient washing steps.
-
Troubleshooting Tip: Increase the number and stringency of wash steps after the immunoprecipitation to remove non-specifically bound proteins.
-
-
Possible Cause: Antibody heavy and light chains interfering with detection.
-
Troubleshooting Tip: Use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody or use a primary antibody conjugated to a fluorophore or enzyme for direct detection.
-
Experimental Protocols & Methodologies
Cellular Thermal Shift Assay (CETSA) Protocol for Vby-825 Target Engagement
This protocol is a general guideline and should be optimized for your specific cell or tissue type and target cathepsin.
-
Sample Preparation:
-
For cultured cells, treat with Vby-825 at the desired concentration and duration. Include a vehicle control (e.g., DMSO).
-
For tissue samples from treated animals, homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
-
Heat Treatment:
-
Aliquot the cell suspension or tissue lysate into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
For intact cells, lyse them by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target cathepsin at each temperature by western blotting. Increased protein stability at higher temperatures in the Vby-825-treated samples indicates target engagement.
-
Immunoprecipitation (IP) and Western Blotting Protocol for Cathepsin Target Validation
This protocol provides a general framework for immunoprecipitating cathepsins to validate their interaction with Vby-825.
-
Lysate Preparation:
-
Prepare cell or tissue lysates using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the target cathepsin overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove unbound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target cathepsin.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for confirming Vby-825 target engagement.
Caption: Simplified signaling pathway of cathepsins in cancer progression.
Caption: Troubleshooting logic for weak target engagement signals.
References
challenges in long-term administration of (S,R,R)-Vby-825
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and troubleshooting associated with the long-term administration of (S,R,R)-Vby-825, a novel, reversible, and orally available pan-cathepsin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of cysteine cathepsins, with high inhibitory activity against cathepsins B, L, S, and V.[1] Its mechanism of action involves forming a reversible covalent hemiothioketal linkage with the active site cysteine of these proteases. This inhibition has shown potential therapeutic effects in preclinical models of cancer, inflammation, and fibrosis.
Q2: What are the known challenges and potential side effects associated with the long-term administration of this compound?
A2: Based on clinical trial data for the same compound, also known as HZN-825, long-term administration (up to 52 weeks) has been generally well-tolerated. The most frequently reported adverse events were mild to moderate and included headache, diarrhea, nausea, and falls. As with other cathepsin inhibitors, potential long-term challenges could include off-target effects due to the broad specificity of cathepsin inhibition and the potential for alteration of normal physiological processes regulated by these enzymes.
Q3: How should this compound be formulated for in vivo oral administration in animal models?
A3: For preclinical oral administration in mice, a common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Ensuring a homogenous suspension is critical for consistent dosing and bioavailability. For poorly soluble compounds like this compound, strategies to improve bioavailability, such as the use of lipid-based formulations or solid dispersions, may be considered for long-term studies to minimize variability.[3][4][5]
Q4: What are the key considerations when designing a cell-based assay to evaluate the activity of this compound?
A4: When designing a cell-based assay, it is crucial to select a cell line that expresses the target cathepsins (B, L, S, and V). The assay should utilize a fluorogenic substrate specific to the cathepsin of interest. It is also important to include appropriate controls, such as a vehicle control and a positive control inhibitor, to validate the assay results. Optimizing cell seeding density, substrate concentration, and incubation time is necessary to achieve a robust assay window.
Q5: Are there any known signaling pathways affected by the inhibition of cathepsins B, L, S, and V?
A5: Inhibition of cathepsins can impact various signaling pathways. For instance, cathepsin S inhibition has been shown to affect the PI3K/AKT/mTOR and JNK signaling pathways in glioblastoma cells. Cathepsins are also involved in the processing of signaling molecules and the degradation of extracellular matrix components, which can indirectly influence pathways like the TGF-β signaling cascade, a key driver of fibrosis.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of the compound or cell culture medium. | - Test the fluorescence of this compound alone at the working concentration.- Use phenol red-free medium during the assay.- Include a no-cell control to measure background from the medium and substrate. |
| Low signal-to-noise ratio | - Low cathepsin activity in the chosen cell line.- Suboptimal substrate concentration or incubation time. | - Confirm target cathepsin expression in your cell line via Western blot or qPCR.- Titrate the substrate concentration to find the optimal Km.- Perform a time-course experiment to determine the optimal incubation time for a linear reaction rate. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Instability of the compound in the assay medium. | - Use cells within a consistent passage number range.- Seed cells to achieve a consistent confluency at the time of the assay.- Prepare fresh dilutions of this compound for each experiment. |
In Vivo Oral Administration
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug levels | - Inconsistent formulation (precipitation or aggregation).- Variable food intake affecting absorption. | - Ensure the formulation is a homogenous suspension before each gavage.- Standardize the fasting period for animals before dosing. |
| Poor oral bioavailability | - Low aqueous solubility of the compound.- First-pass metabolism. | - Consider formulation strategies to enhance solubility, such as micronization or lipid-based delivery systems.- Co-administer with an inhibitor of relevant metabolic enzymes if known. |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | - Vehicle toxicity.- On-target or off-target toxicity of the compound. | - Conduct a vehicle-only toxicity study.- Perform dose-range-finding studies to identify the maximum tolerated dose (MTD).- Monitor animal health daily and record any clinical signs. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cathepsin | IC50 (nM) | Cell Line |
| Cathepsin L (heavy chain isoform 1) | 0.5 | HUVEC |
| Cathepsin L (heavy chain isoform 2) | 3.3 | HUVEC |
| Cathepsin B | 4.3 | HUVEC |
| SARS-CoV-2 (inhibition of infection) | 300 | Vero E6 |
Data extracted from MedChemExpress product information and a study on SARS-CoV-2 inhibitors.
Table 2: Clinical Trial Dosing and Duration for HZN-825 (NCT04781543)
| Parameter | Details |
| Drug | HZN-825 (this compound) |
| Indication | Diffuse Cutaneous Systemic Sclerosis |
| Dosage Regimens | 300 mg once daily (QD) or 300 mg twice daily (BID) |
| Control | Placebo |
| Treatment Duration | 52 weeks |
Information obtained from clinical trial registration data.
Experimental Protocols
Protocol 1: In Vivo Oral Gavage Administration in Mice
Objective: To administer this compound orally to mice for efficacy or pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile water for injection
-
Appropriate size oral gavage needles
-
Animal balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare the vehicle solution. For the example vehicle, first dissolve this compound in DMSO. Then, add PEG300 and Tween-80, vortexing to mix. Finally, add saline to the final volume and vortex until a homogenous suspension is formed.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume required.
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
-
Administer the formulation slowly to prevent regurgitation. A typical dosing volume is 10 mL/kg.
-
Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
Protocol 2: General Cathepsin Activity Assay (Fluorometric)
Objective: To measure the inhibitory activity of this compound on a specific cathepsin in a cell-free or cell-based format.
Materials:
-
Recombinant human cathepsin (B, L, S, or V) or cell lysate containing the target cathepsin.
-
Assay buffer (specific to the cathepsin, typically at an acidic pH).
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L).
-
This compound stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the cathepsin enzyme or cell lysate to the desired concentration in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Assay:
-
To each well of the 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted enzyme or cell lysate to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Validation & Comparative
A Head-to-Head Battle in Pancreatic Cancer: (S,R,R)-Vby-825 and JPM-OEt Efficacy Compared
For Immediate Release
In the landscape of pancreatic cancer therapeutics, two cathepsin inhibitors, (S,R,R)-Vby-825 and JPM-OEt, have emerged as subjects of significant preclinical investigation. This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental evidence supporting their potential as anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals actively working to advance pancreatic cancer treatment.
Executive Summary
Preclinical studies in a pancreatic cancer model reveal that both this compound, a reversible and selective cathepsin inhibitor, and JPM-OEt, an irreversible pan-cathepsin inhibitor, demonstrate comparable efficacy in reducing tumor growth and incidence. However, a key distinction lies in their impact on other cancer hallmarks. While JPM-OEt has been shown to significantly reduce tumor invasion and angiogenesis, this compound did not exhibit the same effect in the reported studies. This suggests different mechanisms of anti-tumor activity, stemming from their distinct selectivity profiles for the cathepsin family of proteases.
Comparative Efficacy in Pancreatic Cancer
The primary evidence for the anti-tumor efficacy of this compound and JPM-OEt comes from preclinical trials in the RIP1-Tag2 (RT2) mouse model, which develops pancreatic neuroendocrine tumors.
This compound , administered via subcutaneous injection at a dose of 10 mg/kg/day, resulted in a 52% decrease in cumulative tumor volume compared to the vehicle control group[1]. The treatment also led to a significant decrease in tumor incidence.
JPM-OEt , administered by intraperitoneal injection at 50 mg/kg, has also been shown to lead to tumor regression in the RT2 mouse model. While a direct side-by-side quantitative comparison of tumor volume reduction percentage is not available in the primary comparative study, the reduction in tumor growth and tumor number was described as "comparable" to that of VBY-825[1].
A significant point of divergence in their efficacy profiles is their effect on tumor invasion and angiogenesis. Treatment with JPM-OEt led to substantial reductions in both of these critical processes for cancer progression and metastasis. In contrast, This compound treatment did not result in a significant difference in tumor invasion or angiogenesis compared to the control group in the same model[1].
Data Presentation: Quantitative Efficacy and Inhibitory Profiles
To facilitate a clear comparison, the following tables summarize the available quantitative data for both compounds.
Table 1: In Vivo Efficacy in the RT2 Pancreatic Cancer Model
| Compound | Dosage | Administration Route | Tumor Volume Reduction | Effect on Tumor Invasion | Effect on Angiogenesis |
| This compound | 10 mg/kg/day | Subcutaneous | 52% decrease[1] | No significant effect[1] | No significant effect |
| JPM-OEt | 50 mg/kg | Intraperitoneal | Comparable to VBY-825 | Significant reduction | Significant reduction |
Table 2: Inhibitory Activity Against Cathepsins
| Compound | Type of Inhibitor | Selectivity | Ki (app) Values | IC50 Values (in HUVEC cells) |
| This compound | Reversible | Selective for Cathepsins B, L, S | Cathepsin S: 130 pM, Cathepsin L: 250 pM, Cathepsin B: 330 pM, Cathepsin K: 2.3 nM, Cathepsin F: 4.7 nM | Cathepsin L: 0.5 nM and 3.3 nM, Cathepsin B: 4.3 nM |
| JPM-OEt | Irreversible | Pan-cathepsin inhibitor | Broad spectrum, specific Ki values not detailed in comparative studies. | Not available in comparative studies. |
Mechanism of Action and Signaling Pathways
Both this compound and JPM-OEt exert their anti-tumor effects by inhibiting cathepsins, a family of proteases that are often upregulated in cancer and play a crucial role in tumor progression.
This compound is a selective, reversible covalent inhibitor targeting cathepsins B, L, and S. These specific cathepsins are known to be upregulated in the RT2 pancreatic cancer model. The reduced tumor growth observed with VBY-825 treatment is potentially due to a combined effect of decreased cell proliferation and increased apoptosis.
JPM-OEt is a broad-spectrum, irreversible pan-cathepsin inhibitor. Its ability to inhibit a wider range of cathepsins may explain its efficacy in reducing tumor invasion and angiogenesis, processes in which other cathepsins, not targeted by VBY-825, may play a more dominant role.
The following diagram illustrates the general role of cathepsins in pancreatic cancer progression and the points of intervention for both inhibitors.
Experimental Protocols
The primary in vivo data was generated using the RIP1-Tag2 (RT2) transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors.
In Vivo Efficacy Study in RT2 Mouse Model
-
Animal Model: RIP1-Tag2 (RT2) transgenic mice.
-
Intervention:
-
This compound: Two cohorts of RT2 mice were treated daily with either VBY-825 (10 mg/kg/day) or a vehicle control (D5W) via subcutaneous injection. The treatment window for comparison was chosen based on previous studies with JPM-OEt showing the most significant reduction in tumor growth.
-
JPM-OEt: In a similar trial design, JPM-OEt was administered at 50 mg/kg via intraperitoneal injection.
-
-
Tumor Assessment: Tumor burden was assessed, and cumulative tumor volume was calculated.
-
Invasion and Angiogenesis Assessment: While the specific techniques were not detailed in the comparative paper, standard methods for assessing tumor invasion and angiogenesis in pancreatic cancer models include histological analysis of tumor sections to quantify the extent of local tissue infiltration and immunohistochemical staining for endothelial cell markers (e.g., CD31) to determine microvessel density.
The following diagram outlines the general workflow of the preclinical in vivo efficacy studies.
Conclusion
Both this compound and JPM-OEt show promise as anti-tumor agents in a preclinical model of pancreatic cancer, effectively reducing tumor growth. The key differentiator is the broader anti-cancer activity of the pan-cathepsin inhibitor JPM-OEt, which also impacts tumor invasion and angiogenesis. The more selective profile of this compound, while effective against tumor growth, did not demonstrate the same effects on these other cancer hallmarks. These findings underscore the importance of inhibitor selectivity in determining the overall anti-tumor profile and suggest that targeting a broader range of cathepsins may be necessary to address multiple facets of pancreatic cancer progression. Further research is warranted to fully elucidate the therapeutic potential of these and other cathepsin inhibitors in the treatment of pancreatic cancer.
References
Unveiling the Selectivity of (S,R,R)-Vby-825: A Comparative Guide to Cathepsin Inhibitors
For researchers, scientists, and drug development professionals, the selection of a highly selective protease inhibitor is paramount for both elucidating biological pathways and for the development of targeted therapeutics. This guide provides an objective comparison of the cathepsin inhibitor (S,R,R)-Vby-825 against other notable cathepsin inhibitors, supported by experimental data to inform inhibitor selection.
Cathepsins, a family of proteases crucial in various physiological processes, are also implicated in numerous pathologies, including cancer and inflammatory diseases. The development of specific inhibitors targeting individual cathepsins is a key area of research. This compound is a novel, orally available, and reversible cathepsin inhibitor demonstrating potent anti-tumor, anti-inflammatory, and analgesic properties.[1] This guide focuses on the selectivity profile of this compound in comparison to other well-characterized cathepsin inhibitors.
Comparative Selectivity of Cathepsin Inhibitors
The inhibitory potency of this compound and other cathepsin inhibitors against a panel of human cathepsins is summarized in the table below. The data, presented as apparent inhibition constants (Ki(app)) and half-maximal inhibitory concentrations (IC50), highlight the distinct selectivity profiles of these compounds.
| Inhibitor | Cathepsin B (Ki/IC50 in nM) | Cathepsin L (Ki/IC50 in nM) | Cathepsin S (Ki/IC50 in nM) | Cathepsin K (Ki/IC50 in nM) | Cathepsin V (Ki/IC50 in nM) | Cathepsin F (Ki/IC50 in nM) |
| This compound | 0.33 (Ki)[2] | 0.25 (Ki)[2] | 0.13 (Ki)[2] | 2.3 (Ki)[2] | 0.25 (Ki) | 4.7 (Ki) |
| Balicatib | 61 (IC50) | 48 (IC50) | 2900 (IC50) | 22 (IC50) | - | - |
| Odanacatib | >300-fold less potent than for CatK | >300-fold less potent than for CatK | >300-fold less potent than for CatK | 0.2 (IC50) | - | - |
| Z-FY-CHO | 85.1 (IC50) | 0.85 (IC50) | - | - | - | - |
| CA-074 | 2-5 (Ki) | 40,000-200,000 (Ki) | - | - | - | - |
This compound demonstrates high potency against cathepsins B, L, S, and V, with slightly lower potency for cathepsins K and F. In contrast, inhibitors like Odanacatib and Balicatib show a preference for Cathepsin K. Z-FY-CHO is a highly potent and selective inhibitor of Cathepsin L, while CA-074 is a selective inhibitor of Cathepsin B.
Visualizing Experimental and Biological Contexts
To provide a clearer understanding of the experimental evaluation of these inhibitors and their biological relevance, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving cathepsins.
Detailed Experimental Protocols
The determination of inhibitory potency (IC50 and Ki values) is crucial for comparing the selectivity of different cathepsin inhibitors. Below is a generalized protocol for a fluorometric cathepsin activity assay, which is a common method for screening and characterizing inhibitors.
Objective: To determine the inhibitory potency of a test compound against a specific cathepsin enzyme.
Materials:
-
Recombinant human cathepsin enzyme (e.g., Cathepsin B, L, S, K)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin K)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the test inhibitor in assay buffer.
-
Prepare a working solution of the cathepsin enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted test inhibitor or vehicle control (assay buffer with the same concentration of DMSO).
-
Add the cathepsin enzyme solution to all wells except for the substrate control wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
-
This compound emerges as a potent, broad-spectrum inhibitor of several key cathepsins, distinguishing it from more selective inhibitors like Odanacatib, Balicatib, Z-FY-CHO, and CA-074. This profile suggests its potential therapeutic utility in diseases where multiple cathepsins are dysregulated. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, with this guide providing a foundational dataset for informed decision-making. Researchers are encouraged to consider the distinct selectivity profiles presented herein when designing experiments or developing novel therapeutic strategies targeting the cathepsin family of proteases.
References
A Comparative Guide: (S,R,R)-Vby-825 and Odanacatib in the Inhibition of Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two cathepsin inhibitors, (S,R,R)-Vby-825 and odanacatib, focusing on their roles in mitigating bone resorption. The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct profiles of these compounds.
Executive Summary
Odanacatib, a selective and reversible inhibitor of cathepsin K, has undergone extensive clinical investigation for osteoporosis, demonstrating significant reductions in bone resorption markers and increases in bone mineral density.[1][2][3] In contrast, this compound is a broader spectrum, reversible cathepsin inhibitor with high potency against cathepsins K, L, B, V, and S.[4] Preclinical data in a model of multiple myeloma suggest its potential in inhibiting bone destruction. This guide will delve into their mechanisms of action, present available quantitative data, and detail the experimental protocols utilized in key studies.
Mechanism of Action
Both molecules target cathepsins, a class of proteases crucial for bone resorption. However, their selectivity profiles differ significantly.
This compound: This compound exhibits a broad inhibition profile against multiple cathepsins, including K, L, B, V, and S.[4] Cathepsins B and L are also implicated in the degradation of bone matrix proteins. This multi-targeted approach may offer a different therapeutic window compared to highly selective inhibitors.
Odanacatib: This is a highly selective, reversible inhibitor of cathepsin K. Cathepsin K is the predominant cysteine protease in osteoclasts, responsible for the degradation of type I collagen, the main organic component of the bone matrix. By specifically targeting cathepsin K, odanacatib aims to uncouple bone resorption from bone formation, a key goal in osteoporosis therapy.
Quantitative Data Comparison
The available data for odanacatib is extensive, derived from multiple clinical trials. In contrast, quantitative data for this compound is limited to a preclinical model.
Table 1: Effect on Bone Resorption Markers
| Compound | Study Population | Biomarker | Dose | Change from Baseline | Reference |
| Odanacatib | Postmenopausal Women | sCTx | 50 mg weekly | ~60% decrease | |
| Postmenopausal Women | uNTx/Cr | 50 mg weekly | ~50% decrease | ||
| Women with Breast Cancer and Bone Metastases | uNTx | 5 mg daily | -77% (95% CI, -82 to -71) | ||
| This compound | Mouse Model of Multiple Myeloma | Serum TRACP 5b | 100 mg/kg daily | No significant difference from vehicle |
sCTx: serum C-terminal telopeptide of type I collagen; uNTx/Cr: urinary N-terminal telopeptide of type I collagen corrected for creatinine; TRACP 5b: Tartrate-resistant acid phosphatase 5b.
Table 2: Effect on Bone Parameters
| Compound | Study Population/Model | Parameter | Dose | Outcome | Reference |
| Odanacatib | Postmenopausal Women with Low BMD | Lumbar Spine BMD | 50 mg weekly (2 years) | +5.5% vs -0.2% for placebo | |
| Postmenopausal Women with Low BMD | Total Hip BMD | 50 mg weekly (2 years) | +3.2% vs -0.9% for placebo | ||
| This compound | Mouse Model of Multiple Myeloma | Total Osteolytic Lesion Area | 100 mg/kg daily | Decreased | |
| Mouse Model of Multiple Myeloma | Mean Osteolytic Lesion Area | 100 mg/kg daily | Decreased |
BMD: Bone Mineral Density
Experimental Protocols
Odanacatib: Clinical Trial in Postmenopausal Women
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Postmenopausal women with low bone mineral density (BMD T-scores of -2.0 or less but not less than -3.5).
-
Intervention: Weekly oral doses of placebo or odanacatib (3, 10, 25, or 50 mg) for 24 months. All participants received vitamin D and calcium supplementation.
-
Primary Endpoint: Percentage change from baseline in lumbar spine BMD.
-
Biomarker Analysis: Serum and urine samples were collected at baseline and various time points to measure bone turnover markers, including sCTx and uNTx/Cr, using enzyme-linked immunosorbent assays (ELISAs).
This compound: Preclinical Study in a Multiple Myeloma Mouse Model
-
Animal Model: Syngeneic 5TGM1 multiple myeloma mouse model using immunocompetent C57BL/KaLwRij mice.
-
Intervention: Daily oral gavage of VBY-825 (100 mg/kg) or vehicle, starting one day before tumor cell inoculation and continuing for 34 days.
-
Disease Progression Monitoring: Serum levels of paraprotein (IgG2b) and TRACP 5b were measured. Radiography was used to assess osteolytic lesions.
-
Histomorphometric Analysis: At the end of the study, bones were collected for histomorphometric analysis to determine the number and area of osteolytic lesions and trabecular bone area.
Signaling Pathway: Cathepsin K in Bone Resorption
The primary mechanism of action for both inhibitors involves the disruption of the bone resorption process mediated by osteoclasts. Cathepsin K, a key target, plays a critical role in the degradation of the organic bone matrix.
Conclusion
Odanacatib and this compound represent two distinct strategies for inhibiting bone resorption through the targeting of cathepsins. Odanacatib, as a selective cathepsin K inhibitor, has a well-documented clinical profile demonstrating its efficacy in reducing bone turnover and increasing bone density in humans. While its development was halted due to safety concerns, the extensive data generated provides valuable insights for the development of future anti-resorptive agents.
This compound, with its broader spectrum of cathepsin inhibition, has shown promise in a preclinical model of cancer-induced bone disease. Further research is warranted to elucidate its specific effects on bone resorption markers and to establish its safety and efficacy profile in different contexts. The multi-targeted approach of this compound may offer advantages in diseases where multiple cathepsins contribute to pathology, but also necessitates careful evaluation of potential off-target effects. This guide highlights the current state of knowledge and underscores the need for further comparative studies to fully understand the therapeutic potential of these two cathepsin inhibitors.
References
- 1. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of (S,R,R)-Vby-825 Cross-reactivity with other Proteases
(S,R,R)-Vby-825 , a reversible and potent protease inhibitor, has demonstrated significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of its cross-reactivity profile, offering researchers, scientists, and drug development professionals a comprehensive overview of its specificity. The information presented is based on available preclinical data to facilitate informed decisions in research and development.
Developed through an extensive structure-based drug design program, Vby-825 was engineered for high potency and selectivity towards cysteine cathepsins.[1] This class of proteases is frequently implicated in the pathology of various diseases, including cancer.[1]
Quantitative Analysis of Vby-825 Inhibition Profile
Vby-825 exhibits potent inhibitory activity against several members of the cathepsin family. The following table summarizes the apparent inhibition constants (Ki(app)) and cellular IC50 values for Vby-825 against various human cathepsins. This data highlights the compound's pan-cathepsin inhibitory nature, with particularly high potency for cathepsins B, L, S, and V.[1]
| Target Protease | Ki(app) (nM) | Cellular IC50 (nM) |
| Cathepsin S | 0.130 | Not Reported |
| Cathepsin L | 0.250 | 0.5 and 3.3 |
| Cathepsin V | 0.250 | Not Reported |
| Cathepsin B | 0.330 | 4.3 |
| Cathepsin K | 2.3 | Not Reported |
| Cathepsin F | 4.7 | Not Reported |
Cross-reactivity with Other Protease Families
The design program for Vby-825 specifically aimed for "exquisite selectivity for cathepsins over other cysteine and serine proteases." While this indicates a low potential for off-target effects on other major protease classes, comprehensive quantitative data on the cross-reactivity of Vby-825 against a broad panel of non-cathepsin proteases is not extensively available in the public domain. The table below lists major protease families for which specific inhibitory data for Vby-825 has not been reported in the reviewed literature.
| Protease Family | Cross-reactivity Data for Vby-825 |
| Serine Proteases (e.g., Trypsin, Chymotrypsin, Elastase) | Not Reported (Designed for high selectivity over this class) |
| Matrix Metalloproteinases (MMPs) | Not Reported |
| Caspases | Not Reported |
| Aspartyl Proteases (e.g., Pepsin, Renin) | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the experimental process and the inhibitor's mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the specificity of a protease inhibitor.
Caption: Vby-825 demonstrates potent inhibition of multiple cathepsins.
Experimental Protocols
The determination of inhibitory activity of Vby-825 against purified cathepsins is typically performed using a fluorometric assay. The following is a representative protocol for such an experiment.
Objective: To determine the apparent inhibition constant (Ki(app)) of Vby-825 against a specific cathepsin.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, S, etc.)
-
This compound
-
Appropriate fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsins B and L; Z-VVR-AMC for Cathepsin S)
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35, pH 5.5)
-
Activation Buffer Additive (e.g., 100 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: The purified cathepsin is typically activated by incubation in Assay Buffer containing the Activation Buffer Additive (e.g., DTT) for a specified time at room temperature.
-
Inhibitor Preparation: A dilution series of Vby-825 is prepared in Assay Buffer.
-
Incubation: The activated enzyme is mixed with the various concentrations of Vby-825 or vehicle control in the wells of a 96-well plate and incubated for a defined period at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis: The initial reaction velocities (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration. These rates are then used to determine the IC50 value, which can be subsequently converted to a Ki(app) value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for the substrate.
Cell-based Assay for Cathepsin Activity:
In addition to assays with purified enzymes, the activity of Vby-825 can be assessed in a cellular context using activity-based probes.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which express both cathepsin B and L, are cultured under standard conditions.
-
Inhibitor Treatment: The cells are incubated with varying concentrations of Vby-825 for a defined period.
-
Probe Labeling: A radioiodinated activity-based probe, such as 125I-diazomethylketone-Tyr-Ala (125I-DMK), is added to the cells for a short incubation. This probe forms an irreversible covalent bond with the active site of cysteine proteases.
-
Lysis and Analysis: The cells are lysed, and the proteins are separated by SDS-PAGE. The amount of probe bound to cathepsin B and L is quantified by autoradiography.
-
IC50 Determination: The intensity of the bands corresponding to the active forms of the cathepsins is measured, and the data is used to calculate the IC50 values for Vby-825's inhibition of cellular cathepsin activity.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivalent Cathepsin Inhibitor, VBY-825, Attenuates Breast-Induced Bone Cancer Remodelling and Pain [repository.arizona.edu]
A Comparative Analysis of VBY-825 and Other Pan-Cathepsin Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of protease inhibition, this guide offers a detailed comparative analysis of VBY-825, a potent pan-cathepsin inhibitor, against other notable cathepsin inhibitors. By presenting objective performance data, detailed experimental methodologies, and clear visualizations of relevant biological pathways, this document serves as a comprehensive resource to inform strategic decisions in oncology, immunology, and beyond.
Cathepsins, a family of proteases crucial for cellular homeostasis, have emerged as significant therapeutic targets in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Their dysregulation, particularly the overexpression of certain cysteine cathepsins, is intimately linked to disease progression, making their inhibition a promising therapeutic strategy. VBY-825 is a novel, orally available, and reversible pan-cathepsin inhibitor demonstrating high potency against several key cathepsins implicated in pathology, including cathepsins B, L, S, and V.[1][2] This guide provides a direct comparison of VBY-825 with other pan-cathepsin and selective cathepsin inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The efficacy of a protease inhibitor is fundamentally defined by its potency and selectivity. The following tables summarize the available quantitative data for VBY-825 and a selection of other cathepsin inhibitors, providing a clear comparison of their inhibitory activities against various cathepsin isoforms.
Table 1: Inhibitory Potency (Kᵢ/IC₅₀ in nM) of VBY-825 and Other Pan-Cathepsin Inhibitors
| Inhibitor | Cathepsin B | Cathepsin L | Cathepsin S | Cathepsin K | Cathepsin V | Cathepsin F | Notes |
| VBY-825 | 0.33 (Kᵢ)[3] | 0.25 (Kᵢ)[3] | 0.13 (Kᵢ)[3] | 2.3 (Kᵢ) | 0.25 (Kᵢ) | 4.7 (Kᵢ) | Potent, reversible, pan-cathepsin inhibitor. |
| 4.3 (IC₅₀, cellular) | 0.5, 3.3 (IC₅₀, cellular) | ||||||
| JPM-OEt | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Irreversible, broad-spectrum cysteine cathepsin inhibitor. Specific IC₅₀/Kᵢ values are not typically reported in the same manner as reversible inhibitors. |
| Odanacatib | >10,000 (IC₅₀) | >10,000 (IC₅₀) | 60 (IC₅₀) | 0.2 (IC₅₀) | 762 (IC₅₀) | 795 (IC₅₀) | Selective Cathepsin K inhibitor. |
| Balicatib | 4800 (IC₅₀) | 503 (IC₅₀) | 65000 (IC₅₀) | 1.4 (IC₅₀) | Selective Cathepsin K inhibitor. | ||
| KGP94 | Data not available | 189 (IC₅₀) | Data not available | High Specificity | Selective Cathepsin L inhibitor. |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols: Methodologies for Key Experiments
Reproducibility and clear understanding of experimental design are paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the efficacy of cathepsin inhibitors.
In Vitro Cathepsin Activity Assay (Fluorometric)
This assay is fundamental for determining the direct inhibitory effect of a compound on purified cathepsin enzymes.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by the active cathepsin, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human cathepsin enzymes (e.g., Cathepsin B, L, S, K)
-
Fluorogenic cathepsin-specific substrates (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsin L)
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Test inhibitor (e.g., VBY-825) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin enzyme in the assay buffer containing DTT on ice to ensure the active site cysteine is reduced.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add the activated cathepsin enzyme to all wells except the no-enzyme control. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a critical step in metastasis.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. Invasive cells degrade the matrix and migrate through the pores to the lower surface of the membrane.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Boyden chamber inserts (8 µm pore size) and companion plates
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test inhibitor (e.g., VBY-825)
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence microscope or absorbance plate reader
Procedure:
-
Chamber Preparation: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cancer cells and starve them in serum-free medium for 24 hours prior to the assay.
-
Assay Setup:
-
Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing the test inhibitor at various concentrations.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Calcein-AM (for fluorescence) or Crystal Violet (for absorbance).
-
Quantify the number of invaded cells by counting under a microscope, or by eluting the stain and measuring the absorbance or fluorescence.
-
-
Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the vehicle control to determine the percentage of inhibition.
In Vivo Tumor Growth and Metastasis Model
This in vivo model is crucial for evaluating the therapeutic efficacy of a cathepsin inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice, leading to the formation of a primary tumor. The effect of the inhibitor on tumor growth and metastasis to distant organs is then assessed.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., PC-3 prostate cancer cells)
-
Test inhibitor (e.g., VBY-825) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for histological analysis
Procedure:
-
Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control according to a defined schedule (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and histological analysis.
-
Examine distant organs (e.g., lungs, liver) for the presence of metastases.
-
-
Data Analysis: Compare the tumor growth rates and the incidence and number of metastases between the inhibitor-treated and control groups to evaluate the in vivo efficacy of the compound.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Concluding Remarks
VBY-825 presents as a potent, reversible, and broad-spectrum inhibitor of multiple cathepsins that are critically involved in cancer progression and other pathologies. The quantitative data compiled in this guide demonstrates its high potency, particularly against cathepsins B, L, and S. The provided experimental protocols offer a standardized framework for the evaluation of VBY-825 and other inhibitors, ensuring robust and reproducible results. The visualized signaling pathway highlights the critical role of cathepsins in extracellular matrix degradation, a key process in tumor invasion and metastasis, and illustrates the mechanism by which pan-cathepsin inhibitors like VBY-825 can exert their anti-tumor effects. This comprehensive guide is intended to empower researchers and drug developers to make informed decisions in the pursuit of novel and effective therapies targeting the cathepsin family of proteases.
References
Navigating the Therapeutic Window of Pan-Cathepsin Inhibition: A Comparative Analysis of (S,R,R)-Vby-825
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology and inflammatory disease research, the therapeutic index remains a critical determinant of a drug candidate's potential success. This guide provides a comparative assessment of the novel, reversible pan-cathepsin inhibitor, (S,R,R)-Vby-825, benchmarked against the well-characterized irreversible inhibitor, JPM-OEt. This analysis is based on available preclinical data, with a focus on their application in pancreatic cancer models.
Executive Summary
This compound is a stereoisomer of VBY-825, a potent and reversible inhibitor of several cathepsins, including B, L, S, and V. Preclinical studies have highlighted its anti-tumor, anti-inflammatory, and analgesic properties. A key aspect of its preclinical profile is the observation of anti-tumor efficacy in a pancreatic cancer model without overt toxicity at therapeutic doses. This guide positions this compound in the context of another pan-cathepsin inhibitor, JPM-OEt, to offer a comparative perspective on their mechanisms and reported preclinical outcomes.
Data Presentation: this compound vs. JPM-OEt
The following tables summarize the available quantitative data for this compound and JPM-OEt, primarily from preclinical studies in pancreatic cancer models.
Table 1: In Vitro Potency of VBY-825
| Target Cathepsin | IC₅₀ (nM) | Cell Line |
| Cathepsin L (isoform 1) | 0.5 | HUVEC |
| Cathepsin L (isoform 2) | 3.3 | HUVEC |
| Cathepsin B | 4.3 | HUVEC |
Note: Data specific to the (S,R,R) stereoisomer is not distinctly available in the public domain; this data is for the parent compound VBY-825.
Table 2: Preclinical Efficacy in Pancreatic Cancer Models
| Compound | Dosing Regimen | Model | Key Efficacy Outcomes | Reported Toxicity |
| VBY-825 | Not specified | RIP1-Tag2 Mouse Model | Significant decrease in tumor burden and number. | "Non-toxic" over the course of the trial.[1] |
| JPM-OEt | 50 mg/kg; i.p.; twice daily for 4 weeks | RIP1-Tag2 Mouse Model | Significant reduction in tumor growth, angiogenesis, and invasion.[1][2] | Reported to be "non-toxic" in the preclinical trial.[1] |
Table 3: Mechanistic and Pharmacological Comparison
| Feature | This compound | JPM-OEt |
| Mechanism of Action | Reversible, covalent hemiothioketal linkage with the active site cysteine. | Irreversible, covalent binding to the active site.[2] |
| Target Specificity | High potency for cathepsins B, L, S, and V. | Broad-spectrum cysteine cathepsin inhibitor. |
| Reported Preclinical Effects | Anti-tumor, anti-inflammatory, analgesic. | Anti-tumor, anti-angiogenic, anti-invasive. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.
In Vitro Cathepsin Inhibition Assay (for VBY-825)
The inhibitory potency of VBY-825 against cellular cathepsins B and L was determined using an activity-based probe in Human Umbilical Vein Endothelial Cells (HUVEC).
-
Cell Culture: HUVEC cells, known to express both cathepsin B and L, were cultured under standard conditions.
-
Inhibitor Treatment: Cells were treated with varying concentrations of VBY-825.
-
Activity-Based Probe Labeling: A specific, irreversible activity-based probe that covalently binds to active cysteine proteases was added to the cells.
-
Lysis and Analysis: Cells were lysed, and the proteome was separated by SDS-PAGE.
-
IC₅₀ Determination: The intensity of the probe-labeled cathepsin bands was quantified, and the IC₅₀ values were calculated as the concentration of VBY-825 that resulted in a 50% reduction in probe labeling.
In Vivo Pancreatic Cancer Model (RIP1-Tag2 Mice)
The anti-tumor efficacy of both VBY-825 and JPM-OEt was evaluated in the RIP1-Tag2 transgenic mouse model of pancreatic islet cell tumorigenesis.
-
Animal Model: RIP1-Tag2 mice, which spontaneously develop pancreatic tumors, were used.
-
Treatment Administration:
-
VBY-825: Administered to mice, although the specific dose and route from the direct comparative study are not detailed in the available literature.
-
JPM-OEt: Administered via intraperitoneal (i.p.) injection, typically at a dose of 50 mg/kg.
-
-
Efficacy Assessment: Tumor burden and the number of tumors were quantified at the end of the study period.
-
Toxicity Monitoring: Animals were monitored for signs of toxicity throughout the study. The published report indicates that both VBY-825 and JPM-OEt were "non-toxic" under the experimental conditions.
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by these inhibitors and the experimental workflow for their evaluation.
Caption: Pan-cathepsin inhibitors block tumor progression.
References
Preclinical Evidence Propels (S,R,R)-Vby-825 into Clinical Trials: A Comparative Analysis
New Rochelle, NY – November 28, 2025 – The novel reversible pan-cathepsin inhibitor, (S,R,R)-Vby-825, is advancing into clinical trials, buoyed by a strong portfolio of preclinical data demonstrating its therapeutic potential across a range of indications, including cancer, gout, and arthritis. This guide provides a comprehensive comparison of the preclinical evidence for this compound against other cathepsin inhibitors, offering researchers and drug development professionals a detailed overview of its performance, supported by experimental data and methodologies.
This compound distinguishes itself as a potent inhibitor of several cathepsin enzymes, including B, L, S, and V. This broad-spectrum activity underpins its efficacy in diverse preclinical models, from reducing tumor burden in pancreatic cancer to mitigating inflammatory responses in acute gouty arthritis.
Comparative Efficacy in Preclinical Models
To contextualize the therapeutic potential of this compound, this guide compares its preclinical performance with two other cathepsin inhibitors: ONO-5334, a selective cathepsin K inhibitor, and MDL-28170, a calpain and cathepsin B inhibitor.
Pancreatic Cancer
In a preclinical model of pancreatic islet cancer, this compound demonstrated a significant decrease in both tumor burden and the number of tumors. While direct comparative studies are not yet available, the robust anti-tumor effect positions this compound as a promising candidate for oncology applications.
Inflammatory Conditions: Gout and Arthritis
This compound has shown significant efficacy in a mouse model of gout by inhibiting both NLRP3 inflammasome-dependent and -independent inflammation. This dual action suggests a comprehensive approach to managing the inflammatory cascade in gout. Specifically, treatment with Vby-825 has been shown to suppress the secretion of key inflammatory mediators such as IL-1β and reduce myeloperoxidase (MPO) activity in the joints.
For comparison, ONO-5334 has been evaluated in a cynomolgus monkey model of collagen-induced arthritis, where it effectively prevented joint destruction.[1][2][3] The primary mechanism in this model was the inhibition of bone resorption, as evidenced by the reduction in urinary C-terminal telopeptide of type I and II collagen (CTX-I and CTX-II).[1][2] ONO-5334, when used in combination with methotrexate, further reduced architectural joint destruction compared to methotrexate alone.
MDL-28170 has demonstrated anti-inflammatory and anti-hyperalgesic effects in a zymosan-induced paw inflammation model in rats, suggesting its potential in pain and inflammation management.
The following tables summarize the available quantitative data from key preclinical studies.
Table 1: In Vitro Inhibitory Activity of Cathepsin Inhibitors
| Compound | Target Cathepsins | IC50 / Ki Values | Cell Line / Enzyme Source |
| This compound | Cathepsin B, L, S, V | IC50: 4.3 nM (B), 0.5 nM & 3.3 nM (L) | HUVEC cells |
| ONO-5334 | Cathepsin K, S, L, B | Ki: 0.1 nM (K), 0.83 nM (S), 17 nM (L), 32 nM (B) | Purified human enzymes |
| MDL-28170 | Calpain-1, Calpain-2, Cathepsin B | EC50: 14 µM (cell-based) | Not specified |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Preclinical Model | Key Efficacy Readouts |
| This compound | Pancreatic Islet Cancer (Mouse) | Significant decrease in tumor burden and number |
| Gouty Arthritis (Mouse) | Suppression of IL-1β secretion and MPO activity in joints | |
| ONO-5334 | Collagen-Induced Arthritis (Cynomolgus Monkey) | 64% decrease in X-ray score (joint destruction) vs. control |
| Maintained baseline levels of urinary CTX-I and CTX-II | ||
| MDL-28170 | Zymosan-Induced Paw Inflammation (Rat) | Reduction in thermal hyperalgesia |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are rooted in its ability to modulate specific signaling pathways. In the context of gout, Vby-825's inhibition of cathepsins interferes with the activation of the NLRP3 inflammasome, a key driver of IL-1β production and subsequent inflammation.
References
- 1. Effects of the Cathepsin K Inhibitor ONO-5334 and Concomitant Use of ONO-5334 with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Cathepsin K Inhibitor ONO-5334 and Concomitant Use of ONO-5334 with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin Inhibitors in Oncology: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of cathepsin inhibitors in cancer therapy. It offers an objective comparison of their performance with supporting experimental data, detailed methodologies, and visualizations of key biological pathways.
Cathepsins, a family of proteases, are crucial players in normal physiological processes. However, their dysregulation has been strongly implicated in the progression of various cancers. Overexpression of certain cathepsins, particularly Cathepsin B, L, S, and V, is associated with increased tumor growth, invasion, metastasis, and angiogenesis. This has positioned them as attractive therapeutic targets for the development of novel anti-cancer drugs. This guide delves into the preclinical and clinical landscape of cathepsin inhibitors, offering a comparative analysis to inform future research and development.
Performance Comparison of Preclinical Cathepsin Inhibitors
A number of small molecule inhibitors targeting various cathepsins have been evaluated in preclinical cancer models. While a direct meta-analysis from a single study is not available, this section collates and compares the efficacy of prominent inhibitors based on published data.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of several cathepsin inhibitors against their target enzymes.
| Inhibitor | Target Cathepsin(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| VBY-825 | B, L, S, V | Cathepsin L: 0.5 & 3.3Cathepsin B: 4.3 | HUVECs with 125I-DMK activity-based probe | [1] |
| KGP94 | L | 189 | --- | [2] |
| SID 26681509 | L | 56 (1.0 after 4h preincubation) | Reversible, competitive inhibitor assay | [3] |
| Calpeptin | L, K, Calpains | 43.98 | --- | [3] |
| MG-132 | L, Proteasome, Calpain | 12.28 | --- | [3] |
| Leupeptin hemisulfate | Serine & Cysteine Proteases | 5.77 | --- | |
| MG-101 | Calpain, Cathepsin | 5.77 | --- | |
| Z-FA-FMK | B, L | 54.87 | --- | |
| Balicatib (AAE581) | K, L | 48 | --- | |
| Cathepsin K inhibitor 6 | K, L, B | 50 | --- | |
| LY3000328 | S | Human: 7.7Mouse: 1.67 | --- | |
| Z9 | X | --- | Selective, reversible inhibitor | |
| CA-074 | B | --- | Selective inhibitor | |
| JPM-OEt | Pan-Cathepsin | --- | Broad-spectrum inhibitor |
In Vivo Efficacy in Murine Cancer Models
The anti-tumor activity of cathepsin inhibitors has been demonstrated in various mouse models of cancer. The following table summarizes key findings from these preclinical studies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| VBY-825 | Pancreatic Islet Cancer (RIP1-Tag2 mice) | --- | Significantly decreased tumor burden and number. | |
| KGP94 | C3H Mammary Carcinoma | 5-20 mg/kg (i.p.) | Significantly delayed tumor growth. | |
| SCCVII Carcinoma | 10 mg/kg (i.p.) | Reduced the number of mice with lung metastasis. | ||
| Prostate Cancer Bone Metastasis | 20 mg/kg (i.p., daily for 3 days) | Reduced metastatic tumor burden by 65% and tumor angiogenesis by 58%; improved survival. | ||
| Z9 | FVB/PyMT Transgenic & MMTV-PyMT Orthotopic Breast Cancer | 33.59 mg/kg | Significantly reduced tumor growth. | |
| CA-074 | 4T1.2 Breast Cancer Bone Metastasis | --- | Reduced tumor cathepsin B activity more effectively than JPM-OEt. | |
| JPM-OEt | 4T1.2 Breast Cancer Bone Metastasis | --- | Inhibited both cathepsin B and L activity. |
Clinical Landscape of Cathepsin Inhibitors in Oncology
Despite promising preclinical data, the clinical development of cathepsin inhibitors specifically for cancer treatment has been challenging, and currently, no cathepsin inhibitors are FDA-approved for this indication. However, some inhibitors have been evaluated in clinical trials for cancer-related complications, providing insights into their safety and potential utility.
| Inhibitor | Target | Indication | Phase | Key Findings & Adverse Events | Reference |
| Odanacatib | Cathepsin K | Breast Cancer with Bone Metastases | Phase II | Suppressed bone resorption markers similarly to zoledronic acid. Most common adverse events were nausea, vomiting, headache, and bone pain. The trial had a small sample size and lacked clinical outcomes as efficacy endpoints. Development for osteoporosis was halted due to an increased risk of stroke in a separate trial. | |
| Fulranumab | Nerve Growth Factor (NGF) | Cancer-Related Pain | Phase II | Failed to meet the primary endpoint for pain reduction. Most common treatment-emergent adverse events included asthenia, decreased appetite, fatigue, and malignant neoplasm progression. The development program was discontinued for strategic reasons. | |
| Cathepsin S Inhibitors | Cathepsin S | Autoimmune Diseases (Sjögren syndrome and psoriasis) | Phase II | Did not proceed past Phase II clinical trials. |
Signaling Pathways and Mechanisms of Action
Cathepsins promote cancer progression through various signaling pathways, primarily by degrading the extracellular matrix (ECM), processing signaling molecules, and modulating the tumor microenvironment. The following diagrams illustrate the key signaling cascades involving different cathepsins.
Key Experimental Protocols
Reproducibility and standardization are paramount in drug development. This section outlines the methodologies for key experiments cited in the evaluation of cathepsin inhibitors.
Cathepsin Activity Assay (Fluorometric)
This assay measures the enzymatic activity of cathepsins in cell lysates.
Materials:
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
-
Cell lysis buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Protein quantification assay kit (e.g., BCA)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AFC for Cathepsin L, Z-RR-AFC for Cathepsin B)
-
Cathepsin inhibitor (test compound)
-
Positive control inhibitor (e.g., E-64)
Procedure:
-
Cell Culture and Treatment: Plate cancer cells and treat with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in chilled lysis buffer on ice for 10-30 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add cell lysate (normalized for protein concentration), assay buffer, and the fluorogenic substrate. Include appropriate controls: no-substrate, no-lysate, and positive control inhibitor.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of a cathepsin inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Cathepsin inhibitor (test compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Inhibitor Administration: Administer the cathepsin inhibitor or vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and weigh them. Tissues can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Metastasis Assessment (if applicable): Harvest distant organs (e.g., lungs, liver, bones) to assess for metastatic lesions.
Conclusion
Cathepsin inhibitors represent a promising, yet challenging, avenue for cancer therapy. Preclinical studies have demonstrated their potential to inhibit key processes in cancer progression, including invasion, metastasis, and angiogenesis. However, the translation of these findings into successful clinical outcomes has been limited, with no specific cathepsin inhibitors currently approved for cancer treatment.
Future research should focus on developing more selective and potent inhibitors with favorable pharmacokinetic and safety profiles. A deeper understanding of the complex roles of different cathepsins in the tumor microenvironment and their interplay with the immune system will be crucial for designing effective therapeutic strategies. Combination therapies, where cathepsin inhibitors are used alongside standard chemotherapeutics or immunotherapies, may also hold significant promise. This guide provides a foundational comparison to aid researchers in navigating this complex but potentially rewarding field of oncology drug development.
References
Safety Operating Guide
Essential Safety and Disposal Guide for (S,R,R)-Vby-825
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for (S,R,R)-Vby-825, a potent and reversible cathepsin inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and proper environmental stewardship. This compound is intended for research use only.
I. Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to handle the compound within a chemical fume hood to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Ensure that an eyewash station and safety shower are readily accessible. In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation or a rash occurs.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
II. Proper Disposal Procedures
This compound and any materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of this compound down the sanitary sewer.[3] The following step-by-step procedures should be followed for its disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed, and compatible waste container. This includes grossly contaminated items like weighing paper or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. If institutional procedures require, segregate halogenated and non-halogenated solvent wastes.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include all solvent components and their approximate concentrations.
-
Keep waste containers securely capped when not in use.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring secondary containment is in place to manage potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.
-
III. Quantitative Data: Inhibitory Activity
This compound, also known as VBY-825, is a potent inhibitor of several cathepsin enzymes. The following table summarizes its inhibitory activity.
| Enzyme Target | Ki (nM) | IC50 (nM) |
| Cathepsin S | 130 | Not Reported |
| Cathepsin L | 250 | 0.5 |
| Cathepsin B | 330 | 4.3 |
| Cathepsin V | 250 | Not Reported |
| Cathepsin K | 2.3 | Not Reported |
| Cathepsin F | 4.7 | Not Reported |
Data sourced from Probechem Biochemicals and MedChemExpress.
IV. Experimental Protocol: In-Vivo Mouse Model of Bone Cancer Pain
The following is a summary of an in-vivo experimental protocol to assess the analgesic effects of VBY-825. For a detailed methodology, please refer to the original publication.
Objective: To determine if VBY-825 reduces pain behaviors in a mouse model of bone cancer.
Methodology:
-
Animal Model: A mouse model of bone cancer is established.
-
Drug Administration: VBY-825 is administered to the mice via oral gavage at a dose of 10 mg/kg, once daily for 14 days.
-
Behavioral Assessment: Pain behaviors, such as withdrawal and guarding of the affected limb, are monitored and quantified.
-
Outcome: The study found that administration of VBY-825 resulted in a reduction of spontaneous bone cancer-induced pain behaviors.
V. Cathepsin S Signaling Pathway in Antigen Presenting Cells
The following diagram illustrates a simplified signaling pathway involving Cathepsin S in an antigen-presenting cell (APC), a process inhibited by this compound.
Caption: Cathepsin S-mediated degradation of the invariant chain (Ii) is a critical step for loading antigenic peptides onto MHC-II molecules for presentation to T-helper cells, initiating an adaptive immune response. This compound inhibits Cathepsin S, thereby disrupting this pathway.
References
Personal protective equipment for handling (S,R,R)-Vby-825
Disclaimer: Specific safety data for (S,R,R)-Vby-825 is not publicly available. This guidance is based on the precautionary principle for handling novel, potent chemical compounds. This compound is identified as a form of VBY-825, a potent, reversible cathepsin inhibitor with anti-tumor, anti-inflammatory, and analgesic effects[1]. Due to its biological activity, it should be treated as a potentially hazardous compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the compound's supplier for the most specific and comprehensive safety information.
Hazard Assessment and Precautionary Principle
Given the lack of a specific Safety Data Sheet (SDS), a thorough risk assessment is the foundational step before any laboratory work commences. In the absence of detailed data, the precautionary principle must be applied, which means assuming the substance is highly hazardous[2].
Key Hazard Assessment Steps:
-
Information Gathering: Review all available data. VBY-825 is a potent cathepsin inhibitor, suggesting high biological activity at low doses[1]. Reviewing the properties of structural analogs can help in anticipating potential hazards[2].
-
Assume High Potency: Treat this compound as a compound that could be toxic, carcinogenic, mutagenic, or teratogenic at low doses[2].
-
Consult Institutional Experts: Always discuss the handling of new compounds with your institution's EHS professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. The level of PPE should be determined by the specific procedure being performed.
| Operation | Required Personal Protective Equipment (PPE) | Purpose |
| General Laboratory Use | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Fully-buttoned laboratory coat | To prevent skin and eye contact during low-risk manipulations. |
| Weighing of Powders & Solution Preparation | - Double nitrile gloves - Chemical splash goggles - Face shield - Disposable gown with tight-fitting cuffs - NIOSH-approved respirator (e.g., N95 for powders) | To protect against inhalation of fine particles and splashes when handling the solid compound or concentrated solutions. |
| Conducting Reactions & Waste Disposal | - Double gloves (material based on reactants and solvents) - Chemical splash goggles - Laboratory coat - Face shield (if splash hazard exists) | To provide robust protection during procedures with a higher risk of spills or unexpected reactions. |
Note: The information in this table is synthesized from multiple sources providing general guidance for potent compounds.
Engineering Controls
Engineering controls are the first and most important line of defense in minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, especially handling of powders and preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.
-
Ventilated Enclosure: For weighing potent compounds, a powder-coated balance enclosure or a glove box is recommended to minimize the generation of aerosols.
Operational Plan: Step-by-Step Guidance
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Protocol 4.1: Weighing and Solution Preparation
-
Preparation: Designate a specific area within a fume hood for handling the compound. Assemble all necessary equipment, including PPE and spill cleanup materials, before starting.
-
Don PPE: Put on all required PPE as specified in the table above for "Weighing of Powders & Solution Preparation."
-
Weighing: Perform all weighing of the solid compound within a ventilated enclosure to contain any dust. Use wet-handling techniques, such as dampening the powder with a suitable solvent, to further minimize dust generation.
-
Solubilization: Slowly add the solvent to the weighed compound to avoid splashing. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the resulting solution with the compound ID, concentration, solvent, and date of preparation.
Protocol 4.2: Storage and Disposal Plan
-
Storage: Store the compound in a clearly labeled, tightly sealed container. Keep it in a designated, ventilated, and access-controlled storage area. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
-
Waste Segregation: Segregate all waste containing this compound. This includes contaminated gloves, pipette tips, weighing paper, and any excess solutions.
-
Solid Waste Disposal: Dispose of all contaminated solid materials (e.g., gloves, pipette tips) in a designated hazardous waste container.
-
Liquid Waste Disposal: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste bottle.
-
Compliance: Follow all institutional and local regulations for the disposal of hazardous waste. Never dispose of chemical waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure / Event | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert colleagues. For small spills, if you are trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office immediately. |
Visualizations of Safety Workflows
Caption: Workflow for handling novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
